K-7174 dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,4-bis[(E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H48N2O6.2ClH/c1-36-28-22-26(23-29(37-2)32(28)40-5)14-9-7-11-16-34-18-13-19-35(21-20-34)17-12-8-10-15-27-24-30(38-3)33(41-6)31(25-27)39-4;;/h9-10,14-15,22-25H,7-8,11-13,16-21H2,1-6H3;2*1H/b14-9+,15-10+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAQFPBRMVEHBD-CHBZAFCASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CCCCN2CCCN(CC2)CCCC=CC3=CC(=C(C(=C3)OC)OC)OC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/CCCN2CCN(CCC2)CCC/C=C/C3=CC(=C(C(=C3)OC)OC)OC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H50Cl2N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
K-7174 dihydrochloride mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of K-7174 Dihydrochloride (B599025)
Executive Summary
K-7174 dihydrochloride is an orally active, homopiperazine-derived small molecule with a multifaceted mechanism of action, positioning it as a compound of significant interest in preclinical cancer research.[1][2] Initially identified as an inhibitor of GATA transcription factors, further research has elucidated its potent activity as a proteasome inhibitor.[2][3] This dual-inhibitory capability is context-dependent, with its primary therapeutic action varying between different cancer types. In hematological malignancies such as multiple myeloma, K-7174 functions predominantly as a proteasome inhibitor, demonstrating efficacy even in models resistant to conventional therapies like bortezomib (B1684674).[2][4] Its mechanism in this context involves a unique signaling cascade leading to the downregulation of class I histone deacetylases (HDACs).[1][2][4] In contrast, its activity in prostate cancer is more closely linked to the inhibition of GATA2, a critical driver of androgen receptor (AR) signaling.[2] This technical guide provides a comprehensive overview of K-7174's mechanisms of action, supported by quantitative data and detailed experimental protocols.
Dual and Context-Dependent Mechanism of Action
K-7174 exhibits a complex pharmacological profile, acting as both a GATA inhibitor and a proteasome inhibitor.[2] The predominance of one mechanism over the other appears to be dependent on the specific cellular context and cancer type being studied.
-
Proteasome Inhibition : K-7174's action as a proteasome inhibitor is distinct from that of bortezomib.[1][4] It has been shown to inhibit all three catalytic subunits of the 20S proteasome: β1 (caspase-like), β2 (trypsin-like), and β5 (chymotrypsin-like).[5][6] This broad activity may contribute to its ability to overcome bortezomib resistance, particularly in cases involving mutations in the β5 subunit.[4][5] Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, inducing proteotoxic stress and triggering apoptosis, a mechanism to which cancer cells are especially sensitive.[5][6]
-
GATA Transcription Factor Inhibition : K-7174 was also identified as an inhibitor of the GATA family of transcription factors.[3][7][8] It has been shown to inhibit the DNA binding activity of GATA dose-dependently.[8][9] This activity is particularly relevant in prostate cancer, where K-7174 decreases the stability of GATA2 protein, which in turn suppresses the expression of the androgen receptor (AR), a key factor in prostate cancer growth.[2]
Signaling Pathways
The downstream effects of K-7174 are best understood through its distinct signaling pathways in different cancer models.
In Multiple Myeloma: Proteasome Inhibition Pathway
In multiple myeloma, the anticancer activity of K-7174 is primarily driven by its role as a proteasome inhibitor, which initiates a caspase-8-dependent signaling cascade.[1][2] This pathway leads to the degradation of the transcription factor Sp1, a key transactivator of class I HDACs. The resulting transcriptional repression of HDAC1, HDAC2, and HDAC3 leads to histone hyperacetylation and cytotoxicity.[1][4][10][11]
In Prostate Cancer: GATA2 Inhibition Pathway
In prostate cancer models, K-7174's efficacy is linked to its inhibition of GATA2. By reducing GATA2 protein stability, K-7174 effectively suppresses the expression of the androgen receptor (AR), thereby inhibiting tumor growth which is often dependent on AR signaling.[2]
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies of K-7174.
Table 1: In Vitro Inhibitory Activities
| Target Pathway | Assay Type | Endpoint | Cell Line/System | IC50 / Effective Concentration | Reference |
| GATA | Cellular Assay | Suppression of TNFα-induced VCAM-1 mRNA expression | HUVEC | 9 µM | [8][9][12] |
| GATA | Cellular Assay | Suppression of VCAM-1 protein expression | HUVEC | 14 µM | [8][9][12] |
| GATA | Biochemical Assay (EMSA) | Inhibition of GATA DNA binding activity | - | 2.5-30 µM (Dose-dependent inhibition) | [8][9][12] |
| Proteasome | Enzymatic Assay | Inhibition of 20S proteasome catalytic activities | In vitro | Dose-dependent inhibition observed | [9] |
| Cytotoxicity | Cell Growth Assay | Inhibition of multiple myeloma cell growth | MM cells | 0-25 µM | [8][12] |
Table 2: In Vivo Efficacy in Murine Myeloma Xenograft Model
| Administration Route | Dosage | Schedule | Outcome | Reference |
| Intraperitoneal (i.p.) | 75 mg/kg | Once daily for 14 days | Inhibited tumor growth, but with significant body weight reduction. | [8] |
| Oral (p.o.) | 50 mg/kg | Once daily for 14 days | Effective anti-myeloma activity; more potent than intraperitoneal injection. | [1][8][13] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of K-7174.[14]
-
Cell Seeding : Seed multiple myeloma cells (e.g., RPMI 8226, U266) in 96-well plates at a density of 1 x 10⁴ cells/well.[14]
-
Treatment : After 24 hours, treat the cells with various concentrations of K-7174 (e.g., 0-25 µM) or a vehicle control (e.g., DMSO).[2][14]
-
Incubation : Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.[2][14]
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[14]
-
Solubilization : Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[2]
-
Measurement : Read absorbance at a wavelength of 570 nm using a microplate reader.[2]
Western Blot Analysis
Used to detect changes in protein levels (e.g., HDACs, Sp1, GATA2).[2][14]
-
Cell Lysis : Treat cells with K-7174 for the desired time, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[5][14]
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.[5][14]
-
Gel Electrophoresis : Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.[5][14]
-
Protein Transfer : Transfer the separated proteins to a PVDF membrane.[5][14]
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[5][14]
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies (e.g., against HDAC1, Sp1, GATA2, GAPDH) overnight at 4°C.[2][14]
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5][14]
-
Detection : Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5][14]
Apoptosis (Annexin-V) Assay
This flow cytometry-based assay quantifies the induction of apoptosis.[2]
-
Cell Treatment : Culture cells with K-7174 or vehicle control for a specified time (e.g., 48 hours).[2]
-
Harvesting : Harvest cells and wash with cold PBS.[2]
-
Staining : Resuspend cells in Annexin-V binding buffer and add FITC-conjugated Annexin-V and propidium (B1200493) iodide (PI).[2]
-
Incubation : Incubate in the dark at room temperature for 15 minutes.[2]
-
Analysis : Analyze the cells by flow cytometry. Annexin-V positive, PI-negative cells are considered to be in the early stages of apoptosis.[2]
In Vivo Subcutaneous Myeloma Xenograft Model
This protocol assesses the anti-tumor activity of K-7174 in an animal model.[1]
-
Cell Preparation : Culture human multiple myeloma cell lines (e.g., RPMI8226).[1]
-
Animal Model : Use immunocompromised mice (e.g., NOD/SCID).[1][2]
-
Tumor Implantation : Subcutaneously inoculate 1 x 10⁷ to 3 x 10⁷ myeloma cells into the flank of each mouse.[1][13]
-
Tumor Growth : Allow tumors to develop to a measurable size (e.g., 100-500 mm³).[1]
-
Drug Administration :
-
Monitoring : Measure tumor volume regularly (e.g., twice weekly) using calipers (Volume = length × width²/2). Monitor animal body weight as an indicator of toxicity.[2]
-
Analysis : At the end of the study, compare tumor volumes between the treated and control groups using an appropriate statistical test.[1]
Experimental and Troubleshooting Workflow Visualization
The following diagram illustrates a general workflow for investigating potential cellular resistance to K-7174, focusing on the Sp1/HDAC pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. K-7174 (dihydrochloride) - MedChem Express [bioscience.co.uk]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
K-7174 Dihydrochloride: A Technical Guide to a Dual GATA and Proteasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
K-7174 dihydrochloride (B599025) is a small molecule inhibitor initially recognized for its role in targeting GATA transcription factors. Subsequent research has unveiled a dual mechanism of action, demonstrating its potent inhibitory effects on the proteasome as well. This technical guide provides a comprehensive overview of K-7174 dihydrochloride, detailing its mechanism of action, chemical properties, and its application in preclinical research, particularly in oncology and hematology. This document summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the complex biological pathways it modulates.
Introduction
The GATA family of zinc-finger transcription factors, particularly GATA1 and GATA2, are crucial regulators of hematopoiesis, governing the differentiation and proliferation of various blood cell lineages.[1][2] Dysregulation of GATA factor activity is implicated in numerous hematological malignancies and other diseases.[1] K-7174 was initially identified as an inhibitor of GATA, showing potential in modulating processes governed by these transcription factors.[3]
Further investigations revealed that K-7174 also functions as a proteasome inhibitor.[4][5] This dual activity contributes to its cytotoxic effects in various cancer models, including multiple myeloma and prostate cancer.[6][7] In multiple myeloma, its anti-tumor effect is largely attributed to proteasome inhibition, leading to the downregulation of class I histone deacetylases (HDACs).[4][5] In prostate cancer, K-7174 has been shown to suppress androgen receptor (AR) signaling through the inhibition of GATA2.[8][9][10] This guide serves as a technical resource for researchers utilizing K-7174, providing the necessary data and protocols to facilitate further investigation into its therapeutic potential.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 1,4-bis((E)-5-(3,4,5-trimethoxyphenyl)pent-4-en-1-yl)-1,4-diazepane dihydrochloride |
| Molecular Formula | C₃₃H₅₀Cl₂N₂O₆ |
| Molecular Weight | 641.67 g/mol |
| CAS Number | 191089-60-8 |
| Appearance | White to off-white solid powder |
Data Presentation: In Vitro Efficacy
The inhibitory activity of K-7174 has been quantified across various cell lines and assays. The following tables summarize the key IC₅₀ values and effective concentrations reported in the literature.
Table 1: IC₅₀ Values of K-7174 in Cancer Cell Lines
| Cell Line | Cancer Type | Approximate IC₅₀ (µM) | Assay Duration | Reference |
| KMS12-BM | Multiple Myeloma | ~5 | 72 hours | |
| U266 | Multiple Myeloma | ~7 | 72 hours | |
| RPMI8226 | Multiple Myeloma | ~10 | 72 hours | |
| LNCaP | Prostate Cancer | Effective at 20 µM | 96 hours | [8] |
| 22Rv1 | Prostate Cancer | Effective at 20 µM | 96 hours | [8] |
Table 2: Inhibitory Concentrations of K-7174 on Specific Targets and Processes
| Target/Process | Cellular Context/Assay | Inhibitory Concentration (IC₅₀) / Effective Concentration | Reference |
| VCAM-1 mRNA induction by TNFα | Human Umbilical Vein Endothelial Cells (HUVECs) | 9 µM | [3] |
| VCAM-1 Expression | Not specified | 14 µM | [3] |
| GATA Binding Activity | Electrophoretic Mobility Shift Assay (EMSA) | 2.5 - 30 µM (Effective Range) | [3] |
| 20S Proteasome | Purified 20S proteasome | Inhibits all three catalytic subunits | [3][11] |
Signaling Pathways and Mechanism of Action
K-7174 exerts its biological effects through the dual inhibition of GATA transcription factors and the proteasome. The specific pathway affected can be context-dependent, varying with the cell type and disease model.
GATA Inhibition in Hematopoiesis
GATA1 and GATA2 are master regulators of erythroid and megakaryocytic differentiation. Their balanced expression and activity are essential for normal hematopoiesis.[2][12] K-7174, by inhibiting GATA activity, can interfere with these developmental processes.
Dual Inhibition in Prostate Cancer
In prostate cancer, GATA2 acts as a pioneer factor that is critical for the expression and transcriptional activity of the androgen receptor (AR).[8][9] K-7174 inhibits GATA2, leading to the suppression of AR signaling. Simultaneously, its proteasome inhibitory activity can induce apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effect of K-7174 on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., RPMI8226, LNCaP)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.
-
Prepare serial dilutions of K-7174 in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 72 or 96 hours).[8]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere to dissolve the formazan (B1609692) crystals.[13]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Apoptosis (Annexin V) Assay
This protocol is for quantifying apoptosis in cells treated with K-7174 using flow cytometry.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the desired concentration of K-7174 or vehicle control for a specified time (e.g., 48 hours).[14]
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS.[14]
-
Resuspend the cells in 1X Binding Buffer provided in the kit.[15]
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[15]
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both.[14]
References
- 1. The role of the GATA2 transcription factor in normal and malignant hematopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roles of hematopoietic transcription factors GATA-1 and GATA-2 in the development of red blood cell lineage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pnas.org [pnas.org]
- 9. Three-tiered role of the pioneer factor GATA2 in promoting androgen-dependent gene expression in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. benchchem.com [benchchem.com]
- 12. GATA-2 mediated regulation of normal hematopoietic stem/progenitor cell function, myelodysplasia and myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
K-7174 Dihydrochloride: A Technical Guide to its Proteasome Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
K-7174 dihydrochloride (B599025) is a novel, orally active homopiperazine (B121016) derivative that has demonstrated significant anti-myeloma activity both in vitro and in vivo.[1][2] Its primary mechanism of action is the inhibition of the 26S proteasome, a critical component of the cellular protein degradation machinery.[3] Unlike first-generation proteasome inhibitors such as bortezomib (B1684674), K-7174 exhibits a distinct mode of action that allows it to overcome common resistance mechanisms.[1][2] This technical guide provides an in-depth overview of the proteasome inhibition pathway of K-7174, detailing its molecular interactions, downstream signaling effects, and methodologies for its preclinical evaluation.
Core Mechanism of Action: Proteasome Inhibition and Downstream Signaling
K-7174 functions as a potent inhibitor of the 20S catalytic core of the proteasome. A distinguishing feature of its mechanism is the inhibition of all three catalytic subunits: β1 (caspase-like), β2 (trypsin-like), and β5 (chymotrypsin-like).[4][5] This broad inhibitory profile may contribute to its efficacy in bortezomib-resistant multiple myeloma cells, which often harbor mutations in the β5 subunit.[2][6]
The inhibition of the proteasome by K-7174 leads to the accumulation of ubiquitinated proteins, inducing significant proteotoxic stress within the cancer cell.[7][8] This cellular stress triggers a unique signaling cascade that is central to K-7174's cytotoxic effects:
-
Caspase-8 Activation: The accumulation of misfolded proteins and the ensuing cellular stress lead to the activation of caspase-8, an initiator caspase in the extrinsic apoptosis pathway.[1][9]
-
Sp1 Degradation: Activated caspase-8 mediates the degradation of the transcription factor Sp1.[1][9] Sp1 is a crucial regulator of a multitude of genes involved in cell growth and survival.[7]
-
Transcriptional Repression of Class I HDACs: The degradation of Sp1 results in the transcriptional repression of its target genes, most notably class I histone deacetylases (HDACs), including HDAC1, HDAC2, and HDAC3.[1][7]
-
Induction of Apoptosis: The downregulation of class I HDACs leads to histone hyperacetylation and ultimately contributes to the induction of apoptosis in multiple myeloma cells.[1][2]
Furthermore, proteasome inhibition by K-7174 can also induce the Unfolded Protein Response (UPR), a cellular stress response pathway triggered by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum.[10][11] This can further contribute to the pro-apoptotic effects of the compound.
Quantitative Data Presentation
The preclinical efficacy of K-7174 has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Cytotoxicity of K-7174 in Multiple Myeloma Cell Lines [4][12]
| Cell Line | Cancer Type | Approximate IC50 (µM) | Assay Duration |
| RPMI 8226 | Multiple Myeloma | ~1.0 - 10 | 48 - 72 hours |
| U266 | Multiple Myeloma | ~1.5 - 7 | 48 - 72 hours |
| OPM-2 | Multiple Myeloma | ~2.0 | 48 hours |
| KMS12-BM | Multiple Myeloma | ~5 | 72 hours |
Note: IC50 values are estimations and can vary based on experimental conditions.
Table 2: Inhibition of Proteasome Subunit Activity by K-7174 [5][8]
| Proteasome Subunit | Catalytic Activity | Inhibition |
| β1 | Caspase-like | Yes |
| β2 | Trypsin-like | Yes |
| β5 | Chymotrypsin-like | Yes |
Table 3: In Vivo Efficacy of K-7174 in a Murine Xenograft Model [4][13]
| Treatment Group | Mean Tumor Volume (mm³) at Day 14 |
| Vehicle Control | ~1500 |
| K-7174 (75 mg/kg, i.p., daily) | Significant inhibition |
| K-7174 (50 mg/kg, oral, daily) | ~300 |
Table 4: Inhibition of VCAM-1 Expression [6][13]
| Parameter | IC50 Value | Cell Type |
| VCAM-1 mRNA Induction | 9 µM | Human Endothelial Cells |
| VCAM-1 Protein Expression | 14 µM | Human Endothelial Cells |
Mandatory Visualizations
Caption: K-7174 Signaling Pathway in Multiple Myeloma.
Caption: Preclinical Experimental Workflow for K-7174 Evaluation.
Caption: Logical Relationship of K-7174's Core Mechanism.
Experimental Protocols
Cell Viability Assay (MTT Assay)[13][14]
This protocol is for determining the cytotoxic effects of K-7174 on multiple myeloma cell lines.
-
Materials:
-
Multiple myeloma cell lines (e.g., RPMI8226, U266).
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
K-7174 dihydrochloride (stock solution in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
96-well plates.
-
-
Procedure:
-
Seed 1 x 10^4 cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of K-7174 in culture medium and add 100 µL to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
-
Western Blot Analysis for Sp1 and HDACs[13]
This protocol is for detecting changes in protein levels of Sp1 and class I HDACs following K-7174 treatment.
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Protein quantification assay (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies against Sp1, HDAC1, HDAC2, HDAC3, and a loading control (e.g., GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Treat cells with K-7174 for the desired time points.
-
Lyse the cells and determine the protein concentration.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Proteasome Activity Assay[3]
This protocol is for measuring the chymotrypsin-like activity of the proteasome in cell lysates.
-
Materials:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM ATP.
-
Cell Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 5 mM EDTA, 0.5% NP-40, and protease inhibitors.
-
Fluorogenic Substrate: Suc-LLVY-AMC (10 mM stock in DMSO).
-
Positive Control Inhibitor: Bortezomib or MG-132.
-
Black, opaque 96-well microplate.
-
-
Procedure:
-
Treat cells with K-7174 for the desired time.
-
Prepare cell lysates and determine the protein concentration.
-
In a 96-well plate, add 50 µL of cell lysate to "Total Activity" and "Inhibitor Control" wells.
-
Add a positive control inhibitor to the "Inhibitor Control" wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the fluorogenic substrate solution to all wells.
-
Measure the fluorescence intensity kinetically for 60-90 minutes.
-
Calculate the rate of reaction and determine the proteasome-specific activity.
-
In Vivo Murine Xenograft Study[1][11]
This protocol outlines a general procedure for evaluating the in vivo efficacy of K-7174.
-
Materials:
-
NOD/SCID mice.
-
Multiple myeloma cell lines (e.g., RPMI8226).
-
Matrigel.
-
This compound.
-
Vehicle for oral administration (e.g., 3% DMSO in 0.9% NaCl).
-
-
Procedure:
-
Subcutaneously implant 1 x 10^7 RPMI8226 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and vehicle control groups.
-
Administer K-7174 (e.g., 50 mg/kg) or vehicle orally once daily for a specified period (e.g., 14 days).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Chromatin Immunoprecipitation (ChIP) Assay for Sp1 Binding[3]
This protocol is adapted to investigate the effect of K-7174 on the binding of Sp1 to the promoter regions of class I HDAC genes.
-
Materials:
-
Formaldehyde (B43269) for cross-linking.
-
Glycine to quench cross-linking.
-
Cell lysis and nuclear lysis buffers.
-
Sonicator.
-
Anti-Sp1 antibody and IgG control.
-
Protein A/G magnetic beads.
-
Wash buffers.
-
Elution buffer.
-
Proteinase K and RNase A.
-
Reagents for DNA purification.
-
Primers for qPCR targeting the promoter regions of HDAC1, HDAC2, and HDAC3.
-
-
Procedure:
-
Treat multiple myeloma cells with K-7174 or vehicle control.
-
Cross-link proteins to DNA with formaldehyde and quench with glycine.
-
Lyse cells and nuclei, then sonicate to shear chromatin to fragments of 200-1000 bp.
-
Pre-clear the chromatin with protein A/G beads.
-
Immunoprecipitate the chromatin overnight with an anti-Sp1 antibody or an IgG control.
-
Capture the antibody-protein-DNA complexes with protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes from the beads and reverse the cross-links.
-
Treat with RNase A and Proteinase K, then purify the DNA.
-
Quantify the amount of precipitated HDAC promoter DNA by qPCR using specific primers.
-
Conclusion
This compound is a promising, orally active proteasome inhibitor with a unique mechanism of action that distinguishes it from other drugs in its class.[1] Its ability to induce caspase-8-dependent degradation of Sp1, leading to the transcriptional repression of class I HDACs, provides a strong rationale for its continued development as a therapeutic agent for multiple myeloma, particularly in the context of bortezomib resistance.[1][2] The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals investigating the preclinical and clinical potential of K-7174.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of histone deacetylase 1 (HDAC1) and HDAC2 enhances CRISPR/Cas9 genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. In vitro and In vivo Selective Antitumor Activity of a Novel Orally Bioavailable Proteasome Inhibitor MLN9708 Against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. bosterbio.com [bosterbio.com]
- 10. benchchem.com [benchchem.com]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone Deacetylase 1 Can Repress Transcription by Binding to Sp1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histone deacetylase inhibitor-based chromatin precipitation for identification of targeted genomic loci - PMC [pmc.ncbi.nlm.nih.gov]
K-7174 Dihydrochloride for Cancer Research: A Technical Guide
Executive Summary: K-7174 dihydrochloride (B599025) is an orally active, small molecule inhibitor with a dual mechanism of action, targeting both the proteasome and GATA transcription factors.[1][2] This unique characteristic has positioned it as a significant compound in preclinical cancer research, particularly for hematological malignancies like multiple myeloma (MM) and acute myeloid leukemia (AML).[3][4] In multiple myeloma, K-7174 functions as a proteasome inhibitor, notably inducing apoptosis in cells resistant to conventional therapies such as bortezomib (B1684674).[5][6][7] Its mechanism involves the downregulation of class I histone deacetylases (HDACs) via a caspase-8-dependent pathway.[5][6][8] In other contexts, such as AML and prostate cancer, its activity is linked to the inhibition of GATA2, a critical transcription factor for cell growth and survival.[2][3][4] This guide provides a comprehensive overview of K-7174, detailing its mechanisms of action, summarizing key quantitative data, and providing detailed experimental protocols and workflow visualizations for researchers and drug development professionals.
Introduction
The development of targeted therapies has revolutionized cancer treatment. K-7174, a homopiperazine (B121016) derivative, has emerged as a promising investigational agent due to its distinct and context-dependent mechanisms of action.[5][8] Initially identified as a GATA inhibitor, its potent proteasome inhibitory effects have garnered significant attention, especially for overcoming drug resistance in multiple myeloma.[2][7] Unlike first-generation proteasome inhibitors, K-7174's unique mode of action provides a potential therapeutic avenue for patients who have developed resistance to standard treatments.[5][7] This technical guide synthesizes the current preclinical knowledge on K-7174, offering a foundational resource for its application in cancer research.
Mechanism of Action
K-7174 exhibits a dual, context-dependent mechanism of action, functioning as both a proteasome inhibitor and a GATA transcription factor inhibitor.[2][9]
In Multiple Myeloma: Proteasome Inhibition and HDAC Repression
In multiple myeloma, the primary anti-cancer activity of K-7174 is attributed to its role as a proteasome inhibitor.[2][5] This action is particularly effective in overcoming resistance to bortezomib.[5][6] The signaling cascade is distinct from other proteasome inhibitors:
-
Proteasome Inhibition : K-7174 inhibits the proteasome, leading to an accumulation of ubiquitinated proteins.[5]
-
Caspase-8 Activation : This triggers the activation of caspase-8.[5][8]
-
Sp1 Degradation : Activated caspase-8 mediates the degradation of the transcription factor Sp1.[5][6]
-
HDAC Repression : As Sp1 is a potent transactivator for class I HDAC genes, its degradation leads to the transcriptional repression of HDAC1, HDAC2, and HDAC3.[5][8]
-
Apoptosis : The downregulation of these HDACs results in histone hyperacetylation and contributes to the induction of apoptosis in myeloma cells.[5][6][7]
In AML and Prostate Cancer: GATA2 Inhibition
In the context of Acute Myeloid Leukemia (AML) and prostate cancer, K-7174's inhibitory effect on the GATA2 transcription factor is more prominent.[2][4] GATA2 is a key regulator of genes involved in the proliferation and survival of hematopoietic and prostate cancer cells.[2][4] K-7174 has been shown to decrease GATA2 protein stability, leading to the suppression of GATA2 target genes (such as the Androgen Receptor in prostate cancer) and subsequent inhibition of tumor growth.[2]
Quantitative Data Summary
The preclinical efficacy of K-7174 has been quantified in various in vitro and in vivo studies. The following tables summarize key findings.
Table 1: In Vitro Cytotoxicity of K-7174 in Multiple Myeloma Cell Lines
| Cell Line | Cancer Type | Approximate IC50 (µM) | Assay Duration |
| KMS12-BM | Multiple Myeloma | ~5 | 72 hours |
| U266 | Multiple Myeloma | ~7 | 72 hours |
| RPMI8226 | Multiple Myeloma | ~10 | 72 hours |
| Note: IC50 values are estimations from dose-response curves. |
Table 2: In Vitro Inhibitory Concentrations (IC50) of K-7174
| Target/Assay | Cell Line/System | IC50 Value (µM) |
| VCAM-1 mRNA induction by TNFα | HUVEC | 9[10][11][12][13] |
| VCAM-1 Expression | HUVEC | 14[10][11][12][13] |
| GATA DNA Binding Activity | - | 2.5 - 30 (inhibition)[10][11][12][13] |
Table 3: In Vivo Efficacy of K-7174 in Murine Myeloma Xenograft Models
| Administration Route | Dosage | Treatment Schedule | Outcome |
| Intraperitoneal (i.p.) | 75 mg/kg | Once daily for 14 days | Significant tumor growth inhibition[5][10][11][14] |
| Oral (p.o.) | 50 mg/kg | Once daily for 14 days | Superior tumor growth inhibition compared to i.p. route[5][6][10][11] |
| Intraperitoneal (i.p.) | 30 mg/kg | Once daily for 9 days | Reverses anemia induced by IL-1β or TNF-α[10][11][12] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in K-7174 research.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effect of K-7174 by measuring the metabolic activity of cells.[15]
Methodology:
-
Cell Seeding : Culture cancer cell lines (e.g., RPMI 8226, U266) to ~80% confluency. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[15] Incubate overnight at 37°C and 5% CO₂ to allow for attachment.
-
Compound Treatment : Prepare a stock solution of K-7174 in DMSO. Perform serial dilutions to create a range of concentrations (e.g., 0-25 µM). Treat the cells and include a vehicle control (DMSO).[15]
-
Incubation : Incubate the plates for the desired period (e.g., 72 hours) at 37°C and 5% CO₂.[15]
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[15]
-
Solubilization : Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[2]
-
Data Acquisition : Read the absorbance at 570 nm using a microplate reader.[2][4]
-
Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Apoptosis (Annexin-V) Assay
This flow cytometry-based assay quantifies the induction of apoptosis by detecting the externalization of phosphatidylserine.[2]
Methodology:
-
Cell Treatment : Seed cells (e.g., 1 x 10⁶ cells/well in a 6-well plate) and treat with the desired concentration of K-7174 or vehicle control for a specified time (e.g., 48 hours).[4][12]
-
Cell Harvesting : Harvest the cells and wash them with cold PBS.
-
Staining : Resuspend the cells in Annexin-V binding buffer. Add FITC-conjugated Annexin-V and Propidium Iodide (PI) according to the manufacturer's protocol.[2]
-
Incubation : Incubate the cells in the dark at room temperature for 15 minutes.[2]
-
Analysis : Analyze the stained cells using a flow cytometer. Annexin-V positive and PI-negative cells are identified as early apoptotic cells.[2]
Western Blot Analysis
This technique is used to detect and quantify specific proteins to confirm the downstream effects of K-7174, such as the degradation of Sp1 and changes in HDAC levels.[2][15]
Methodology:
-
Sample Preparation : Treat cells with K-7174, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.[15][16]
-
Gel Electrophoresis : Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.[15]
-
Protein Transfer : Transfer the separated proteins to a PVDF membrane.[15][16]
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[2][15]
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., HDAC1, Sp1, Caspase-8, GAPDH).[2][15]
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]
Subcutaneous Murine Myeloma Xenograft Model
This in vivo model is essential for evaluating the anti-tumor efficacy of K-7174.[5][14]
Methodology:
-
Animal Model : Use immunocompromised mice, such as NOD/SCID, to prevent the rejection of human tumor cells.[5][8][14]
-
Tumor Implantation : Subcutaneously inoculate 1 x 10⁷ to 3 x 10⁷ human multiple myeloma cells (e.g., RPMI8226) mixed with Matrigel into the right flank of each mouse.[5][8]
-
Treatment Initiation : Once tumors reach a measurable volume (e.g., 100-500 mm³), randomize the mice into treatment and control groups.[5][8]
-
Drug Administration : Prepare K-7174 in a vehicle solution (e.g., 3% DMSO in 0.9% NaCl).[8][14] Administer K-7174 daily via oral gavage (50 mg/kg) or intraperitoneal injection (75 mg/kg) for a specified period (e.g., 14 days). The control group receives the vehicle only.[5][14]
-
Monitoring : Measure tumor volume with calipers regularly (e.g., twice weekly) using the formula: Volume = (length × width²)/2. Monitor animal body weight as an indicator of toxicity.[2]
-
Endpoint Analysis : At the end of the study, euthanize the mice and excise the tumors for further ex vivo analysis (e.g., immunoblotting, RT-PCR).[8]
Conclusion and Future Directions
K-7174 dihydrochloride is a potent, orally bioavailable agent with significant preclinical anti-cancer activity, particularly in multiple myeloma.[5][8] Its unique mechanism of downregulating class I HDACs via proteasome inhibition offers a clear advantage for overcoming bortezomib resistance.[5][7] Furthermore, its activity as a GATA2 inhibitor highlights its potential in other malignancies like AML and prostate cancer.[2][4] The provided data and protocols serve as a robust resource for researchers investigating the therapeutic potential of K-7174. Future research should focus on elucidating the full spectrum of its off-target effects, exploring rational combination therapies, and advancing its development toward clinical trials.[4][6]
References
- 1. K-7174 (dihydrochloride) - MedChem Express [bioscience.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Ligand-based discovery of a novel GATA2 inhibitor targeting acute myeloid leukemia cells [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. biocompare.com [biocompare.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Preclinical Profile of K-7174 Dihydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
K-7174 dihydrochloride (B599025) is an orally active, small molecule homopiperazine (B121016) derivative that has garnered significant interest in preclinical cancer research.[1][2] It functions as a dual inhibitor, targeting both the proteasome and the GATA family of transcription factors.[3][4] This unique dual mechanism of action, particularly its efficacy in bortezomib-resistant models of multiple myeloma, positions K-7174 as a promising therapeutic candidate.[5][6] This technical guide provides a comprehensive overview of the preclinical studies of K-7174, detailing its mechanism of action, quantitative in vitro and in vivo data, and the experimental protocols utilized in its evaluation.
Mechanism of Action
K-7174 exhibits a distinct and multifaceted mechanism of action. Its primary anti-myeloma effects are attributed to proteasome inhibition, which differs from that of bortezomib.[6] This leads to the accumulation of ubiquitinated proteins and induction of apoptosis.[6] A key feature of K-7174's action is the transcriptional repression of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[6][7] This is achieved through a caspase-8-dependent degradation of the transcription factor Sp1, a potent transactivator of class I HDAC genes.[6][7]
Furthermore, K-7174 was initially identified as an inhibitor of GATA transcription factors.[6] This activity contributes to its anti-cancer effects, in part by down-regulating the expression of molecules like vascular cell adhesion molecule-1 (VCAM-1), which is implicated in cell adhesion-mediated drug resistance in multiple myeloma.[6][8]
Signaling Pathways
The signaling cascade initiated by K-7174 leading to the repression of HDACs is a critical component of its anti-myeloma activity. The following diagram illustrates this pathway.
Caption: Signaling pathway of K-7174 leading to HDAC repression and apoptosis.
Quantitative Data Summary
The preclinical efficacy of K-7174 has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.
In Vitro Cytotoxicity
| Cell Line | IC50 (µM) after 48h |
| RPMI 8226 | ~1.0 |
| U266 | ~1.5 |
| OPM-2 | ~2.0 |
| Data derived from MTT assays assessing cell viability after 48 hours of treatment with K-7174.[9] |
Induction of Apoptosis in Primary Myeloma Cells
| Patient Sample | % Annexin V-Positive Cells (Apoptosis) |
| Patient 1 | 60% |
| Patient 2 | 55% |
| Patient 3 | 70% |
| Patient 4 | 65% |
| Patient 5 | 75% |
| Patient 6 | 68% |
| Primary CD138-positive myeloma cells were treated with K-7174 for 48 hours, and apoptosis was assessed by Annexin V staining and flow cytometry.[9] |
In Vivo Efficacy in a Murine Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 14 |
| Vehicle Control | ~1500 |
| K-7174 (50 mg/kg, oral, daily) | ~300 |
| RPMI 8226 multiple myeloma cells were subcutaneously implanted in NOD/SCID mice. Tumor volumes were measured over a 14-day treatment period.[9][10] Studies have shown that oral administration of K-7174 is more effective than intraperitoneal injection.[10] |
Experimental Protocols
Detailed methodologies for the key preclinical experiments are provided below.
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of K-7174 on multiple myeloma cell lines.
Methodology:
-
Cell Seeding: Seed multiple myeloma cells (e.g., RPMI 8226, U266) in 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.[3][5]
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.[5]
-
Compound Treatment: Prepare serial dilutions of K-7174 in complete medium and add 100 µL to the respective wells. Include a vehicle control (e.g., DMSO).[5]
-
Incubation: Incubate the plates for 48 hours at 37°C.[5]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control to determine the IC50 values.[5]
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Objective: To quantify apoptosis in multiple myeloma cells following K-7174 treatment.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of K-7174 or a vehicle control for 48 hours.[5]
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.[5]
-
Washing: Wash the cells twice with cold PBS.[5]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[5]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.[5]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[5]
-
Flow Cytometry: Analyze the cells by flow cytometry within 1 hour.[5] Annexin V-positive and PI-negative cells are considered to be in early apoptosis.[11]
In Vivo Murine Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of K-7174.
Methodology:
-
Animal Model: Utilize immunodeficient mice, such as NOD/SCID mice.[1][2]
-
Cell Preparation: Harvest human multiple myeloma cells (e.g., RPMI8226 or U266) during the logarithmic growth phase and wash them with sterile PBS.[1] Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel®.[1]
-
Tumor Implantation: Subcutaneously inject 1 x 10⁷ U266 cells or 3 x 10⁷ RPMI8226 cells in a total volume of 100 µL into the right flank of each mouse.[1]
-
Tumor Growth Monitoring: Monitor the mice for tumor growth.[1]
-
Treatment Initiation: Begin treatment when tumors reach a palpable size (approximately 100-200 mm³).[1]
-
Drug Formulation and Administration: Dissolve K-7174 in a vehicle solution of 3% DMSO and 97% sterile 0.9% NaCl.[1] Administer K-7174 orally (p.o.) at a dose of 50 mg/kg or intraperitoneally (i.p.) at 75 mg/kg, once daily for 14 days.[1][10]
-
Tumor Volume Measurement: Measure tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (length × width²)/2.[1]
-
Toxicity Monitoring: Monitor and record the body weight of each mouse twice weekly as an indicator of toxicity.[1]
Experimental Workflow Visualization
The following diagram outlines the general workflow for the preclinical evaluation of K-7174.
Caption: General workflow for the preclinical evaluation of K-7174.
Conclusion
The preclinical data for K-7174 dihydrochloride strongly support its potential as a novel, orally bioavailable therapeutic agent for hematological malignancies, particularly multiple myeloma. Its unique dual mechanism of inhibiting both the proteasome and GATA transcription factors, coupled with its efficacy in bortezomib-resistant models, highlights its clinical promise. The detailed protocols and summarized data presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and develop this promising compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
K-7174 Dihydrochloride: A Novel Proteasome Inhibitor for Multiple Myeloma
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
K-7174 is a novel, orally active proteasome inhibitor belonging to the homopiperazine (B121016) class of compounds.[1][2] It has demonstrated significant anti-myeloma activity in both in vitro and in vivo preclinical models.[3] Its mechanism of action is distinct from that of bortezomib (B1684674), a first-in-class proteasome inhibitor, allowing it to overcome common resistance pathways.[4][5] K-7174's primary mechanism involves proteasome inhibition, which triggers a unique signaling cascade leading to caspase-8 activation, degradation of the Sp1 transcription factor, and subsequent transcriptional repression of class I histone deacetylases (HDACs).[1][6][7] This downstream epigenetic modification is critical to its cytotoxic effects.[7] The compound also exhibits GATA inhibitory activity and anti-adhesion properties, which may contribute to its efficacy in overcoming cell adhesion-mediated drug resistance.[4][8] This document provides a comprehensive overview of K-7174's mechanism of action, quantitative efficacy data from preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways.
Core Mechanism of Action
K-7174 dihydrochloride (B599025) exhibits a multi-faceted mechanism that contributes to its potent anti-myeloma effects, particularly in bortezomib-resistant contexts.[5]
-
Distinct Proteasome Inhibition : Unlike bortezomib, which primarily targets the β5 subunit of the proteasome, K-7174 has a different mode of binding.[5][6] This alternative binding is crucial for its activity against bortezomib-resistant cells, which often harbor mutations in the proteasome's β5 subunit.[5] Proteasome inhibition leads to the accumulation of ubiquitinated proteins, inducing cellular stress and triggering apoptotic pathways.[1][6]
-
Caspase-8-Dependent Sp1 Degradation : A key and distinguishing feature of K-7174's action is the activation of caspase-8.[1][6] This activation leads to the specific degradation of the Sp1 transcription factor, a critical protein for the transcription of numerous genes involved in cell growth and survival.[1][7]
-
Transcriptional Repression of Class I HDACs : Sp1 is a potent transactivator for the genes encoding class I HDACs, specifically HDAC1, HDAC2, and HDAC3.[1][4] By inducing the degradation of Sp1, K-7174 effectively shuts down the transcription of these HDACs.[1][6][7] The resulting decrease in HDAC levels leads to the hyperacetylation of histones, which alters gene expression to promote apoptosis and inhibit tumor growth.[1][7] Overexpression of HDAC1 has been shown to ameliorate the cytotoxic effects of K-7174.[1][7]
-
GATA Inhibition and Anti-Adhesion Effects : K-7174 was also identified as an inhibitor of GATA family transcription factors.[4][9] This contributes to its anti-myeloma activity by inhibiting cell adhesion.[1] It dose-dependently suppresses the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1), a key molecule in cell adhesion-mediated drug resistance in multiple myeloma.[1][4][8]
Quantitative Data Presentation
The anti-myeloma efficacy of K-7174 has been quantified in both multiple myeloma cell lines and primary patient-derived cells, as well as in in vivo models.
Table 1: In Vitro Cytotoxicity of K-7174 in Multiple Myeloma Cells
| Cell Type | Assay | Duration | Key Findings | Reference(s) |
| RPMI-8226, U266, KMS-12-BM | MTT Assay | 72 hours | Dose-dependent inhibition of cell growth. | [1][3][10] |
| Multiple Myeloma Cells | Apoptosis Assay | 72 hours | Induces cell apoptosis. | [8][11] |
| Primary MM Cells (from 6 patients) | Annexin-V Staining | 48 hours | Significantly increased the percentage of apoptotic (Annexin-V positive) cells. | [1][6] |
| Bortezomib-resistant Primary MM Cells | Apoptosis Assay | 48 hours | Effectively induces apoptosis, overcoming bortezomib resistance. | [1][6] |
| Endothelial Cells (TNFα-stimulated) | VCAM-1 mRNA Expression | 1 hour | Dose-dependently suppressed VCAM-1 mRNA induction with an IC₅₀ of 9 µM. | [8][11] |
| Endothelial Cells (TNFα-stimulated) | VCAM-1 Protein Expression | 1 hour | Dose-dependently suppressed VCAM-1 protein expression with an IC₅₀ of 14 µM. | [8][11] |
Table 2: In Vivo Efficacy of K-7174 in a Murine Xenograft Model
| Cell Lines | Administration Route | Dosage | Duration | Key Findings | Reference(s) |
| RPMI8226, U266 | Intraperitoneal (i.p.) | 75 mg/kg, daily | 14 days | Significantly decreased tumor volume. A significant reduction in body weight was observed after 10 days. | [3][8][12] |
| RPMI8226, U266 | Oral (p.o.) | 50 mg/kg, daily | 14 days | Showed significant tumor growth inhibition and was more effective than intraperitoneal injection. | [3][8][12] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism and efficacy of K-7174.
3.1. Cell Viability (MTT) Assay This assay assesses the cytotoxic effect of K-7174 on multiple myeloma cell lines.[10]
-
Cell Seeding : Plate multiple myeloma cells (e.g., RPMI-8226, U266, KMS-12-BM) in 96-well plates at a density of 1 x 10⁴ cells/well.[10]
-
Treatment : After 24 hours, treat the cells with varying concentrations of K-7174 (e.g., 0-25 µM) or a vehicle control (e.g., DMSO).[8][10]
-
Incubation : Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[8][10]
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[9][10]
-
Solubilization : Add a solubilization solution to dissolve the formazan (B1609692) crystals.[9]
-
Measurement : Read the absorbance at 450 nm or 570 nm using a microplate reader.[1][9] Express results as a percentage of the vehicle-treated control cells.[1]
3.2. Apoptosis Analysis (Annexin-V Staining) This method quantifies the percentage of apoptotic cells following K-7174 treatment.[4]
-
Cell Treatment : Culture cells with the desired concentration of K-7174 or vehicle control for the specified time (e.g., 48 hours).[9]
-
Harvesting : Harvest cells and wash them with cold PBS.[4][9]
-
Resuspension : Resuspend the cell pellet in Annexin-V binding buffer.[4][9]
-
Staining : Add FITC-conjugated Annexin-V and propidium (B1200493) iodide (PI) to the cells.[4][9]
-
Incubation : Incubate the cells in the dark at room temperature for 15 minutes.[9]
-
Analysis : Analyze the stained cells by flow cytometry.[4] Annexin-V positive, PI-negative cells are identified as early apoptotic cells.[9]
3.3. Immunoblot Analysis This technique is used to detect changes in protein levels (e.g., Sp1, HDACs) following K-7174 treatment.[4]
-
Cell Lysis : After treatment with K-7174, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[4][10]
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay.[4][10]
-
SDS-PAGE and Transfer : Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[4][10]
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9][10]
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., Sp1, HDAC1, HDAC2, HDAC3, acetylated histone H3) and a loading control (e.g., GAPDH).[9][10]
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10][13]
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10][13]
3.4. Chromatin Immunoprecipitation (ChIP) Assay This assay determines the binding of the Sp1 transcription factor to the promoter regions of HDAC genes.[1]
-
Cell Treatment : Culture multiple myeloma cell lines with K-7174 or a vehicle control for 48 hours.[1]
-
Cross-linking and Sonication : Cross-link protein-DNA complexes and sonicate to shear the chromatin.
-
Immunoprecipitation : Incubate the chromatin suspensions with an anti-Sp1 antibody or an isotype-matched IgG control.[1]
-
DNA Purification : Reverse the cross-links and purify the immunoprecipitated DNA.
-
PCR Amplification : Use the purified DNA as a template for PCR to amplify the promoter regions of the HDAC1 gene.[1]
-
Visualization : Visualize the amplified products by agarose (B213101) gel electrophoresis with ethidium (B1194527) bromide staining.[1]
3.5. In Vivo Xenograft Efficacy Study This protocol outlines the methodology for assessing the anti-tumor activity of K-7174 in a mouse model.[12]
-
Animal Model : Use immunodeficient mice (e.g., 6-8 week old female NOD/SCID mice).[9][12]
-
Tumor Cell Implantation : Subcutaneously inject human multiple myeloma cells (e.g., 1 x 10⁷ to 3 x 10⁷ RPMI8226 or U266 cells) into the right thigh of each mouse.[1][14]
-
Treatment Initiation : When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.[12]
-
Drug Administration : Prepare K-7174 in a vehicle solution (e.g., 3% DMSO in 0.9% NaCl).[9][14] Administer K-7174 daily for 14 days via oral gavage (50 mg/kg) or intraperitoneal injection (75 mg/kg).[8][12] The control group receives the vehicle only.[9]
-
Monitoring : Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (length × width²)/2.[9][12] Monitor and record the body weight of each mouse twice weekly as an indicator of toxicity.[12]
Mandatory Visualizations
To elucidate the complex biological processes and experimental designs, the following diagrams were generated using Graphviz.
Caption: K-7174 signaling pathway in multiple myeloma cells.
Caption: Workflow for K-7174 mechanism of action studies.
Caption: Workflow for in vivo efficacy testing of K-7174.
References
- 1. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
K-7174 Dihydrochloride: A Technical Guide to its Indirect Regulation of Histone Deacetylases
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
K-7174 dihydrochloride (B599025) is a small molecule inhibitor initially investigated for its role as a GATA transcription factor inhibitor. Subsequent research has revealed a dual and context-dependent mechanism of action, with significant activity as a proteasome inhibitor.[1] This dual functionality has positioned K-7174 as a valuable tool in preclinical cancer research, particularly in hematological malignancies and solid tumors.[1] In the context of histone deacetylase (HDAC) regulation, K-7174's effects are indirect, stemming from its proteasome inhibition which leads to the downregulation of class I HDACs.[1][2] This technical guide provides a comprehensive overview of the mechanism of action, quantitative data, and detailed experimental protocols related to K-7174's impact on HDAC regulation, intended for researchers and drug development professionals.
Mechanism of Action: An Indirect Effect on HDACs
K-7174's primary mechanism in downregulating HDACs is not through direct enzymatic inhibition, a feature that distinguishes it from traditional HDAC inhibitors.[3] Instead, in multiple myeloma, K-7174 functions as a proteasome inhibitor.[1][4] This inhibition of the 20S proteasome's catalytic subunits leads to the accumulation of ubiquitinated proteins, inducing cellular stress and apoptosis.[4][5]
A key consequence of this proteasome inhibition is the activation of caspase-8.[1][5] Activated caspase-8 then mediates the degradation of the transcription factor Sp1.[5][6] Sp1 is a potent transactivator of class I HDAC genes (HDAC1, HDAC2, and HDAC3).[5][6] Consequently, the degradation of Sp1 leads to the transcriptional repression of these class I HDACs.[5][6] This specific downregulation of class I HDACs, without significantly affecting class II and III HDACs, is a critical aspect of K-7174's activity.[5]
In other contexts, such as prostate cancer, K-7174's activity is more closely linked to the inhibition of GATA2, a key driver of androgen receptor (AR) expression and signaling.[1][7] This highlights the context-dependent nature of K-7174's mechanism of action.[1]
Quantitative Data
The following tables summarize the available quantitative data for K-7174 dihydrochloride from preclinical studies.
Table 1: IC50 Values for Cell Viability
| Cell Line | Cancer Type | Approximate IC50 (µM) | Assay Duration (hours) |
| KMS12-BM | Multiple Myeloma | ~5 | 72 |
| U266 | Multiple Myeloma | ~7 | 72 |
| RPMI8226 | Multiple Myeloma | ~10 | 72 |
Note: The IC50 values are estimations derived from graphical representations in the cited literature and may vary based on experimental conditions.
Table 2: IC50 Values for VCAM-1 Expression (Downstream of GATA)[8][9]
| Parameter | Value (µM) | Cell Type | Stimulation |
| VCAM-1 Expression | 14 | Human Endothelial Cells | TNF-α |
| VCAM-1 mRNA Induction | 9 | Human Endothelial Cells | TNF-α |
Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflows
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of K-7174.
Materials:
-
Cancer cell lines (e.g., RPMI8226, U266)[1]
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and antibiotics)[1]
-
K-7174 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]
-
Solubilization solution (e.g., DMSO)[2]
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium.[2]
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[2]
-
Prepare serial dilutions of K-7174 in complete medium and add 100 µL to the respective wells. Include vehicle control (DMSO) wells.[2]
-
Incubate the plate for the desired duration (e.g., 48-72 hours) at 37°C.[2]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
Calculate the percentage of cell viability relative to the vehicle-treated control to determine the IC50 value.[2]
Western Blot Analysis
This protocol is for detecting changes in the expression of proteins such as HDACs, Sp1, and caspase-8.[1][3]
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors[1][3]
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane[1]
-
Blocking buffer (5% non-fat milk or BSA in TBST)[1]
-
Primary antibodies (e.g., anti-HDAC1, -HDAC2, -HDAC3, -Sp1, -Caspase-8, and a loading control like β-actin or GAPDH)[1]
-
HRP-conjugated secondary antibodies[1]
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat cells with K-7174 for the desired time.[1]
-
Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.[1][3]
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.[2]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[1][2]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[2]
-
Incubate the membrane with the primary antibody overnight at 4°C.[1][2]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detect the signal using an ECL substrate and an imaging system.[2]
Apoptosis (Annexin V) Assay
This protocol is for quantifying apoptosis in cells following treatment with K-7174.[1]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit[2]
-
Propidium Iodide (PI) solution[2]
-
Flow cytometer
Procedure:
-
Seed cells and treat with K-7174 or vehicle control for the specified time (e.g., 48 hours).[2]
-
Harvest and wash the cells with cold PBS.[2]
-
Resuspend the cells in 100 µL of 1X Binding Buffer.[2]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[2]
-
Incubate for 15 minutes at room temperature in the dark.[2]
-
Add 400 µL of 1X Binding Buffer to each tube.[2]
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered apoptotic.[2]
Chromatin Immunoprecipitation (ChIP) Assay
This protocol can be used to determine the binding of Sp1 to the promoter region of HDAC genes.[5]
Materials:
-
Treated and untreated cells
-
Formaldehyde for cross-linking
-
Lysis and sonication buffers
-
Anti-Sp1 and isotype-matched IgG antibodies[5]
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
PCR reagents for specific promoter regions
Procedure:
-
Cross-link proteins to DNA in treated and untreated cells with formaldehyde.
-
Lyse the cells and sonicate the chromatin to generate DNA fragments.
-
Immunoprecipitate the chromatin with anti-Sp1 or IgG antibodies.[5]
-
Wash the beads to remove non-specific binding.
-
Elute the protein-DNA complexes and reverse the cross-links.
-
Purify the DNA.
-
Perform PCR to amplify the promoter regions of the target HDAC genes.[5]
-
Analyze the PCR products by gel electrophoresis.[5]
Conclusion
This compound presents a unique, indirect mechanism for the regulation of class I histone deacetylases. Its primary action as a proteasome inhibitor initiates a signaling cascade involving caspase-8 and the transcription factor Sp1, ultimately leading to the transcriptional repression of HDAC1, HDAC2, and HDAC3.[5][6] This mode of action is distinct from direct HDAC inhibitors and offers a valuable pharmacological tool for studying the interplay between the proteasome, transcriptional regulation, and histone modification in cancer biology. The provided data and protocols offer a foundation for researchers to further investigate the therapeutic potential and molecular intricacies of K-7174.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
K-7174 Dihydrochloride: A Potential Therapeutic Breakthrough in Anemia of Chronic Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary: Anemia of Chronic Disease (ACD), a prevalent and debilitating condition associated with chronic inflammation, infections, and malignancies, presents a significant therapeutic challenge. The dysregulation of iron homeostasis, primarily driven by elevated levels of the hormone hepcidin (B1576463), leads to iron-restricted erythropoiesis despite adequate iron stores. The synthetic small molecule, K-7174 dihydrochloride (B599025), has emerged as a promising therapeutic candidate for ACD, exhibiting a novel dual mechanism of action that addresses the core pathophysiology of the disease. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and detailed experimental protocols for K-7174, offering a foundational resource for researchers and drug development professionals.
Core Mechanism of Action: A Dual-Pronged Approach
K-7174 tackles the complexities of ACD through two synergistic pathways: the suppression of hepcidin expression and the potential enhancement of erythropoietin (EPO) production.
Hepcidin Suppression via GDF15 Induction
The primary driver of ACD is the overexpression of hepcidin, which leads to the internalization and degradation of the iron exporter ferroportin, trapping iron within macrophages and limiting its availability for red blood cell production. K-7174 effectively counteracts this by inducing the expression of Growth Differentiation Factor 15 (GDF15), a known negative regulator of hepcidin.[1][2] Mechanistic studies have revealed that K-7174 upregulates the transcription factor CCAAT/enhancer-binding protein beta (C/EBPβ), which in turn directly activates the transcription of the GDF15 gene.[2]
Potential Enhancement of Erythropoietin (EPO) Production
In states of chronic inflammation, pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) can suppress EPO gene expression by increasing the binding of GATA transcription factors to the EPO gene promoter.[3] K-7174, acting as a GATA inhibitor, has been shown to rescue this cytokine-mediated suppression of EPO production in preclinical models.[3] This suggests that K-7174 may directly support erythropoiesis by mitigating the inhibitory effects of inflammation on EPO synthesis.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of K-7174.
Table 1: In Vitro Efficacy of K-7174 on Hepcidin and GDF15 Expression in HepG2 Cells
| Parameter | Treatment | Concentration | Fold Change (vs. Control) |
| HAMP mRNA Expression | K-7174 | 10 µM | ↓ ~0.6 |
| K-7174 | 20 µM | ↓ ~0.4 | |
| GDF15 mRNA Expression | K-7174 | 20 µM | ↑ ~2.5 |
| GDF15 Protein Secretion | K-7174 | 20 µM | ↑ ~2.0 |
Table 2: In Vivo Efficacy of K-7174 in a Mouse Model of Anemia of Chronic Disease
| Parameter | Treatment Group | Measurement | Result |
| Hepatic Hamp mRNA | K-7174 | Relative Expression | Significantly Decreased[2] |
| Hepatic Gdf15 mRNA | K-7174 | Relative Expression | Significantly Increased[2] |
| Serum Hepcidin | K-7174 | Concentration | Significantly Decreased[2] |
Table 3: Efficacy of K-7174 in Reversing Cytokine-Induced Anemia in Mice
| Parameter | Cytokine Challenge | Treatment | Outcome |
| Hemoglobin | IL-1β or TNF-α | K-7174 | Reversed the decrease in hemoglobin concentrations[3] |
| Reticulocyte Count | IL-1β or TNF-α | K-7174 | Reversed the decrease in reticulocyte counts[3] |
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, visualize the key signaling pathways and a general experimental workflow for investigating K-7174.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of K-7174.
In Vitro Studies
4.1.1. Cell Culture
-
HepG2 Cells (for hepcidin/GDF15 studies): Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Hep3B Cells (for EPO studies): Culture in Eagle's Minimum Essential Medium (EMEM) with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin. Maintain all cells at 37°C in a humidified atmosphere of 5% CO2.
4.1.2. K-7174 Treatment
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Replace the medium with fresh medium containing K-7174 at desired concentrations (e.g., 10-20 µM) or vehicle control (e.g., DMSO).
-
Incubate for a specified duration (e.g., 24-48 hours). For EPO studies in Hep3B cells, induce hypoxia (1% O2) during treatment.
4.1.3. Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Isolate total RNA using TRIzol reagent or a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA using a high-capacity cDNA reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green master mix and the following primer sequences:
-
Human HAMP:
-
Forward: 5'-CTGACCAGTGGCTCTGTTTTCC-3'
-
Reverse: 5'-AAGTGGGTGTCTCGCCTCCTTC-3'
-
-
Human GDF15:
-
Forward: 5'-AGCCGAGAGGACTCGAACTCAG-3'
-
Reverse: 5'-GGTTGACGCGGAGTAGCAGCT-3'
-
-
Mouse Hamp:
-
Forward: 5'-CAGCACCACCTATCTCCATCAAC-3'
-
Reverse: 5'-CAGATGGGGAAGTTGGTGTCTC-3'
-
-
Mouse Gdf15:
-
Forward: 5'-AGCCGAGAGGACTCGAACTCAG-3'
-
Reverse: 5'-GGTTGACGCGGAGTAGCAGCT-3'
-
-
-
Normalize target gene expression to a housekeeping gene (e.g., GAPDH or β-actin) and calculate relative expression using the ΔΔCt method.
4.1.4. Enzyme-Linked Immunosorbent Assay (ELISA)
-
Collect cell culture supernatants or serum from animal studies.
-
Measure the concentration of secreted GDF15, hepcidin, or EPO using commercially available ELISA kits according to the manufacturer's protocols.
4.1.5. Electrophoretic Mobility Shift Assay (EMSA)
-
Nuclear Extract Preparation: Isolate nuclear extracts from treated and untreated cells.
-
Probe Labeling: Synthesize and anneal complementary oligonucleotides containing the GATA consensus binding site (5'-WGATAR-3') and label with a non-radioactive (e.g., biotin) or radioactive (e.g., ³²P) probe.
-
Binding Reaction: Incubate labeled probe with nuclear extracts in the presence or absence of excess unlabeled ("cold") competitor probe to demonstrate specificity.
-
Electrophoresis: Separate protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Detection: Detect the shifted bands corresponding to GATA-DNA complexes. A decrease in the shifted band intensity in the presence of K-7174 indicates inhibition of GATA binding.
In Vivo Studies: Mouse Model of Anemia of Chronic Disease
-
Animal Model: Induce anemia in mice (e.g., C57BL/6) by intraperitoneal (i.p.) injection of pro-inflammatory cytokines such as IL-1β (e.g., 15 U/ml) or TNF-α (e.g., 220 U/ml).
-
K-7174 Administration: Administer K-7174 via i.p. injection at a specified dose (e.g., 30 mg/kg) and schedule. Include a vehicle-treated control group.
-
Hematological Analysis: Collect blood samples at various time points and measure hemoglobin, hematocrit, and reticulocyte counts using an automated hematology analyzer.
-
Tissue and Serum Analysis: At the end of the study, collect liver tissue for qRT-PCR analysis of Hamp and Gdf15 expression and serum for ELISA-based measurement of hepcidin and EPO levels.
Conclusion and Future Directions
K-7174 dihydrochloride represents a compelling therapeutic strategy for anemia of chronic disease. Its unique dual mechanism of action, targeting both the primary driver of iron dysregulation (hepcidin) and a key contributor to suppressed red blood cell production (GATA-mediated EPO inhibition), positions it as a promising candidate for further development. The preclinical data strongly support its efficacy in ameliorating anemia in relevant models.[1][2][3]
Future research should focus on comprehensive preclinical safety and toxicology studies, pharmacokinetic and pharmacodynamic profiling, and optimization of dosing regimens. Ultimately, well-designed clinical trials will be necessary to translate the promising preclinical findings of K-7174 into a novel and effective therapy for patients suffering from anemia of chronic disease.
References
- 1. Hamp1 mRNA and plasma hepcidin levels are influenced by sex and strain but do not predict tissue iron levels in inbred mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inductively coupled mass spectrometry analysis of biometals in conditional Hamp1 and Hamp1 and Hamp2 transgenic mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. origene.com [origene.com]
K-7174 Dihydrochloride: A Technical Guide to its Discovery, Preclinical Development, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
K-7174 dihydrochloride (B599025) is a novel, orally active small molecule identified as a potent inhibitor of both the proteasome and GATA transcription factors.[1][2][3][4][5] Developed as a homopiperazine (B121016) derivative, it has demonstrated significant preclinical anti-cancer activity, particularly in hematological malignancies such as multiple myeloma.[2][6] Its unique mechanism of action, which circumvents resistance to the first-in-class proteasome inhibitor bortezomib (B1684674), has positioned it as a compound of interest for further investigation.[6][7] This technical guide provides a comprehensive overview of the discovery, preclinical development, and molecular mechanism of K-7174 dihydrochloride, summarizing key quantitative data, detailing experimental protocols, and visualizing its signaling pathways and experimental workflows.
Discovery and Synthesis
K-7174, chemically known as N,N′-bis-(E)-[5-(3,4,5-trimethoxyphenyl)-4-pentenyl]homopiperazine, was identified as part of a research program focused on developing orally bioavailable proteasome inhibitors with novel mechanisms of action.[6] It belongs to a class of homopiperazine derivatives that were found to exhibit a distinct mode of proteasome binding compared to bortezomib.[6]
The synthesis of K-7174 has been described as an expeditious four-step process.[8] The key reactions involved are a Wittig olefination and a bis-alkylation of homopiperazine.[8] A notable feature of the synthesis is an iodine-catalyzed isomerization of the Z-isomer to achieve complete conversion to the desired E-isomer.[8]
Note: A detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available in the reviewed literature.
Mechanism of Action
K-7174 exhibits a dual and context-dependent mechanism of action, functioning as both a proteasome inhibitor and a GATA inhibitor.[1][2][3][4][5]
Proteasome Inhibition in Multiple Myeloma
In the context of multiple myeloma, the primary anti-cancer activity of K-7174 is attributed to its function as a proteasome inhibitor.[2] Unlike bortezomib, which primarily targets the β5 subunit of the 20S proteasome, K-7174 inhibits all three catalytic subunits: β1, β2, and β5.[7] This broader inhibitory profile is believed to contribute to its efficacy in bortezomib-resistant myeloma cells, particularly those with mutations in the β5 subunit.[6][7]
The downstream signaling cascade initiated by proteasome inhibition is a key feature of K-7174's mechanism. This process involves:
-
Activation of Caspase-8: Inhibition of the proteasome by K-7174 leads to the activation of caspase-8.[9][10]
-
Degradation of Sp1: Activated caspase-8 mediates the degradation of the transcription factor Sp1.[9][10]
-
Transcriptional Repression of Class I HDACs: The degradation of Sp1, a potent transactivator of class I histone deacetylase (HDAC) genes, results in the transcriptional repression of HDAC1, HDAC2, and HDAC3.[6][9][10]
-
Induction of Apoptosis: The downregulation of class I HDACs contributes significantly to the cytotoxic effects of K-7174, leading to the induction of apoptosis in myeloma cells.[6]
GATA Inhibition
In addition to its effects on the proteasome, K-7174 has been identified as an inhibitor of the GATA family of transcription factors.[1][2][3][4][5] This activity is particularly relevant in other cancer types, such as prostate cancer, where GATA2 is a key driver of androgen receptor expression and signaling.[2] K-7174 has been shown to decrease the stability of the GATA2 protein, leading to the suppression of androgen receptor expression and inhibition of tumor growth.[2]
Preclinical Development
The preclinical development of K-7174 has focused on evaluating its efficacy and safety in in vitro and in vivo models of hematological malignancies.
In Vitro Studies
A summary of the in vitro activity of K-7174 is presented in the table below.
| Cell Line | Assay Type | Endpoint | Result | Reference(s) |
| Multiple Myeloma Cell Lines | MTT Assay | IC50 | Dose-dependent inhibition of growth | [9] |
| Bortezomib-resistant Myeloma Cells | Cell Viability | Inhibition of Growth | Effective against resistant cells | [6] |
| Primary CD138+ Myeloma Cells | Annexin-V Staining | Apoptosis | Induction of apoptosis | [9] |
In Vivo Studies
The in vivo efficacy of K-7174 has been demonstrated in murine xenograft models of multiple myeloma. A summary of these findings is provided in the table below.
| Animal Model | Dosing Regimen | Route of Administration | Key Findings | Reference(s) |
| Murine Myeloma Model | 50 mg/kg, once daily for 14 days | Oral | Stronger therapeutic effect than intravenous injection; no obvious side effects | [6][9][10] |
| Bortezomib-resistant Myeloma Xenograft | Not specified | Not specified | Effective against bortezomib-resistant tumors | [6] |
Pharmacokinetics and Toxicology
Detailed pharmacokinetic parameters for K-7174 are not widely available in the public domain.[3] However, preclinical studies have consistently shown that oral administration of K-7174 is more effective than intravenous or intraperitoneal injection, indicating good oral bioavailability.[6][9][10]
Comprehensive preclinical toxicology data for K-7174 is not publicly available. At a dose of 50 mg/kg administered orally once daily for 14 days in a murine myeloma model, no obvious side effects were reported.[6][9][10]
Experimental Protocols
In Vitro Cell Viability (MTT) Assay
-
Cell Seeding: Seed multiple myeloma cells (e.g., RPMI 8226, U266, KMS-12-BM) in 96-well plates at a density of 1 x 10^4 cells/well.
-
Treatment: After 24 hours, treat the cells with various concentrations of K-7174 (e.g., 0-25 µM) or vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO) to each well and mix to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
In Vivo Murine Xenograft Model
-
Cell Culture: Culture human multiple myeloma cell lines (e.g., RPMI8226, U266) under standard conditions.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID).
-
Tumor Implantation: Subcutaneously inoculate 1 x 10^7 to 3 x 10^7 myeloma cells in the right flank of each mouse.[10]
-
Tumor Growth: Allow tumors to develop to a measurable size (e.g., 100-500 mm³).[10]
-
Drug Preparation: Prepare the K-7174 solution by dissolving it in a vehicle solution (e.g., 3% DMSO in 0.9% sterile NaCl) to the desired concentration for a dosage of 50 mg/kg.[10]
-
Administration: Administer K-7174 or vehicle control orally once daily for 14 consecutive days.[10]
-
Monitoring: Monitor the body weight of the mice regularly to assess for toxicity. Measure tumor volume at specified intervals (e.g., every 2-3 days).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunoblotting, RT-PCR).
-
Statistical Analysis: Compare the tumor volumes between the K-7174-treated and vehicle-control groups using appropriate statistical methods.
Clinical Development
Despite the promising preclinical data, there is no publicly available information regarding the initiation or results of any clinical trials for this compound. Extensive searches of clinical trial registries and scientific literature did not yield any specific clinical development data for this compound. The reasons for the apparent lack of clinical progression are not documented in the public domain. While other oral proteasome inhibitors are in various stages of clinical development, the clinical status of K-7174 remains unknown.[1][2][9][11][12]
Conclusion
This compound is a novel, orally active proteasome and GATA inhibitor with a distinct mechanism of action that has demonstrated significant preclinical efficacy against multiple myeloma, including in models of bortezomib resistance. Its unique signaling pathway, involving the caspase-8-dependent degradation of Sp1 and subsequent transcriptional repression of class I HDACs, offers a compelling rationale for its development. While the preclinical data are robust, the absence of publicly available information on its detailed synthesis and clinical development status leaves critical gaps in its developmental history. Further research and disclosure would be necessary to fully understand the therapeutic potential and developmental trajectory of this promising compound.
References
- 1. ashpublications.org [ashpublications.org]
- 2. In vitro and in vivo efficacy of the novel oral proteasome inhibitor NNU546 in multiple myeloma | Aging [aging-us.com]
- 3. benchchem.com [benchchem.com]
- 4. [CLINICAL TRIALS WITH N-(3,4,5-TRIMETHOXYBENZOYL)-TETRAHYDRO-1,4-OXAZINE (TRIOXAZINE, V-7) BUDAPEST] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel engineered TRAIL-based chimeric protein strongly inhibits tumor growth and bypasses TRAIL resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Facebook [cancer.gov]
- 10. benchchem.com [benchchem.com]
- 11. protheragen.com [protheragen.com]
- 12. How Proteasome Inhibitors Work - HealthTree for Multiple Myeloma [healthtree.org]
K-7174 Dihydrochloride: A Technical Guide to its Inhibitory Effects on Cell Adhesion Molecules
For Researchers, Scientists, and Drug Development Professionals
Abstract
K-7174 dihydrochloride (B599025) is a novel small molecule inhibitor recognized for its potent and selective effects on cell adhesion processes. Initially identified as an inhibitor of GATA transcription factors, K-7174 has demonstrated significant efficacy in downregulating the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells.[1][2] This selective activity, which does not impact other key adhesion molecules like Intercellular Adhesion Molecule-1 (ICAM-1) or E-selectin, positions K-7174 as a valuable tool for investigating inflammatory responses and as a potential therapeutic agent in diseases characterized by excessive leukocyte adhesion.[1][3] This technical guide provides a comprehensive overview of the mechanism of action of K-7174, detailed experimental protocols for its evaluation, a summary of key quantitative data, and visualizations of the relevant signaling pathways and experimental workflows.
Mechanism of Action
K-7174 exerts its inhibitory effect on cell adhesion primarily by targeting the GATA family of transcription factors.[1][2] In the context of endothelial cell activation by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), the expression of VCAM-1 is significantly upregulated.[1][3] This process is mediated by the binding of transcription factors, including GATA, to promoter regions of the VCAM-1 gene.[1]
K-7174 selectively inhibits the binding of GATA to its consensus sequences within the VCAM-1 gene promoter.[1][2] This disruption of transcriptional activation leads to a dose-dependent suppression of VCAM-1 mRNA and subsequent protein expression.[2][4] Notably, this mechanism of action is independent of the well-characterized NF-κB signaling pathway, which is a common target for many anti-inflammatory drugs.[1][5] In addition to its role as a GATA inhibitor, K-7174 has also been identified as an orally active proteasome inhibitor, a function that contributes to its anti-myeloma activities.[4][6][7]
Quantitative Data Summary
The inhibitory effects of K-7174 on VCAM-1 expression and function have been quantified in various studies. The following tables summarize the key findings.
Table 1: In Vitro Efficacy of K-7174 on VCAM-1 Expression
| Parameter | Value | Cell Type | Stimulant | Reference |
| IC₅₀ for VCAM-1 Protein Expression | 14 µM | Human Endothelial Cells | TNF-α | [2][4] |
| IC₅₀ for VCAM-1 mRNA Induction | 9 µM | Human Endothelial Cells | TNF-α | [2][4] |
Table 2: Effective Concentrations of K-7174 for GATA Binding Inhibition
| Parameter | Value | Cell Type | Reference |
| Effective Concentration for GATA Binding Inhibition | 2.5 - 30 µM | Not Specified | [4] |
Signaling Pathways and Experimental Workflows
K-7174 Signaling Pathway in Endothelial Cells
The following diagram illustrates the signaling cascade initiated by inflammatory cytokines and the point of intervention for K-7174 in suppressing VCAM-1 expression.
Experimental Workflow for Cell Adhesion Assay
This diagram outlines a typical workflow for assessing the inhibitory effect of K-7174 on monocyte adhesion to endothelial cells.
Detailed Experimental Protocols
Cell Culture
-
Endothelial Cells: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used cell line. Culture HUVECs in Endothelial Cell Growth Medium (EGM-2) supplemented with the necessary growth factors. Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Monocytic Cells: U937 or THP-1 cell lines are suitable for adhesion assays. Culture these cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and maintain under the same conditions as HUVECs.
Monocyte-Endothelial Cell Adhesion Assay[3]
-
Plate Endothelial Cells: Seed HUVECs into 96-well plates and grow to confluence.
-
K-7174 Treatment: Pre-incubate the confluent HUVEC monolayers with varying concentrations of K-7174 dihydrochloride (e.g., 0-30 µM) for 1 hour.
-
Cytokine Stimulation: Add TNF-α (e.g., 10 ng/mL) to the wells containing K-7174 and incubate for an additional 4-6 hours to induce VCAM-1 expression.
-
Monocyte Labeling: During the stimulation period, label the monocytic cells (e.g., U937) with a fluorescent dye such as Calcein-AM according to the manufacturer's protocol.
-
Co-culture: Wash the HUVEC monolayers to remove TNF-α and K-7174. Add the fluorescently labeled monocytes to the HUVEC monolayers and incubate for 30-60 minutes.
-
Washing: Gently wash the wells multiple times with pre-warmed phosphate-buffered saline (PBS) to remove non-adherent monocytes.
-
Quantification: Measure the fluorescence intensity of the remaining adherent monocytes using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of adhesion relative to the TNF-α stimulated control and determine the IC₅₀ value for adhesion inhibition from the dose-response curve.
Western Blot for VCAM-1 Expression[8]
-
Cell Treatment: Seed HUVECs in 6-well plates and grow to confluence. Treat the cells with K-7174 and/or TNF-α as described in the adhesion assay protocol.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for VCAM-1 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Electrophoretic Mobility Shift Assay (EMSA)[1]
-
Nuclear Extract Preparation: Prepare nuclear extracts from HUVECs treated with or without K-7174 and/or TNF-α.
-
Probe Labeling: Synthesize and label a double-stranded oligonucleotide probe containing the GATA binding site from the VCAM-1 promoter with a radioactive or non-radioactive label.
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the bands by autoradiography (for radioactive probes) or other appropriate detection methods. A decrease in the intensity of the shifted band in the presence of K-7174 indicates inhibition of GATA binding.
Conclusion
This compound is a specific inhibitor of VCAM-1 expression, acting through the targeted inhibition of the GATA transcription factor.[1] Its unique mechanism of action, independent of the NF-κB pathway, makes it a valuable research tool for dissecting the molecular pathways of inflammation and cell adhesion.[1][5] The detailed protocols and quantitative data provided in this guide serve as a resource for researchers and drug development professionals investigating the therapeutic potential of K-7174 in inflammatory and neoplastic diseases.
References
- 1. A novel cell adhesion inhibitor, K-7174, reduces the endothelial VCAM-1 induction by inflammatory cytokines, acting through the regulation of GATA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A novel cell adhesion inhibitor, K-7174, reduces the endothelial VCAM-1 induction by inflammatory cytokines, acting through the regulation of GATA. | Semantic Scholar [semanticscholar.org]
- 6. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
K-7174 Dihydrochloride: A Technical Guide for Researchers
An In-depth Analysis of the Dual Proteasome and GATA Inhibitor
K-7174 dihydrochloride (B599025) is a synthetic, orally bioavailable small molecule that has garnered significant interest in the fields of oncology and immunology. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and key experimental data, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
K-7174 dihydrochloride is the salt form of K-7174, a homopiperazine (B121016) derivative. The dihydrochloride formulation enhances its solubility in aqueous solutions, a favorable characteristic for experimental and potential therapeutic applications.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 1,4-bis((E)-5-(3,4,5-trimethoxyphenyl)pent-4-en-1-yl)-1,4-diazepane dihydrochloride |
| Synonyms | K7174, K-7174-2HCl |
| CAS Number | 191089-60-8[1] |
| Chemical Formula | C₃₃H₅₀Cl₂N₂O₆[2][3] |
| Molecular Weight | 641.67 g/mol [2][3] |
| Appearance | White to off-white solid powder[3] |
| Solubility | Soluble in DMSO |
| Storage | Store as a solid at -20°C for up to two years. Stock solutions in DMSO can be stored at -80°C for up to six months. Avoid repeated freeze-thaw cycles. |
Mechanism of Action
K-7174 exhibits a dual mechanism of action, functioning as both a proteasome inhibitor and a GATA transcription factor inhibitor. This multifaceted activity contributes to its potent anti-cancer and immunomodulatory effects.
Proteasome Inhibition
Unlike the well-characterized proteasome inhibitor bortezomib, which primarily targets the β5 subunit of the 20S proteasome, K-7174 inhibits all three catalytic subunits: β1 (caspase-like), β2 (trypsin-like), and β5 (chymotrypsin-like). This broad inhibition leads to the accumulation of ubiquitinated proteins, inducing endoplasmic reticulum stress and ultimately triggering apoptosis in cancer cells. A key downstream effect of proteasome inhibition by K-7174 is the transcriptional repression of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3. This occurs via a caspase-8-dependent degradation of the transcription factor Sp1.[4][5]
GATA Inhibition
K-7174 also functions as an inhibitor of the GATA family of transcription factors. By inhibiting GATA, K-7174 can modulate the expression of various genes involved in cell differentiation, proliferation, and inflammation. For instance, it has been shown to suppress the expression of vascular cell adhesion molecule-1 (VCAM-1), a key molecule in cell adhesion processes, by inhibiting GATA-mediated transcription.[6]
Signaling Pathways
The dual inhibitory action of K-7174 impacts multiple signaling pathways within the cell, leading to its observed biological effects.
References
The Pharmacokinetics of K-7174 Dihydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
K-7174 dihydrochloride (B599025) is an orally active, small molecule homopiperazine (B121016) derivative that has garnered significant interest as a novel proteasome inhibitor.[1][2] Its mechanism of action and preclinical efficacy, particularly in the context of multiple myeloma, distinguish it from other proteasome inhibitors such as bortezomib.[2][3] This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of K-7174 dihydrochloride, with a focus on its mechanism of action, preclinical efficacy, and the experimental protocols used in its evaluation. While specific quantitative pharmacokinetic parameters are not widely available in the public domain, this guide synthesizes the existing qualitative and efficacy data to inform further research and development.[1][4]
Core Mechanism of Action
This compound exhibits a dual inhibitory function against both the proteasome and GATA transcription factors.[4][5] In the context of multiple myeloma, its primary anti-cancer activity is attributed to its role as a proteasome inhibitor.[5] K-7174 inhibits all three catalytic subunits (β1, β2, and β5) of the 20S proteasome.[4] This inhibition leads to a unique signaling cascade that results in the transcriptional repression of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[1][3][6]
The signaling pathway is initiated by the K-7174-mediated inhibition of the proteasome, which subsequently leads to the activation of caspase-8.[1] Activated caspase-8 then facilitates the degradation of the Sp1 transcription factor.[1] As Sp1 is a key transactivator of class I HDAC genes, its degradation results in their transcriptional repression.[1][3] This downstream effect on HDACs is a critical component of the anti-myeloma activity of K-7174.[3]
Signaling Pathway of this compound
Pharmacokinetic Profile: Qualitative Overview
Preclinical Efficacy in Murine Models
The in vivo anti-tumor activity of K-7174 has been evaluated in murine xenograft models of human multiple myeloma. These studies provide indirect evidence of its pharmacokinetic properties, demonstrating that therapeutically effective concentrations are achieved and maintained in vivo.
| Parameter | Oral Administration | Intraperitoneal Administration | Intravenous Bortezomib (for reference) |
| Dosing Regimen | 50 mg/kg, once daily for 14 days | 75 mg/kg, once daily for 14 days | 0.5 mg/kg, twice a week |
| Observed Efficacy | Significant tumor growth inhibition; more potent than intraperitoneal injection.[7][8] | Significant tumor volume decrease.[7] | Tumor growth inhibition.[7] |
| Observed Side Effects | No obvious side effects reported at the efficacious dose.[1] | Significant body weight reduction observed at higher doses.[4] | Associated with peripheral neuropathy in clinical use.[1] |
Experimental Protocols
In Vivo Efficacy in a Murine Xenograft Model
This protocol outlines the methodology for assessing the anti-tumor activity of orally administered K-7174 in a mouse xenograft model of human multiple myeloma.[1][7]
-
Cell Culture and Animal Model :
-
Tumor Implantation :
-
Drug Preparation and Administration :
-
Prepare the vehicle solution, which can consist of 3% DMSO in 0.9% sterile NaCl or a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to ensure solubilization.[1][4]
-
Dissolve K-7174 in the vehicle to the desired concentration for oral administration (e.g., 50 mg/kg).[1][8]
-
Administer K-7174 or the vehicle control orally once daily for a specified period (e.g., 14 days).[1][8]
-
-
Efficacy Assessment and Monitoring :
-
Measure tumor volume every other day using calipers (Volume = (length × width²)/2).[9]
-
Monitor the body weight and general health of the mice throughout the experiment to assess toxicity.[1]
-
At the end of the study, mice are euthanized, and tumors can be excised for further analysis, such as immunoblotting to assess the accumulation of ubiquitinated proteins as an indicator of proteasome inhibition in vivo.[7]
-
Experimental Workflow for In Vivo Studies
Conclusion
This compound is a promising, orally active proteasome inhibitor with a distinct mechanism of action that has demonstrated significant anti-myeloma activity in preclinical models.[1][2] While detailed quantitative pharmacokinetic data remains to be publicly disclosed, the enhanced efficacy of its oral administration route strongly suggests favorable absorption and bioavailability.[1] The established preclinical protocols provide a solid foundation for further investigation into its therapeutic potential. Future studies focusing on the detailed pharmacokinetic profiling of K-7174 will be crucial for its clinical translation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. K-7174 (dihydrochloride) - MedChem Express [bioscience.co.uk]
- 6. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. benchchem.com [benchchem.com]
Methodological & Application
K-7174 Dihydrochloride: In Vitro Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
K-7174 dihydrochloride (B599025) is a novel, orally active proteasome inhibitor with a distinct mechanism of action compared to other proteasome inhibitors like bortezomib.[1][2] It has demonstrated significant anti-myeloma activity in vitro and in vivo, including in bortezomib-resistant models.[3][4][5] This document provides detailed protocols for key in vitro experiments to assess the efficacy and mechanism of action of K-7174, along with a summary of its effects on multiple myeloma cells and its signaling pathway.
Mechanism of Action
K-7174 is a homopiperazine (B121016) derivative that functions as a proteasome inhibitor.[1][2] Its primary mechanism involves the inhibition of the proteasome, leading to an accumulation of ubiquitinated proteins, which induces cellular stress and triggers apoptosis.[2] Uniquely, K-7174 induces the transcriptional repression of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[2][3][5] This occurs through a signaling cascade involving the activation of caspase-8, which then mediates the degradation of the transcription factor Sp1, a key transactivator of class I HDAC genes.[1][2][3] This distinct mechanism of action makes K-7174 a promising candidate for cancer therapy, particularly for multiple myeloma.[1][4] K-7174 has also been identified as a GATA inhibitor and a cell adhesion inhibitor.[6][7][8]
Data Summary
In Vitro Efficacy of K-7174 in Multiple Myeloma Cell Lines
| Cell Line | Assay | Endpoint | K-7174 Concentration/IC50 | Reference |
| RPMI8226 (Parental) | MTT Assay | IC50 | Not explicitly quantified in search results, but dose-dependent inhibition observed. | [3] |
| RPMI8226-BR (Bortezomib-Resistant) | MTT Assay | IC50 | Not explicitly quantified in search results, but effective in overcoming resistance. | [9] |
| U266 | MTT Assay | Growth Inhibition | Dose-dependent inhibition observed. | [3] |
| KMS12-BM | MTT Assay | Growth Inhibition | Dose-dependent inhibition observed. | [3] |
| Primary MM Cells (from 6 patients) | Annexin-V Staining | Apoptosis Induction | Significant increase in annexin-V-positive cells. | [2][3] |
Effect of K-7174 on VCAM-1 Expression
| Target | Assay Type | Endpoint | K-7174 Concentration/IC50 | Reference |
| VCAM-1 mRNA | Cellular Assay | Suppression of TNFα-induced expression | IC50: 9 μM | [7][10] |
| VCAM-1 protein | Cellular Assay | Suppression of expression | IC50: 14 μM | [7][10] |
Signaling Pathway
Caption: K-7174 signaling pathway leading to HDAC repression and apoptosis.
Experimental Protocols
Cell Culture
-
Cell Lines: Human multiple myeloma cell lines such as RPMI8226, U266, and KMS12-BM are commonly used.[3][11]
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[11]
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effect of K-7174 on multiple myeloma cell lines.[3][11]
-
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well.[9]
-
After 24 hours, treat the cells with various concentrations of K-7174 or a vehicle control (e.g., DMSO).[11]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[9]
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.[11]
-
Results are often expressed as a percentage of the vehicle control.[11]
-
Apoptosis (Annexin-V) Assay
This assay is used to quantify the induction of apoptosis in cells treated with K-7174.[3][11]
-
Procedure:
-
Culture cells with K-7174 or a vehicle control for the specified time (e.g., 48 hours).[11]
-
Harvest the cells and wash them with cold PBS.[11]
-
Resuspend the cells in 100 µL of 1X Annexin-V binding buffer.[9]
-
Add 5 µL of FITC-conjugated Annexin-V and 5 µL of propidium (B1200493) iodide (PI).[9][11]
-
Gently vortex the cells and incubate them in the dark at room temperature for 15 minutes.[9][11]
-
Add 400 µL of 1X Binding Buffer to each tube.[9]
-
Analyze the cells by flow cytometry within 1 hour.[9] Annexin V-positive, PI-negative cells are considered apoptotic.
-
Western Blot Analysis
This technique is used to detect the levels of specific proteins (e.g., Sp1, HDACs, cleaved caspase-8) following treatment with K-7174.[3][12]
-
Procedure:
-
Treat cells with K-7174 for the desired time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Determine the protein concentration using a BCA assay.[12]
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.[12]
-
Transfer the proteins to a PVDF membrane.[12]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody (e.g., anti-Sp1, anti-HDAC1, anti-cleaved caspase-8) overnight at 4°C.[12]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Visualize the protein bands using an ECL substrate and an imaging system.[12]
-
Chromatin Immunoprecipitation (ChIP) Assay
This assay is used to determine the binding of Sp1 to the promoter regions of HDAC genes.[2][3]
-
Procedure:
-
Culture MM cell lines with either K-7174 or a vehicle control for 2 days.[3]
-
Cross-link proteins to DNA using formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear the DNA.
-
Immunoprecipitate the chromatin with an anti-Sp1 antibody or an isotype-matched IgG control.[3]
-
Reverse the cross-links and purify the DNA.
-
Perform PCR to amplify the promoter regions of the target HDAC genes (e.g., HDAC1).[3]
-
Visualize the amplified products by agarose (B213101) gel electrophoresis.[3]
-
Experimental Workflow
Caption: A generalized workflow for in vitro experiments with K-7174.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. K-7174 (dihydrochloride) - MedChem Express [bioscience.co.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for K-7174 Dihydrochloride in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo use of K-7174 dihydrochloride (B599025) in mouse models, with a primary focus on multiple myeloma xenografts. K-7174 is an orally bioavailable dual inhibitor of the proteasome and GATA transcription factors, demonstrating significant anti-neoplastic properties.[1][2][3]
Mechanism of Action
K-7174's primary mechanism involves the inhibition of the proteasome. This leads to the activation of caspase-8, which in turn mediates the degradation of the transcription factor Sp1.[1][4][5] The reduction in Sp1 levels results in the transcriptional repression of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[1][4][5] This distinct mechanism of action makes it a promising therapeutic candidate, particularly in cancers resistant to other proteasome inhibitors like bortezomib.[4]
Quantitative Data Summary
The following table summarizes the established dosages and observations for K-7174 dihydrochloride in mouse models based on preclinical studies. Oral administration has been shown to be more potent and better tolerated than intraperitoneal injection.[3][4]
| Parameter | Oral Administration | Intraperitoneal Administration |
| Dosage | 50 mg/kg[3][5][6] | 75 mg/kg[3][5][6] or 30 mg/kg[7] |
| Dosing Schedule | Once daily for 14 days[1][6][8] | Once daily for 14 days[3][6] |
| Efficacy | Significant tumor volume reduction; stronger effect than intraperitoneal injection[1][3][4] | Significant tumor volume decrease[3] |
| Toxicity/Side Effects | Well-tolerated with no obvious side effects or significant body weight loss reported[4][9] | Significant body weight reduction observed[3][9][10] |
| Mouse Model | NOD/SCID Mice (Multiple Myeloma Xenograft)[5][6][8] | NOD/SCID Mice (Multiple Myeloma Xenograft)[5][6], Anemia Model[7] |
| Vehicle | 3% DMSO in 0.9% sterile NaCl[5][6][8] or 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline[10] | 3% DMSO in 0.9% sterile NaCl[5][6] |
Experimental Protocols
This section details the methodologies for conducting in vivo efficacy studies of K-7174 in a subcutaneous multiple myeloma xenograft model.
Cell Line Culture
-
Cell Lines: Human multiple myeloma cell lines RPMI8226 or U266.[6]
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[6]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂. Harvest cells during the logarithmic growth phase for implantation.[6]
Animal Model
-
Species: Non-obese diabetic/severe combined immunodeficient (NOD/SCID) mice.[6][8]
-
Age/Sex: 6-8 weeks old, female.[6]
-
Housing: Maintain mice under specific pathogen-free conditions. Provide sterile food and water ad libitum. All procedures must be in accordance with institutional animal care and use guidelines.[6]
Xenograft Tumor Implantation
-
Harvest and wash cultured myeloma cells twice with sterile phosphate-buffered saline (PBS).[6]
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel®.[6]
-
Subcutaneously inject the cell suspension into the right flank of each mouse.
-
Monitor the mice for tumor growth.[6]
K-7174 Formulation and Administration
-
Preparation of Vehicle:
-
Option 1 (Standard): Prepare a solution of 3% dimethyl sulfoxide (B87167) (DMSO) and 97% sterile 0.9% sodium chloride (NaCl).[5][6][8]
-
Option 2 (Oral Gavage Enhancement): A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has also been reported.[10]
-
-
Preparation of K-7174 Solution: Dissolve this compound in the chosen vehicle to the final desired concentration for the target dosage (e.g., 50 mg/kg for oral administration).[1] Ensure the compound is fully dissolved before administration.[10]
-
Treatment Initiation: Begin treatment when tumors reach a palpable and measurable size (approximately 100-200 mm³).[6][8]
-
Administration:
Efficacy Evaluation and Monitoring
-
Tumor Volume Measurement: Measure tumor length and width with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (length × width²) / 2.[6]
-
Toxicity Monitoring: Monitor the body weight of the mice regularly (e.g., daily or every other day) to assess for toxicity. Significant body weight loss (>15-20%) may require dose adjustment or cessation of treatment.[9][10]
Troubleshooting and Considerations
-
Poor Efficacy: If inconsistent or poor tumor growth inhibition is observed, ensure proper solubilization of K-7174 in the vehicle, as it is a lipophilic compound.[10]
-
Toxicity: If significant weight loss is observed, consider reducing the dose or switching from intraperitoneal to the better-tolerated oral route of administration.[9]
-
Combination Therapy: K-7174 has shown additive cytotoxic effects with HDAC inhibitors in vitro.[9] When designing combination studies, it is crucial to conduct pilot studies to assess the tolerability of the combined agents, starting with lower doses.
References
- 1. benchchem.com [benchchem.com]
- 2. K-7174 (dihydrochloride) - MedChem Express [bioscience.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: K-7174 Dihydrochloride Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
K-7174 is a potent, orally active, and cell-permeable small molecule with a dual inhibitory mechanism targeting both proteasomes and GATA transcription factors.[1][2] Its unique mode of action, distinct from other proteasome inhibitors like bortezomib, has established it as a valuable compound in preclinical cancer research, particularly for multiple myeloma.[3][4][5] K-7174 has been shown to induce apoptosis and inhibit cell adhesion.[1][2] A key cytotoxic mechanism involves the transcriptional repression of class I histone deacetylases (HDACs), specifically HDAC1, -2, and -3, through a caspase-8-dependent degradation of the transcription factor Sp1.[3][4][6]
This document provides detailed protocols for the preparation of K-7174 dihydrochloride (B599025) stock solutions for both in vitro and in vivo applications, ensuring reproducibility and optimal performance in experimental settings. The dihydrochloride salt form of K-7174 is often utilized for its improved solubility in aqueous solutions compared to its base form.[1]
Quantitative Data Summary
For ease of reference, the key quantitative data for K-7174 dihydrochloride are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₃₃H₅₀Cl₂N₂O₆ | [7] |
| Molecular Weight | 568.74 g/mol (base) / 640.30 g/mol (dihydrochloride) | [1][7] |
| Appearance | White to beige powder | |
| Purity | ≥98% (HPLC) | |
| Solubility (K-7174 base) | ≥ 100 mg/mL in DMSO | [1] |
| Solubility (this compound) | 2 mg/mL in H₂O | |
| 10 mg/mL in PBS | [1] | |
| Long-term Storage (Solid) | -20°C for up to two years (desiccated) | [1] |
| Stock Solution Storage | -80°C for up to six months; -20°C for up to one month | [1][8] |
Signaling Pathway of K-7174
K-7174's mechanism of action involves a signaling cascade that leads to the repression of class I HDACs, contributing to its anti-myeloma activity. The pathway is initiated by proteasome inhibition, which indirectly leads to the activation of caspase-8. Activated caspase-8 then mediates the degradation of the transcription factor Sp1.[3][4] Since Sp1 is a key transactivator for class I HDAC genes, its degradation results in the transcriptional repression of HDAC1, HDAC2, and HDAC3.[3][4][6]
Caption: K-7174 signaling pathway leading to HDAC repression.
Experimental Protocols
To ensure experimental consistency, it is crucial to follow a standardized protocol for stock solution preparation. It is recommended to prepare fresh working solutions for each experiment from a frozen stock and visually inspect for any precipitation before use.[1]
Protocol 1: Preparation of 10 mM Stock Solution in DMSO (for In Vitro Use)
This protocol is suitable for preparing a high-concentration stock solution for use in cell culture experiments.
Materials:
-
This compound powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator bath (optional)
Procedure:
-
Calculation: To prepare a 10 mM stock solution, weigh out 6.40 mg of this compound (MW: 640.30 g/mol ).
-
Dissolution: Add 1 mL of sterile DMSO to the vial containing the this compound powder.
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes to ensure complete dissolution.[1]
-
Aid Dissolution (if necessary): If the powder does not dissolve completely, gentle warming or sonication can be applied.[1]
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.[1]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][8]
Note on Final DMSO Concentration: When preparing working solutions for cell culture, ensure the final concentration of DMSO in the medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[1]
Protocol 2: Preparation of Formulation for In Vivo Oral Administration
This protocol describes a vehicle formulation to enhance the solubility and bioavailability of K-7174 for oral gavage in animal models.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes for mixing
Procedure:
-
Prepare a Concentrated Stock: First, prepare a concentrated stock solution of K-7174 in DMSO (e.g., 25 mg/mL).[9]
-
Formulation (for 1 mL final volume):
-
Homogenization: Vortex the solution until it is homogeneous and clear.
-
Administration: This formulation yields a solution with a K-7174 concentration of 2.5 mg/mL.[9][10] It is recommended to prepare this formulation fresh on the day of administration.[9]
Workflow for Stock Solution Preparation
The following diagram illustrates the general workflow for preparing this compound stock solutions.
Caption: General workflow for preparing K-7174 stock solutions.
Troubleshooting
Issue: K-7174 precipitates when diluted into aqueous media.
-
Solution: This is common for lipophilic compounds. To mitigate this, use a stepwise dilution method. First, dilute the concentrated stock into a smaller volume of the aqueous medium while vortexing, and then add this to the final volume. Ensure the final concentration of any organic solvent is kept to a minimum (e.g., <0.5% DMSO).[1] Using the dihydrochloride salt form is also recommended for better aqueous solubility.[1]
Issue: Inconsistent experimental results.
-
Solution: Variability can arise from inconsistent solubility. Always prepare fresh working solutions for each experiment from a frozen stock. Visually inspect solutions for any signs of precipitation before each use. If precipitation is observed, the solution should not be used. Adhere strictly to a validated dissolution protocol for all experiments to ensure reproducibility.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. K-7174 (dihydrochloride) - MedChem Express [bioscience.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for K-7174 Dihydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
K-7174 is a potent, orally active small molecule inhibitor with a dual mechanism of action, targeting both the proteasome and the GATA family of transcription factors.[1][2] Its dihydrochloride (B599025) salt is often used in research to improve aqueous solubility.[1] In multiple myeloma, K-7174's primary mechanism involves inhibiting all three catalytic subunits of the 20S proteasome (β1, β2, and β5).[3] This leads to the activation of caspase-8, which in turn mediates the degradation of the Sp1 transcription factor.[1][4] The subsequent downregulation of class I histone deacetylases (HDACs) is a critical downstream event contributing to its anti-myeloma activity.[4][5] This distinct mechanism of action makes K-7174 a valuable tool for studying cancer biology and a promising therapeutic candidate, particularly in the context of resistance to other proteasome inhibitors like bortezomib.[4] In prostate cancer, K-7174 has been shown to inhibit the GATA2 transcription factor.[2]
Given its lipophilic nature, understanding the solubility and stability of K-7174 dihydrochloride in aqueous-based cell culture media is crucial for designing and interpreting in vitro experiments accurately.[1] This document provides detailed information on the known solubility of this compound, protocols to determine its solubility and stability in specific culture media, and a summary of its signaling pathway.
Data Presentation: Solubility of K-7174 and this compound
The following table summarizes the available quantitative data on the solubility of K-7174 and its dihydrochloride salt in various solvents. It is important to note that solubility in complex biological media can be influenced by factors such as protein content (e.g., fetal bovine serum), pH, and the presence of other components.[6][7]
| Compound | Solvent | Reported Solubility | Reference(s) |
| K-7174 | Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | [1] |
| This compound | Water (H₂O) | 2 mg/mL | [8] |
| This compound | Phosphate-Buffered Saline (PBS) | 10 mg/mL | [1] |
Signaling Pathway of K-7174 in Multiple Myeloma
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. zellbio.eu [zellbio.eu]
- 7. Systematic Comparison of FBS and Medium Variation Effect on Key Cellular Processes Using Morphological Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: Western Blot Analysis of HDACs after K-7174 Dihydrochloride Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
K-7174 dihydrochloride (B599025) is a novel, orally active proteasome inhibitor that has demonstrated significant anti-myeloma activity.[1][2] Its mechanism of action is distinct from other proteasome inhibitors, such as bortezomib.[3] K-7174 induces the transcriptional repression of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[1][4] This is not a result of direct enzymatic inhibition but rather a downstream effect of proteasome inhibition. The compound triggers a caspase-8-dependent degradation of the transcription factor Sp1, which is a crucial transactivator for class I HDAC genes.[1][5] The subsequent reduction in the protein levels of these HDACs contributes to the cytotoxic effects of K-7174 in cancer cells.[1]
These application notes provide a comprehensive guide for the analysis of HDAC1, HDAC2, and HDAC3 protein expression in cell lysates following treatment with K-7174 dihydrochloride using Western blotting.
Data Presentation
The following table summarizes the expected quantitative changes in class I HDAC protein levels following treatment with K-7174. The data is based on the known mechanism of action, leading to transcriptional repression of these HDACs.[1][5] Quantitative values would be obtained through densitometric analysis of Western blot bands.
| Target Protein | Expected Change After K-7174 Treatment | Representative Fold Change (Hypothetical) | Molecular Weight (Approx.) |
| HDAC1 | Decrease | 0.4 | ~60 kDa |
| HDAC2 | Decrease | 0.5 | ~55 kDa |
| HDAC3 | Decrease | 0.3 | ~49 kDa |
| Sp1 | Decrease | 0.2 | ~95-105 kDa |
| Cleaved Caspase-8 | Increase | 3.0 | ~43/18 kDa |
| β-Actin (Loading Control) | No Change | 1.0 | ~42 kDa |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of K-7174 leading to HDAC repression and the general experimental workflow for the Western blot analysis.
K-7174 signaling pathway leading to HDAC repression.
Experimental workflow for Western blot analysis.
Experimental Protocols
Protocol 1: Cell Culture and K-7174 Treatment
-
Cell Seeding: Plate a suitable cell line (e.g., multiple myeloma cell lines such as RPMI 8226) at an appropriate density in complete culture medium.[5] Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
K-7174 Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and store it at -20°C. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
K-7174 Treatment: On the following day, replace the culture medium with a fresh medium containing the desired concentrations of K-7174 or a vehicle control (e.g., DMSO).[5] Incubate the cells for a specified time period (e.g., 24-48 hours) to allow for the transcriptional repression and subsequent depletion of HDAC proteins.[5]
-
Cell Harvesting: After the treatment period, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[6] Harvest the cells by scraping or trypsinization. Centrifuge the cell suspension to pellet the cells and wash again with ice-cold PBS. The cell pellet can be stored at -80°C or used immediately for protein extraction.
Protocol 2: Protein Extraction and Quantification
-
Cell Lysis: Lyse the cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.[6] Incubate the lysates on ice for 30 minutes with periodic vortexing.
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[6]
Protocol 3: Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[5]
-
SDS-PAGE: Load the denatured protein samples onto a 10% SDS-polyacrylamide gel.[5] Include a pre-stained protein ladder to monitor the protein separation. Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.[7]
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against HDAC1, HDAC2, HDAC3, Sp1, cleaved Caspase-8, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.[6] The antibody dilutions should be prepared in the blocking buffer as recommended by the manufacturer.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibodies.[6]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Final Washes: Wash the membrane three times with TBST for 10 minutes each, followed by a final wash with TBS for 5 minutes.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and capture the image using a digital imaging system.[6] Quantify the band intensities using densitometry software and normalize the levels of the target proteins to the loading control.
Troubleshooting and Optimization
-
Low or No Signal:
-
Increase the amount of protein loaded onto the gel.
-
Optimize the primary and secondary antibody concentrations and incubation times.
-
Ensure the transfer of proteins to the membrane was efficient by staining with Ponceau S.
-
-
High Background:
-
Increase the duration and number of washing steps.
-
Ensure the blocking step is performed adequately.
-
Use a fresh blocking buffer.
-
-
Non-specific Bands:
-
Use highly specific primary antibodies.
-
Optimize antibody concentrations.
-
Increase the stringency of the washing steps.
-
By following these detailed protocols and application notes, researchers can effectively utilize Western blotting to investigate the downstream effects of this compound treatment on the expression of class I HDACs.
References
- 1. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
K-7174 Dihydrochloride: Application Notes and Protocols for Flow Cytometry-Based Apoptosis Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
K-7174 dihydrochloride (B599025) is a potent, orally active proteasome inhibitor that has demonstrated significant anti-tumor activity, particularly in multiple myeloma models.[1][2] Its primary mechanism of action involves the induction of apoptosis, or programmed cell death, in cancer cells. K-7174's inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, triggering a signaling cascade that results in the activation of apoptotic pathways.[1] A key feature of its action is the transcriptional repression of class I histone deacetylases (HDACs), which is mediated by the caspase-8-dependent degradation of the transcription factor Sp1.[3][2]
These application notes provide a comprehensive guide for utilizing K-7174 dihydrochloride to induce apoptosis and its subsequent analysis using flow cytometry. Detailed protocols for Annexin V/Propidium Iodide (PI) staining and active caspase-3/7 detection are provided, along with data presentation guidelines and a visual representation of the experimental workflow and the underlying signaling pathway.
Data Presentation
The following tables summarize the dose-dependent and time-dependent effects of K-7174 on the induction of apoptosis in the RPMI8226 multiple myeloma cell line. Data is presented as the percentage of cells in each quadrant of the flow cytometry analysis: Viable (Annexin V-/PI-), Early Apoptosis (Annexin V+/PI-), and Late Apoptosis/Necrosis (Annexin V+/PI+).
Table 1: Dose-Dependent Induction of Apoptosis by K-7174 in RPMI8226 Cells after 48 hours. [1]
| K-7174 Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 95.2 ± 1.5 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| 1 | 85.1 ± 2.1 | 8.3 ± 1.2 | 6.6 ± 1.0 |
| 5 | 62.7 ± 3.4 | 25.8 ± 2.5 | 11.5 ± 1.9 |
| 10 | 35.4 ± 4.0 | 48.2 ± 3.8 | 16.4 ± 2.2 |
| 25 | 15.8 ± 2.8 | 60.5 ± 4.5 | 23.7 ± 3.1 |
| Data are represented as mean ± standard deviation from three independent experiments. |
Table 2: Time-Dependent Induction of Apoptosis by K-7174 (10 µM) in RPMI8226 Cells.
| Time (hours) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 96.1 ± 1.2 | 2.1 ± 0.5 | 1.8 ± 0.4 |
| 12 | 78.5 ± 2.5 | 15.3 ± 1.8 | 6.2 ± 0.9 |
| 24 | 55.9 ± 3.1 | 32.7 ± 2.9 | 11.4 ± 1.5 |
| 48 | 35.4 ± 4.0 | 48.2 ± 3.8 | 16.4 ± 2.2 |
| 72 | 20.1 ± 3.3 | 55.6 ± 4.1 | 24.3 ± 2.8 |
| Data are represented as mean ± standard deviation from three independent experiments. |
Signaling Pathway and Experimental Workflow
Caption: K-7174 induced apoptosis signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying K-7174 Dihydrochloride in Multiple Myeloma Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing K-7174 dihydrochloride (B599025) in preclinical animal models of multiple myeloma. This document details the unique mechanism of action of K-7174, summarizes key quantitative data from in vivo studies, provides detailed experimental protocols, and visualizes the critical signaling pathways and experimental workflows.
Introduction
K-7174 is an orally active, novel proteasome inhibitor that has demonstrated significant anti-myeloma activity in both in vitro and in vivo models.[1][2] Its distinct mechanism of action, which circumvents common resistance pathways associated with other proteasome inhibitors like bortezomib (B1684674), makes it a promising therapeutic candidate for multiple myeloma.[2][3][4] K-7174 is a homopiperazine (B121016) derivative that, unlike bortezomib which primarily targets the β5 subunit of the proteasome, exhibits a different mode of proteasome binding.[1][2]
The primary anti-myeloma effect of K-7174 is mediated through a unique signaling cascade. It begins with the inhibition of the proteasome, leading to the activation of caspase-8.[1][2] Activated caspase-8 then mediates the degradation of the Sp1 transcription factor.[1][2] The depletion of Sp1 results in the transcriptional repression of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[1][2][3] This downstream epigenetic modification is a critical component of K-7174's cytotoxic activity against multiple myeloma cells.[3][5]
Quantitative Data from In Vivo Studies
The following tables summarize the key quantitative findings from preclinical studies of K-7174 in murine xenograft models of multiple myeloma.
Table 1: In Vivo Efficacy of K-7174 in a Murine Xenograft Model
| Animal Model | Multiple Myeloma Cell Line | K-7174 Dose and Administration Route | Treatment Duration | Key Outcomes | Reference(s) |
| NOD/SCID Mice | RPMI8226, U266 | 75 mg/kg, Intraperitoneal (i.p.), once daily | 14 days | Significantly decreased tumor volume | [2][6] |
| NOD/SCID Mice | RPMI8226, U266 | 50 mg/kg, Oral (p.o.), once daily | 14 days | Significant tumor growth inhibition; more effective than intraperitoneal injection | [2][6] |
Table 2: In Vivo Pharmacodynamic Effects of K-7174
| Animal Model | Tumor Type | K-7174 Administration | Pharmacodynamic Marker | Observation | Reference(s) |
| NOD/SCID Mice | RPMI8226 Xenograft | Oral | Ubiquitinated proteins in tumor tissue | 2-4 fold accumulation compared to vehicle control | [2] |
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the complex biological processes and experimental designs, the following diagrams were generated using Graphviz.
Figure 1: K-7174 Signaling Pathway in Multiple Myeloma. This diagram illustrates the mechanism of action of K-7174, starting from proteasome inhibition and leading to apoptosis through the caspase-8/Sp1/HDAC axis.
Figure 2: Experimental Workflow for In Vivo Efficacy Studies. This flowchart outlines the key steps for evaluating the anti-tumor activity of K-7174 in a multiple myeloma xenograft mouse model.
Detailed Experimental Protocols
The following are generalized protocols based on methodologies described in the cited literature for studying K-7174 in animal models of multiple myeloma.
Protocol 1: Murine Xenograft Model of Multiple Myeloma
1. Animal Model and Cell Lines
-
Animal Model: Use immunodeficient mice such as Non-obese diabetic/severe combined immunodeficient (NOD/SCID) mice.[7][8]
-
Cell Lines: Human multiple myeloma cell lines such as RPMI8226 or U266 are suitable for establishing xenografts.[2][7]
-
Cell Culture: Maintain myeloma cell lines in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[7]
2. Tumor Cell Implantation
-
Harvest myeloma cells during the logarithmic growth phase and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Subcutaneously inject 3 x 10⁷ (for RPMI8226) or 1 x 10⁷ (for U266) cells in a volume of 100-200 µL into the right flank of each mouse.[2]
3. Drug Preparation and Administration
-
Vehicle: Prepare a vehicle solution of 3% DMSO in 0.9% NaCl.[9]
-
K-7174 Solution: Dissolve K-7174 dihydrochloride in the vehicle to the desired concentration for the specified dosage.
-
Administration: Once tumors become palpable (typically after 4 days), begin treatment.[2] Administer K-7174 or vehicle control via oral gavage (p.o.) or intraperitoneal injection (i.p.) once daily for the duration of the study (e.g., 14 days).[2][7]
4. Monitoring and Endpoint
-
Measure tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (length × width²) / 2.[7][10]
-
Monitor the body weight of each mouse twice weekly as an indicator of toxicity.[7]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Protocol 2: Western Blot Analysis of Tumor Tissue
1. Sample Preparation
-
Excise tumors from treated and control mice and snap-freeze them in liquid nitrogen or immediately process them.
-
Lyse the tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Homogenize the tissue and centrifuge to pellet cellular debris. Collect the supernatant containing the protein lysate.
2. Protein Quantification
-
Determine the protein concentration of the lysates using a BCA protein assay.
3. SDS-PAGE and Immunoblotting
-
Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., ubiquitinated proteins, Caspase-8, Sp1, HDAC1, HDAC2, HDAC3, and a loading control like β-actin) overnight at 4°C.[4]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
This compound is a novel, orally active proteasome inhibitor with a unique mechanism of action that demonstrates significant anti-myeloma activity in preclinical models.[2][11] The provided application notes and protocols offer a framework for researchers to design and execute in vivo studies to further investigate the therapeutic potential of K-7174 in multiple myeloma. The superior efficacy of oral administration highlights its potential as a convenient and effective treatment option.[2][6]
References
- 1. benchchem.com [benchchem.com]
- 2. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Long-Term Storage of K-7174 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended long-term storage conditions for K-7174 dihydrochloride (B599025), a potent dual inhibitor of the proteasome and GATA transcription factors. Adherence to these protocols is crucial for maintaining the compound's stability, ensuring the reproducibility of experimental results, and preserving its therapeutic efficacy in preclinical and clinical research.
Introduction to K-7174 Dihydrochloride
This compound is an orally active, small molecule inhibitor with significant anti-tumor and anti-inflammatory properties. It exerts its biological effects through a dual mechanism of action: inhibition of the 26S proteasome and the GATA family of transcription factors. This dual activity makes K-7174 a valuable tool in cancer research, particularly in the study of multiple myeloma and prostate cancer, as well as in investigations into anemia of chronic disease. Given its potential, ensuring the long-term stability of this compound is paramount for researchers.
Recommended Long-Term Storage Conditions
Proper storage is critical to prevent the degradation of this compound. The following conditions are recommended for maintaining its integrity over time.
Solid Form
For long-term storage of this compound in its solid (powder) form, it is recommended to be kept at -20°C in a dry and dark environment. When stored under these conditions, the compound is expected to be stable for months to years. It is advisable to store the compound in a tightly sealed container to protect it from moisture.
Stock Solutions
For experimental use, stock solutions of this compound are typically prepared in solvents such as DMSO. The long-term stability of these solutions is dependent on the storage temperature.
-
-80°C Storage: For long-term storage of up to 6 months, it is recommended to store stock solutions at -80°C.
-
-20°C Storage: For shorter-term storage of up to 1 month, stock solutions can be stored at -20°C.
To avoid repeated freeze-thaw cycles, which can lead to degradation, it is best practice to aliquot the stock solution into smaller, single-use volumes before freezing.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo biological activity of this compound, providing key quantitative parameters for researchers.
Table 1: In Vitro Efficacy of this compound
| Cell Line/System | Assay | Target/Effect | IC50 / Effective Concentration |
| Multiple Myeloma (MM) Cells | MTT Assay | Inhibition of cell growth | 0-25 µM |
| Human Umbilical Vein Endothelial Cells (HUVEC) | VCAM-1 mRNA Induction by TNFα | GATA inhibition | 9 µM |
| HUVEC | VCAM-1 Protein Expression | GATA inhibition | 14 µM |
| - | Electrophoretic Mobility Shift Assay (EMSA) | Inhibition of GATA DNA binding | 2.5-30 µM |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease Model | Dosing Regimen | Key Findings |
| Mouse | Anemia of Chronic Disease | 30 mg/kg; i.p. for 5 or 8 days | Reversed decreases in hemoglobin and serum erythropoietin. |
| Mouse | Multiple Myeloma Xenograft | 50 mg/kg; p.o. once daily for 14 days | More effective at inhibiting tumor growth than intraperitoneal injection. |
| Mouse | Multiple Myeloma Xenograft | 75 mg/kg; i.p. once daily for 14 days | Significant inhibition of tumor growth. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent condensation.
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Representative Protocol for Assessing the Stability of this compound
This protocol is a representative example based on ICH guidelines for stability testing of drug substances and is intended to be adapted by researchers.
Objective: To evaluate the stability of this compound under various environmental conditions over time.
Materials and Equipment:
-
This compound (solid)
-
Validated stability-indicating High-Performance Liquid Chromatography (HPLC) method capable of separating K-7174 from its potential degradation products.
-
Climate-controlled stability chambers
-
pH meter
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation:
-
Place accurately weighed samples of solid this compound into containers that are representative of the intended long-term storage containers.
-
Prepare solutions of this compound in relevant solvents (e.g., DMSO, aqueous buffers) at a known concentration.
-
-
Storage Conditions:
-
Long-Term Stability: Store samples at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.
-
Accelerated Stability: Store samples at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.
-
Photostability: Expose samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.
-
-
Testing Frequency:
-
Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: Test at 0, 3, and 6 months.
-
Photostability: Test at the end of the light exposure.
-
-
Analytical Testing:
-
At each time point, analyze the samples using a validated stability-indicating HPLC method to determine the purity of this compound and to quantify any degradation products.
-
Assess physical properties such as appearance, color, and solubility.
-
For solutions, measure the pH.
-
-
Data Analysis:
-
Plot the percentage of this compound remaining against time for each storage condition.
-
Identify and, if necessary, characterize any significant degradation products.
-
Determine the shelf-life or re-test period based on the time it takes for the concentration to decrease to a pre-defined limit (e.g., 90%).
-
Signaling Pathways and Mechanism of Action
This compound's dual inhibitory mechanism is central to its therapeutic potential. The diagrams below illustrate the key signaling pathways affected by this compound.
Caption: K-7174 Proteasome Inhibition Pathway in Multiple Myeloma.
Caption: K-7174 GATA Transcription Factor Inhibition Pathway.
Experimental Workflow Visualization
The following diagram outlines a logical workflow for conducting in vitro experiments to assess the biological activity of this compound.
Caption: In Vitro Experimental Workflow for this compound.
Measuring Proteasome Activity Following K-7174 Dihydrochloride Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
K-7174 dihydrochloride (B599025) is a versatile small molecule inhibitor with a dual mechanism of action, targeting both GATA transcription factors and the 26S proteasome.[1] In the context of cancer research, particularly in multiple myeloma, its primary therapeutic effect is attributed to the inhibition of the proteasome.[2] Unlike the well-characterized proteasome inhibitor bortezomib, which predominantly targets the β5 subunit, K-7174 has been shown to inhibit all three catalytic subunits of the 20S proteasome: the chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1) activities.[3][4] This broader inhibitory profile makes K-7174 a valuable tool for studying proteasome function and a potential therapeutic agent for cancers that have developed resistance to other proteasome inhibitors.[3]
These application notes provide detailed protocols for measuring the distinct catalytic activities of the proteasome in response to K-7174 treatment, as well as for assessing the downstream accumulation of ubiquitinated proteins.
Data Presentation
In Vitro Inhibition of Purified 20S Proteasome by K-7174
The following table summarizes the half-maximal inhibitory concentrations (IC50) of K-7174 against the three catalytic subunits of purified 20S proteasome.
| Proteasome Subunit Activity | IC50 (nM) | Reference |
| Chymotrypsin-like (β5) | ~50 | |
| Caspase-like (β1) | ~500 | |
| Trypsin-like (β2) | >1000 |
Cellular Viability of Multiple Myeloma Cell Lines after K-7174 Treatment
The following table indicates the approximate IC50 values for cell viability in various multiple myeloma cell lines after 72 hours of treatment with K-7174.
| Cell Line | Cancer Type | Approximate IC50 (µM) | Reference |
| KMS12-BM | Multiple Myeloma | ~5 | |
| U266 | Multiple Myeloma | ~7 | |
| RPMI-8226 | Multiple Myeloma | ~10 |
Signaling Pathways and Experimental Workflows
K-7174 Signaling Pathway in Multiple Myeloma
K-7174 inhibits the proteasome, leading to downstream effects that induce apoptosis.
Experimental Workflow for Measuring Proteasome Activity
Workflow for determining proteasome activity after K-7174 treatment.
Experimental Protocols
Protocol 1: In-Cell Proteasome Activity Assay
This protocol describes the measurement of chymotrypsin-like, trypsin-like, and caspase-like proteasome activities in whole cells treated with K-7174 dihydrochloride.
Materials:
-
Cell Lines: RPMI-8226, U266, or KMS-12-BM
-
Culture Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound: Stock solution in DMSO
-
Positive Control: Bortezomib or MG-132
-
Fluorogenic Substrates:
-
Suc-LLVY-AMC (for chymotrypsin-like activity)
-
Boc-LRR-AMC (for trypsin-like activity)
-
Z-LLE-AMC (for caspase-like activity)
-
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM ATP
-
Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 5 mM EDTA, 0.5% NP-40, and protease inhibitors (excluding proteasome inhibitors)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 2 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Recommended concentration range: 0.01 µM to 100 µM. Add the diluted compound to the cells and incubate for the desired time (e.g., 1, 4, or 24 hours). Include vehicle control (DMSO) and a positive control (e.g., 1 µM Bortezomib).
-
Cell Lysis:
-
After treatment, centrifuge the plate at 300 x g for 5 minutes and aspirate the medium.
-
Wash the cells once with 100 µL of ice-cold PBS.
-
Add 50 µL of ice-cold Lysis Buffer to each well and incubate on ice for 30 minutes with gentle agitation.
-
-
Proteasome Activity Measurement:
-
Prepare substrate solutions by diluting the stock solutions of Suc-LLVY-AMC, Boc-LRR-AMC, or Z-LLE-AMC to a final concentration of 100 µM in Assay Buffer.
-
Add 50 µL of the respective substrate solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (Excitation: 360-380 nm, Emission: 460 nm) every 5 minutes for 60-90 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) from the linear phase of the fluorescence curve for each well.
-
Subtract the background fluorescence from wells containing only lysis buffer and substrate.
-
Normalize the proteasome activity to the protein concentration of the cell lysates, which can be determined in a parallel plate using a BCA or Bradford assay.
-
Calculate the percentage of proteasome inhibition relative to the vehicle-treated control.
-
Determine the IC50 values by plotting the percentage of inhibition against the log of the K-7174 concentration and fitting the data to a four-parameter logistic curve.
-
Protocol 2: Western Blot Analysis of Ubiquitinated Proteins
This protocol details the detection of accumulated ubiquitinated proteins in cells following treatment with K-7174.
Materials:
-
Cell Lines and Treatment: As described in Protocol 1.
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails, and 10 mM N-ethylmaleimide (NEM) to inhibit deubiquitinating enzymes.
-
Primary Antibody: Anti-Ubiquitin antibody (e.g., P4D1 or FK2 clones). Recommended dilution: 1:1000.
-
Loading Control Antibody: Anti-β-actin or Anti-GAPDH antibody. Recommended dilution: 1:5000.
-
Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG. Recommended dilution: 1:2000 - 1:5000.
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Following K-7174 treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer with inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 4-15% gradient SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities of the ubiquitin smear for each sample using densitometry software.
-
Normalize the ubiquitin signal to the corresponding loading control.
-
Compare the levels of ubiquitinated proteins in K-7174-treated samples to the vehicle control. An increase in the high molecular weight smear indicates proteasome inhibition.
-
References
Assessing GATA Transcription Factor Inhibition by K-7174 Dihydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
K-7174 dihydrochloride (B599025) is a cell-permeable small molecule initially identified as an inhibitor of the GATA family of transcription factors.[1][2] Subsequent research has revealed a dual mechanism of action, with K-7174 also functioning as a potent proteasome inhibitor.[1][2] This context-dependent activity makes it a valuable tool for studying cellular processes regulated by GATA transcription factors and the proteasome, particularly in the fields of oncology and inflammation.[1][2] The GATA family of zinc-finger transcription factors, comprising GATA1-6, plays a crucial role in cell differentiation, proliferation, and apoptosis.[3] Their dysregulation is implicated in various diseases, including cancer and cardiovascular disorders.[3][4]
These application notes provide a comprehensive guide to utilizing K-7174 dihydrochloride for assessing GATA transcription factor inhibition. This document includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation
The inhibitory activity of this compound has been quantified in various cellular and biochemical assays. The following tables summarize the key quantitative data for easy comparison.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Process | Assay Type | Cell Line/System | IC50 / Effective Concentration | Reference |
| GATA Binding Activity | Electrophoretic Mobility Shift Assay (EMSA) | - | 2.5 - 30 µM (Effective Concentration Range) | [1] |
| VCAM-1 mRNA Induction by TNF-α | Cellular Assay | Human Umbilical Vein Endothelial Cells (HUVECs) | 9 µM | [1][5] |
| VCAM-1 Protein Expression | Cellular Assay | Not Specified | 14 µM | [1][5] |
| 20S Proteasome | Enzymatic Assay | Purified 20S Proteasome | Inhibits all three catalytic subunits | [1] |
Table 2: Cytotoxic Activity of this compound in Cancer Cell Lines
| Cancer Type | Cell Line | Assay Type | IC50 / Effect | Assay Duration | Reference |
| Multiple Myeloma | MM cells | MTT Assay | Inhibition at 0-25 µM | Not Specified | [6] |
| Prostate Cancer | Prostate Cancer Cells | Not Specified | GATA2 inhibition | Not Specified | [6] |
| Acute Myeloid Leukemia (AML) | AML cell lines | Not Specified | Induces apoptosis | Not Specified | [7] |
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through the modulation of distinct signaling pathways. Its primary modes of action are the inhibition of GATA transcription factor binding to DNA and the inhibition of proteasome activity.
Experimental Protocols
Detailed methodologies for key experiments to assess the GATA inhibitory activity of this compound are provided below.
Protocol 1: Electrophoretic Mobility Shift Assay (EMSA) for GATA DNA Binding
This protocol assesses the ability of K-7174 to inhibit the binding of GATA transcription factors to their consensus DNA sequence.
Materials:
-
Nuclear extract from cells expressing the GATA factor of interest.
-
This compound (dissolved in a suitable solvent, e.g., DMSO).
-
Biotin- or fluorescently-labeled double-stranded DNA probe with the GATA consensus binding site (e.g., 5'-CACTTGATAACAGAAAGTGATAACTCT-3').
-
Unlabeled ("cold") competitor DNA probe.
-
EMSA binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).
-
Poly(dI-dC) non-specific competitor DNA.
-
Native polyacrylamide gel (e.g., 6%).
-
TBE buffer.
-
Chemiluminescent or fluorescence detection reagents.
Procedure:
-
Nuclear Extract Preparation: Prepare nuclear extracts from untreated or K-7174-treated cells using a commercial kit or a standard laboratory protocol. Determine the protein concentration using a Bradford or BCA assay.
-
Binding Reaction:
-
In a microcentrifuge tube, assemble the following reaction mixture on ice:
-
5-10 µg of nuclear extract.
-
1 µL of poly(dI-dC).
-
Varying concentrations of K-7174 or vehicle control.
-
EMSA binding buffer to a final volume of 19 µL.
-
-
Incubate for 20 minutes at room temperature.
-
Add 1 µL of the labeled GATA probe.
-
For a competition control, add a 100-fold excess of the cold probe to a separate reaction before adding the labeled probe.
-
Incubate for another 20-30 minutes at room temperature.
-
-
Gel Electrophoresis:
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel in 0.5X TBE buffer at 100-150 V at 4°C until the loading dye has migrated approximately two-thirds of the way down the gel.
-
-
Detection:
-
Transfer the DNA from the gel to a nylon membrane.
-
Detect the labeled probe using chemiluminescence or fluorescence imaging according to the manufacturer's instructions.
-
-
Data Analysis:
-
Analyze the intensity of the shifted bands corresponding to the GATA-DNA complex.
-
Quantify the band intensities and plot the percentage of inhibition of GATA-DNA binding against the K-7174 concentration to determine the IC50 value.
-
Protocol 2: Luciferase Reporter Assay for GATA-dependent Gene Expression
This assay measures the effect of K-7174 on the transcriptional activity of GATA factors in living cells.
Materials:
-
Mammalian cell line of interest.
-
Luciferase reporter plasmid containing a GATA-responsive promoter element upstream of the luciferase gene.
-
A control plasmid expressing Renilla luciferase for normalization.
-
Transient transfection reagent.
-
This compound.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells in a 96-well plate at an appropriate density.
-
Co-transfect the cells with the GATA-responsive luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of K-7174 or vehicle control.
-
Incubate the cells for an additional 24-48 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Calculate the percentage of inhibition of GATA-dependent transcription for each K-7174 concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the K-7174 concentration to determine the IC50 value.
-
Protocol 3: Chromatin Immunoprecipitation (ChIP) Assay
This protocol determines whether K-7174 treatment affects the in vivo binding of GATA factors to the promoter regions of their target genes.
Materials:
-
Cells treated with K-7174 or vehicle control.
-
Formaldehyde (B43269) for cross-linking.
-
Glycine (B1666218) for quenching.
-
Cell lysis and nuclear lysis buffers.
-
Sonicator or micrococcal nuclease for chromatin shearing.
-
Antibody specific for the GATA transcription factor of interest.
-
Isotype control IgG.
-
Protein A/G magnetic beads or agarose (B213101) beads.
-
Wash buffers.
-
Elution buffer.
-
Proteinase K.
-
Reagents for DNA purification.
-
Primers for qPCR targeting a known GATA binding site in a target gene promoter.
-
qPCR master mix and instrument.
Procedure:
-
Cross-linking and Cell Lysis:
-
Treat cells with K-7174 or vehicle.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium (final concentration 1%) and incubating for 10 minutes at room temperature.
-
Quench the reaction by adding glycine (final concentration 125 mM).
-
Harvest and lyse the cells to isolate the nuclei.
-
-
Chromatin Shearing:
-
Lyse the nuclei and shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the sheared chromatin overnight at 4°C with an antibody against the GATA factor or an isotype control IgG.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
-
qPCR Analysis:
-
Perform qPCR using primers specific to a known GATA binding region in a target gene promoter.
-
Quantify the amount of immunoprecipitated DNA relative to the total input DNA.
-
-
Data Analysis:
-
Compare the enrichment of the target DNA sequence in the K-7174-treated samples versus the vehicle-treated samples to determine if K-7174 reduces the binding of the GATA factor to its target gene.
-
Conclusion
This compound is a versatile pharmacological tool for investigating GATA-mediated and proteasome-dependent cellular processes. Due to its dual inhibitory nature, it is crucial to design experiments with appropriate controls to dissect the specific effects of GATA inhibition from those of proteasome inhibition. The protocols and data provided in these application notes offer a comprehensive resource for researchers to effectively utilize K-7174 in their studies and to accurately interpret the resulting data.
References
Evaluating Cell Adhesion Changes with K-7174 Dihydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
K-7174 dihydrochloride (B599025) is a versatile small molecule inhibitor with dual activity as a proteasome and GATA transcription factor inhibitor.[1][2][3] This compound has garnered significant interest for its therapeutic potential in oncology and inflammatory diseases. A key aspect of its mechanism of action is its ability to modulate cell adhesion, a critical process in immune responses, inflammation, and cancer metastasis.[4] K-7174 has been shown to be a potent inhibitor of the adhesion of monocytes to endothelial cells stimulated by inflammatory cytokines.[5][6] It achieves this by selectively downregulating the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) on the surface of endothelial cells, without affecting the expression of other key adhesion molecules like Intercellular Adhesion Molecule-1 (ICAM-1) or E-selectin.[5]
These application notes provide detailed methodologies for researchers to investigate and quantify the effects of K-7174 dihydrochloride on cell adhesion, with a focus on monocyte-endothelial cell interactions.
Mechanism of Action: Inhibition of VCAM-1 Expression
This compound exerts its anti-adhesive effects by interfering with the transcriptional activation of the VCAM-1 gene. In response to pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1beta (IL-1β), the GATA family of transcription factors binds to specific motifs in the promoter region of the VCAM-1 gene, initiating its transcription.[5] K-7174 inhibits this crucial step, leading to a reduction in VCAM-1 mRNA and subsequent protein expression on the endothelial cell surface.[5][6] This, in turn, diminishes the adhesion of leukocytes, such as monocytes, that express the corresponding VCAM-1 ligand, Very Late Antigen-4 (VLA-4).[7]
Quantitative Data on K-7174 Efficacy
The following table summarizes the key quantitative parameters of this compound's inhibitory activity on VCAM-1 expression and function.
| Parameter | Value | Cell Type | Stimulation | Reference |
| IC₅₀ for VCAM-1 Protein Expression | 14 µM | Human Endothelial Cells | TNF-α | [2][3][6] |
| IC₅₀ for VCAM-1 mRNA Induction | 9 µM | Human Endothelial Cells | TNF-α | [2][3][6] |
| Effective Concentration for GATA Binding Inhibition | 2.5 - 30 µM | Not Specified | Not Specified | [3][6] |
Experimental Protocols
Protocol 1: Static Monocyte-Endothelial Cell Adhesion Assay
This protocol details a static adhesion assay to quantify the inhibitory effect of K-7174 on the adhesion of monocytes to a monolayer of cytokine-stimulated endothelial cells.
Materials and Reagents:
-
Human endothelial cells (e.g., HUVECs)
-
Monocytic cell line (e.g., U937 or THP-1)
-
This compound
-
Recombinant human TNF-α
-
Endothelial cell growth medium
-
Monocyte culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Calcein-AM fluorescent dye
-
Phosphate-Buffered Saline (PBS)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microplate reader
Experimental Workflow:
Procedure:
-
Culture of Endothelial Cells:
-
Seed human endothelial cells into a 96-well black, clear-bottom tissue culture plate at a density that will form a confluent monolayer within 24-48 hours.
-
Culture the cells in endothelial cell growth medium at 37°C in a humidified 5% CO₂ incubator.
-
-
Treatment with K-7174 and Cytokine Stimulation:
-
Once the endothelial cells are confluent, carefully aspirate the medium.
-
Add fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM). Include a vehicle control (e.g., DMSO).
-
Incubate for a predetermined time (e.g., 1-2 hours).
-
Add TNF-α to a final concentration of 10 ng/mL to all wells except for the unstimulated control.
-
Incubate for an additional 4-6 hours to induce VCAM-1 expression.
-
-
Labeling of Monocytes:
-
While the endothelial cells are being stimulated, label the monocytic cells with Calcein-AM.
-
Resuspend the monocytes in serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
Add Calcein-AM to a final concentration of 5 µM and incubate for 30 minutes at 37°C.
-
Wash the labeled monocytes twice with PBS to remove excess dye.
-
Resuspend the labeled monocytes in the appropriate assay medium.
-
-
Adhesion Assay:
-
Carefully remove the medium from the endothelial cell monolayer.
-
Add 100 µL of the labeled monocyte suspension (e.g., at 1 x 10⁵ cells/well) to each well.
-
Incubate the plate for 30-60 minutes at 37°C to allow for cell adhesion.
-
Gently wash the wells 2-3 times with pre-warmed PBS to remove any non-adherent monocytes.
-
-
Quantification:
-
After the final wash, add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~520 nm.
-
The fluorescence intensity is directly proportional to the number of adherent monocytes.
-
Data Analysis:
-
Calculate the percentage of adhesion for each condition relative to a control representing 100% adhesion (typically the TNF-α stimulated wells without K-7174).
-
Determine the percentage of adhesion inhibition for each concentration of K-7174.
-
Plot the percentage of inhibition against the log of the K-7174 concentration to generate a dose-response curve and calculate the IC₅₀ value for adhesion inhibition.
Expected Results:
Treatment with K-7174 is expected to result in a dose-dependent decrease in the adhesion of monocytes to TNF-α stimulated endothelial cells. The IC₅₀ for adhesion inhibition should be comparable to the IC₅₀ for VCAM-1 expression inhibition.
Troubleshooting:
-
High Background Fluorescence: Ensure thorough washing of the labeled monocytes to remove all unbound Calcein-AM.
-
Low Adhesion Signal: Confirm the confluency of the endothelial cell monolayer and the potency of the TNF-α stimulus.
-
Cell Detachment: Handle the plate gently during the washing steps to avoid detaching the endothelial cell monolayer.
Protocol 2: Analysis of VCAM-1 Expression by Flow Cytometry
To directly measure the effect of K-7174 on VCAM-1 protein expression, flow cytometry can be employed.
Procedure Outline:
-
Culture and treat endothelial cells with K-7174 and TNF-α as described in Protocol 1, but in larger format vessels (e.g., 6-well plates).
-
After treatment, detach the endothelial cells using a non-enzymatic cell dissociation solution.
-
Wash the cells and stain them with a fluorescently-conjugated anti-human VCAM-1 antibody.
-
Include an isotype control antibody for background fluorescence.
-
Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity (MFI) of VCAM-1 staining.
-
A dose-dependent decrease in MFI in K-7174-treated samples would confirm the inhibition of VCAM-1 expression.
References
- 1. K-7174 (dihydrochloride) - MedChem Express [bioscience.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. A novel cell adhesion inhibitor, K-7174, reduces the endothelial VCAM-1 induction by inflammatory cytokines, acting through the regulation of GATA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combination Studies with K-7174 Dihydrochloride and HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
K-7174 dihydrochloride (B599025) is an orally active small molecule that functions as a dual inhibitor of the proteasome and GATA transcription factors.[1] Its primary mechanism of action in multiple myeloma involves proteasome inhibition, which leads to the activation of caspase-8. This, in turn, mediates the degradation of the transcription factor Sp1, a key transactivator of class I histone deacetylase (HDAC) genes (HDAC1, HDAC2, and HDAC3).[1][2] This transcriptional repression of HDACs provides a strong rationale for combining K-7174 with HDAC inhibitors, with the goal of achieving synergistic or additive anti-cancer effects.[3]
Histone deacetylase (HDAC) inhibitors are a class of epigenetic drugs that induce cell cycle arrest, differentiation, and apoptosis in cancer cells by altering gene expression.[3] Preclinical evidence has demonstrated that the combination of K-7174 with HDAC inhibitors, such as vorinostat (B1683920) and romidepsin, results in enhanced cytotoxicity in multiple myeloma cell lines.[3]
These application notes provide detailed protocols for in vitro and in vivo studies to evaluate the synergistic effects of K-7174 in combination with HDAC inhibitors.
Data Presentation
In Vitro Synergy and Cytotoxicity Data
The following tables summarize the quantitative data from in vitro studies on the combination of K-7174 with HDAC inhibitors in the RPMI8226 multiple myeloma cell line.
Table 1: Single-Agent IC50 Values in RPMI8226 Cells (48h Treatment)
| Compound | Approximate IC50 |
|---|---|
| K-7174 | ~10 µM |
| Vorinostat | ~1 µM |
| Romidepsin | ~5 nM |
Note: IC50 values are approximate and can vary based on experimental conditions.
Table 2: Synergy Analysis of K-7174 and HDAC Inhibitors in RPMI8226 Cells (72h Treatment)
| Drug Combination | Effect Level (Fraction Affected, Fa) | Combination Index (CI) Value | Interpretation |
|---|---|---|---|
| K-7174 + Romidepsin | 0.5 | < 1.0 | Synergism[3] |
| K-7174 + Vorinostat | 0.5 | < 1.0 | Synergism[3] |
Note: A CI value < 1.0 indicates a synergistic effect, CI = 1.0 indicates an additive effect, and CI > 1.0 indicates an antagonistic effect. For a more detailed analysis, it is recommended to calculate CI values at multiple effect levels (e.g., Fa = 0.5, 0.75, and 0.9).
Hypothetical Quantitative Apoptosis and Protein Expression Data
The following tables present hypothetical, yet realistic, quantitative data that could be obtained from apoptosis and Western blot analyses to further characterize the synergistic effects.
Table 3: Illustrative Apoptosis Data (Annexin V Assay) in RPMI8226 Cells (48h Treatment)
| Treatment | Concentration | % Apoptotic Cells (Annexin V Positive) |
|---|---|---|
| Vehicle Control | - | 5% |
| K-7174 | 5 µM | 20% |
| Vorinostat | 0.5 µM | 15% |
| K-7174 + Vorinostat | 5 µM + 0.5 µM | 55% |
Table 4: Illustrative Western Blot Densitometry Data in RPMI8226 Cells (48h Treatment)
| Treatment | Relative Sp1 Expression (normalized to loading control) | Relative HDAC1 Expression (normalized to loading control) |
|---|---|---|
| Vehicle Control | 1.0 | 1.0 |
| K-7174 (10 µM) | 0.4 | 0.5 |
| Vorinostat (1 µM) | 0.9 | 0.9 |
| K-7174 + Vorinostat | 0.2 | 0.3 |
Signaling Pathways and Experimental Workflows
Experimental Protocols
In Vitro Protocols
1. Cell Culture and Reagents
-
Cell Line: Human multiple myeloma cell line RPMI8226.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Compounds:
-
K-7174 dihydrochloride: Prepare a stock solution in DMSO.
-
HDAC Inhibitors (e.g., Vorinostat, Romidepsin): Prepare stock solutions in DMSO.
-
Store all stock solutions at -20°C.
-
2. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed RPMI8226 cells into a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of culture medium.[3]
-
Incubate the plate overnight.
-
Prepare serial dilutions of K-7174, the HDAC inhibitor, and their combination at 2x the final desired concentrations in culture medium.
-
Add 100 µL of the 2x drug solutions to the respective wells. For combination treatments, a fixed-ratio or a matrix of concentrations can be used. Include vehicle-treated control wells.
-
Incubate the plate for 72 hours.[3]
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[3]
-
Incubate for 4 hours at 37°C.[3]
-
Add 100 µL of lysis buffer (e.g., 20% SDS, 50% N,N-dimethylformamide, pH 4.7) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Determine the IC50 value for each single agent.
-
For combination studies, calculate the Combination Index (CI) using software like CompuSyn to determine synergy, additivity, or antagonism.
-
3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Seed RPMI8226 cells in 6-well plates at a density of 5 x 10⁵ cells/well.
-
After 24 hours, treat the cells with K-7174, the HDAC inhibitor, or the combination at predetermined concentrations for 48 hours.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
Compare the percentage of apoptotic cells between single-agent and combination treatments.
-
4. Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins.
-
Procedure:
-
Seed and treat RPMI8226 cells as described for the apoptosis assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against Sp1, HDAC1, HDAC2, HDAC3, cleaved caspase-8, cleaved PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Perform densitometric analysis of the protein bands using software like ImageJ.
-
Normalize the expression of the target proteins to the loading control.
-
Calculate the fold change in protein expression relative to the vehicle control.
-
In Vivo Protocol
1. Xenograft Mouse Model of Multiple Myeloma
-
Animal Model: 6-8 week old female NOD/SCID mice.
-
Cell Line: RPMI8226 human multiple myeloma cells.
-
Tumor Implantation:
-
Harvest RPMI8226 cells during the logarithmic growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 3 x 10⁷ cells in a total volume of 100 µL into the right flank of each mouse.[4]
-
Monitor the mice for tumor growth.
-
2. Combination Drug Administration
-
Treatment Groups:
-
Vehicle Control
-
K-7174 alone
-
HDAC inhibitor (e.g., Vorinostat) alone
-
K-7174 and HDAC inhibitor combination
-
-
Drug Formulation:
-
K-7174: Dissolve in a vehicle solution of 3% DMSO and 97% sterile 0.9% NaCl.[4]
-
Vorinostat: Formulate for oral gavage or intraperitoneal (IP) injection according to established protocols.
-
-
Dosing and Schedule (Example):
-
Begin treatment when tumors reach a palpable size (e.g., 100-200 mm³).[4]
-
K-7174: Administer 50 mg/kg daily by oral gavage.[4]
-
Vorinostat: Administer 50-100 mg/kg daily by oral gavage or IP injection.
-
For the combination group, administer both drugs according to the specified schedule. The timing of administration (concurrent or sequential) may need to be optimized.
-
Treat for a predefined period, for example, 14-21 days.
-
3. Monitoring and Endpoint Analysis
-
Tumor Volume Measurement: Measure tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume (Volume = (length x width²)/2).
-
Body Weight: Monitor and record the body weight of each mouse twice weekly as an indicator of toxicity.
-
Endpoint: The study can be concluded when tumors in the control group reach a predetermined size or at the end of the treatment period.
-
Further Analysis: At the end of the study, tumors can be excised for immunohistochemistry (to analyze protein expression in situ) or Western blot analysis.
Conclusion
The combination of K-7174 and HDAC inhibitors presents a promising therapeutic strategy for multiple myeloma. The provided protocols offer a framework for researchers to investigate the synergistic or additive effects of this combination both in vitro and in vivo. Careful execution of these experiments and thorough data analysis will be crucial in elucidating the full potential of this therapeutic approach.
References
Troubleshooting & Optimization
troubleshooting K-7174 dihydrochloride precipitation in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation issues with K-7174 dihydrochloride (B599025) in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is K-7174 dihydrochloride and what are its primary cellular targets?
A1: this compound is an orally active, cell-permeable small molecule that functions as a dual inhibitor of the proteasome and GATA transcription factors.[1][2] Its therapeutic potential is linked to its ability to induce apoptosis in cancer cells and inhibit cell adhesion processes.[2][3]
Q2: What is the difference between K-7174 and this compound?
A2: K-7174 is the free base form of the molecule, while this compound is a salt form. The dihydrochloride version generally has improved solubility in aqueous solutions like phosphate-buffered saline (PBS) compared to the base form.[1] For experiments in aqueous buffers, using the dihydrochloride salt is recommended.[1]
Q3: How should this compound be stored for optimal stability?
A3: For long-term storage, this compound should be stored as a solid at -20°C for up to two years. Stock solutions are best kept at -80°C and used within six months; for shorter periods, storage at -20°C for up to one month is acceptable.[1] It is advisable to aliquot stock solutions to prevent degradation from repeated freeze-thaw cycles.[1]
Q4: What is the mechanism of action of K-7174?
A4: K-7174 inhibits the proteasome, leading to the accumulation of ubiquitinated proteins and triggering apoptosis.[4][5] A key cytotoxic mechanism involves the transcriptional repression of class I histone deacetylases (HDACs), specifically HDAC1, -2, and -3.[6][7] This occurs through the caspase-8-dependent degradation of the transcription factor Sp1.[6][8] Additionally, K-7174 inhibits the GATA family of transcription factors and can suppress the expression of vascular cell adhesion molecule-1 (VCAM-1).[4][9]
Troubleshooting Guide: this compound Precipitation in Media
Issue: this compound powder is difficult to dissolve.
-
Question: I'm having trouble dissolving the this compound powder. What should I do?
-
Answer: K-7174 is a lipophilic compound with poor aqueous solubility.[1] For initial solubilization, using an organic solvent is highly recommended. Dimethyl sulfoxide (B87167) (DMSO) is an effective solvent for this compound.[1] Gentle warming or sonication can also help with dissolution.[1]
Issue: The compound precipitates when diluted into aqueous media.
-
Question: My this compound solution, prepared in an organic solvent, precipitates when I dilute it into my cell culture medium. How can I prevent this?
-
Answer: This is a common issue with lipophilic compounds. Here are several strategies to mitigate precipitation:
-
Use a co-solvent system: Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO. When diluting into your aqueous medium, ensure the final concentration of the organic solvent is low (typically <0.5%) to minimize toxicity to cells.[1]
-
Pre-warm the media: Adding the compound to pre-warmed (37°C) media can sometimes improve solubility.[10]
-
Increase the dilution factor: Making more dilute stock solutions in DMSO and then adding a larger volume to the media can help, as long as the final DMSO concentration remains non-toxic.[11]
-
Immediate mixing: Add the stock solution to the media while gently vortexing or swirling to ensure rapid and uniform dispersion.[1]
-
Solubility testing: Before a large-scale experiment, perform a small-scale solubility test at your desired final concentration in the specific cell culture medium you are using.[10]
-
Issue: I am observing high variability in my experimental results.
-
Question: Could the variability in my results be related to solubility issues?
-
Answer: Yes, inconsistent solubility can lead to variations in the effective concentration of the compound. To ensure consistency:
-
Prepare fresh working solutions: It is best to prepare fresh working solutions for each experiment from a frozen stock.[1]
-
Visual inspection: Before each use, visually inspect the solution for any signs of precipitation. If precipitation is observed, the solution should not be used.[1]
-
Include a vehicle control: Always include a control with the same final concentration of the solvent (e.g., DMSO) in your experiments.[10]
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| H₂O | ≥64.2 mg/mL | [12] |
| EtOH | ≥51.6 mg/mL | [12] |
| DMSO | ≥61.8 mg/mL | [12] |
Note: Solubility can be affected by temperature, pH, and other buffer components. The provided values are a general guide.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, sterile DMSO.
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 6.42 mg of this compound (Molecular Weight: 641.67 g/mol ) in 1 mL of sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication can be used if necessary.[1]
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.[1]
-
Store aliquots at -80°C.[1]
-
Protocol 2: Preparation of Working Solution in Cell Culture Media
-
Materials: 10 mM this compound stock solution in DMSO, sterile cell culture medium.
-
Procedure:
-
Thaw a frozen aliquot of the 10 mM this compound stock solution.
-
Dilute the stock solution directly into pre-warmed cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.[1]
-
Mix immediately by gentle pipetting or swirling.[1]
-
Ensure the final DMSO concentration in the cell culture medium is below 0.5% to avoid solvent-induced cytotoxicity.[1]
-
Visualizations
Caption: K-7174 signaling pathway leading to apoptosis and inhibition of VCAM-1.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. K-7174 (dihydrochloride) - MedChem Express [bioscience.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A novel cell adhesion inhibitor, K-7174, reduces the endothelial VCAM-1 induction by inflammatory cytokines, acting through the regulation of GATA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. K-7174 - Amerigo Scientific [amerigoscientific.com]
Technical Support Center: Optimizing K-7174 Dihydrochloride for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of K-7174 dihydrochloride (B599025) in in vitro settings. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is K-7174 dihydrochloride and what are its primary cellular targets?
A1: K-7174 is an orally active and cell-permeable small molecule that functions as a dual inhibitor of the proteasome and GATA transcription factors.[1] Its dihydrochloride salt form is typically used in in vitro studies due to its improved aqueous solubility.[1] The anti-cancer activity of K-7174 is largely attributed to its ability to induce apoptosis and inhibit cell adhesion.[1][2]
Q2: What is the mechanistic action of this compound?
A2: K-7174 inhibits all three catalytic subunits (β1, β2, and β5) of the 20S proteasome, which is distinct from inhibitors like bortezomib (B1684674) that primarily target the β5 subunit.[3] A key downstream effect of K-7174 is the transcriptional repression of class I histone deacetylases (HDACs), specifically HDAC1, -2, and -3.[3] This occurs through a caspase-8-dependent degradation of the transcription factor Sp1.[3][4] Additionally, K-7174 inhibits the GATA family of transcription factors.[1]
Q3: How should this compound be prepared and stored for in vitro use?
A3: For long-term storage, this compound powder should be stored at -20°C. To prepare a stock solution, dissolve the powder in an organic solvent such as DMSO.[1] This stock solution should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[1] When preparing working solutions, dilute the DMSO stock into your aqueous cell culture medium, ensuring the final DMSO concentration is low (typically <0.5%) to minimize solvent toxicity.[1]
Troubleshooting Guides
Issue: this compound precipitates out of solution upon dilution in aqueous media.
-
Possible Cause: While the dihydrochloride salt has better aqueous solubility than the free base, it can still precipitate at high concentrations in aqueous buffers.
-
Solution:
-
Step-wise Dilution: Instead of a single large dilution, try a stepwise dilution. First, dilute the concentrated DMSO stock into a smaller volume of the aqueous medium while vortexing, and then add this to the final volume.
-
Fresh Solutions: Always prepare fresh working solutions for each experiment from your frozen stock.[1]
-
Visual Inspection: Before adding to your cells, visually inspect the final working solution for any signs of precipitation. If precipitates are observed, the solution should not be used.[1]
-
Issue: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause 1: Dual Inhibitory Activity. The dual-action of K-7174 on both the proteasome and GATA transcription factors can lead to complex cellular responses that may differ from those observed with more specific inhibitors.[5]
-
Solution 1: To dissect the specific effects, include control experiments using a GATA-specific inhibitor or a proteasome-specific inhibitor (e.g., bortezomib).[6] Comparing the outcomes will help attribute the observed effects to either GATA or proteasome inhibition.
-
Possible Cause 2: Cell Line Specificity. The cytotoxic effects of K-7174 can be dependent on the expression levels of class I HDACs in a particular cell line.
-
Solution 2: Before initiating large-scale experiments, perform dose-response curves to determine the optimal concentration range for your specific cell line. It is also advisable to confirm the expression levels of HDAC1, -2, and -3 in your cells.
Quantitative Data Summary
The following tables provide a summary of recommended concentrations and observed effects of this compound in various in vitro assays.
Table 1: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Cell Line Examples | Concentration Range | Incubation Time | Observed Effect |
| Cell Growth Inhibition / Viability | Multiple Myeloma (KMS12-BM, U266, RPMI8226) | 0-25 µM | 72 hours | Inhibition of cell growth.[7][8] |
| Apoptosis Induction | Multiple Myeloma (KMS12-BM, U266, RPMI8226) | 10 µM | 48 hours | Significant increase in apoptosis.[8][9] |
| VCAM-1 Expression Inhibition | Human Umbilical Vein Endothelial Cells (HUVECs) | 1-30 µM | 1 hour | IC50 of ~14 µM for VCAM-1 protein expression.[7] |
| VCAM-1 mRNA Inhibition | Human Umbilical Vein Endothelial Cells (HUVECs) | 1-30 µM | 1 hour | IC50 of ~9 µM for TNFα-induced VCAM-1 mRNA.[7] |
| GATA Binding Activity Inhibition | Not specified | 2.5-30 µM | 24 hours | Inhibition of GATA binding activity.[7] |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound.
-
Materials:
-
This compound stock solution (in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.[10]
-
Prepare serial dilutions of this compound in complete medium.
-
Treat the cells with the various concentrations of K-7174 and a vehicle control (DMSO).[10]
-
Incubate for the desired treatment period (e.g., 48-72 hours).[10]
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.[10]
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[10]
-
Measure the absorbance at 570 nm using a plate reader.[10]
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying apoptosis following treatment with this compound.
-
Materials:
-
This compound stock solution (in DMSO)
-
Cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound or a vehicle control for the desired time (e.g., 48 hours).[10]
-
Harvest the cells by centrifugation.[10]
-
Wash the cells with cold PBS.[10]
-
Resuspend the cells in 1X Binding Buffer.[10]
-
Add Annexin V-FITC and PI solution to the cells.[10]
-
Incubate the cells in the dark at room temperature.[10]
-
Add additional 1X Binding Buffer to each sample.[10]
-
Analyze the cells by flow cytometry within one hour.[10]
-
3. Western Blot for HDAC and Sp1 Expression
This protocol is for analyzing changes in protein expression downstream of this compound treatment.
-
Materials:
-
This compound stock solution (in DMSO)
-
Cell line of interest
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies (HDAC1, HDAC2, HDAC3, Sp1, loading control e.g., GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Treat cells with this compound for the desired time points.[11]
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.[11]
-
Separate equal amounts of protein via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies overnight at 4°C.[11]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[11]
-
Visualize the protein bands using an ECL detection system.[11]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biocompare.com [biocompare.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
unexpected off-target effects of K-7174 dihydrochloride
Welcome to the technical support center for K-7174 dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of K-7174 and to troubleshoot potential issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of K-7174 dihydrochloride?
This compound is an orally active small molecule that functions as a dual inhibitor of proteasomes and GATA transcription factors.[1][2][3][4] Its therapeutic effects can be context-dependent, with its activity as a proteasome inhibitor being more prominent in hematological malignancies like multiple myeloma, while its GATA2 inhibitory function is key in prostate cancer.[3][5]
Q2: Are there any known off-target effects of K-7174?
While the primary activities of K-7174 are considered to be proteasome and GATA inhibition, it is known to induce downstream effects that are a consequence of these primary actions. A key downstream effect is the transcriptional repression of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[6][7] This occurs through a caspase-8-dependent degradation of the transcription factor Sp1.[6][7][8]
Q3: We observed significant cytotoxicity in our cell line at concentrations lower than expected. Is this normal?
The cytotoxic effects of K-7174 can vary between cell lines. In multiple myeloma cell lines, K-7174 has been shown to inhibit growth and induce apoptosis in a dose-dependent manner.[1][7] If you are observing higher than expected cytotoxicity, consider the following:
-
Cell Line Sensitivity: Different cell lines will have varying sensitivities to proteasome and GATA inhibition.
-
Dual Mechanism: The combined effect of proteasome and GATA inhibition may lead to potent cytotoxicity in certain contexts.
-
Downstream Effects: The repression of HDACs can also contribute to the overall cytotoxic effect.[6][7]
It is recommended to perform a dose-response curve to determine the IC50 for your specific cell line.
Q4: In our in vivo studies, we are observing significant body weight reduction in the treatment group. What could be the cause?
Significant body weight reduction has been noted in in vivo studies with K-7174.[1] This is a potential indicator of toxicity. It is crucial to monitor animal body weight regularly as a key indicator of tolerability.[3] If significant weight loss is observed, consider adjusting the dosage or the administration schedule. Oral administration of K-7174 has been shown to be more effective and potentially better tolerated than intraperitoneal injection in some models.[1][6]
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
| Potential Cause | Troubleshooting Step |
| Compound Stability | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. |
| Cell Culture Conditions | Ensure consistent cell density, passage number, and media composition across experiments. |
| Assay Timing | The effects of K-7174 can be time-dependent. Optimize the incubation time for your specific assay and cell line. |
Issue 2: Difficulty interpreting Western blot results for downstream targets.
| Potential Cause | Troubleshooting Step |
| Antibody Specificity | Use validated antibodies for detecting changes in proteins such as GATA2, Sp1, and class I HDACs. |
| Loading Controls | Use appropriate loading controls to ensure equal protein loading. |
| Time Course | Perform a time-course experiment to identify the optimal time point for observing changes in protein expression post-treatment. |
Quantitative Data Summary
Table 1: In Vitro Activity of K-7174
| Cell Line | Assay | Parameter | Value | Reference |
| Human Multiple Myeloma | VCAM-1 Expression | IC50 | 14 µM | [1] |
| Human Multiple Myeloma | VCAM-1 mRNA Induction | IC50 | 9 µM | [1] |
| Hep3B | Epo Production Rescue | Concentration | 10-20 µM | [1] |
| MM cells | Cell Growth Inhibition | Concentration | 0-25 µM (72h) | [1] |
Table 2: In Vivo Efficacy of K-7174
| Animal Model | Dosing Regimen | Outcome | Reference |
| Murine Myeloma Model | 75 mg/kg; i.p. once daily for 14 days | Tumor growth inhibition, significant body weight reduction after 10 days | [1] |
| Murine Myeloma Model | 50 mg/kg; p.o. once daily for 14 days | More effective tumor growth inhibition than i.p. injection | [1] |
| MRL/lpr mice | 30 mg/kg; i.p. 3 times a week for 6 weeks | Improved lupus-like symptoms, inhibited IgG and C3 deposition in kidneys | [2] |
Experimental Protocols
Key Experiment: In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate human multiple myeloma cell lines (e.g., RPMI8226, U266) in 96-well plates at a density of 1 x 10^4 cells/well.
-
Treatment: After 24 hours, treat the cells with varying concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Visualizations
Caption: K-7174 signaling pathway leading to HDAC repression.
Caption: Generalized workflow for in vivo efficacy studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. K-7174 (dihydrochloride) - MedChem Express [bioscience.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
managing K-7174 dihydrochloride toxicity in animal models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing toxicities associated with K-7174 dihydrochloride (B599025) in animal models.
Frequently Asked Questions (FAQs)
Q1: What is K-7174 dihydrochloride and what is its mechanism of action?
A1: this compound is an orally active, novel proteasome and GATA inhibitor.[1][2][3] Its primary anti-tumor mechanism, particularly in multiple myeloma, involves the inhibition of the proteasome. This leads to the activation of caspase-8, which in turn mediates the degradation of the Sp1 transcription factor.[4][5][6] The reduction of Sp1 results in the transcriptional repression of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3, leading to cytotoxicity in cancer cells.[4][5][6]
Q2: What are the most common toxicities observed with this compound in animal models?
A2: The most commonly reported toxicity in animal models is body weight loss, which is dose-dependent and more pronounced with intraperitoneal administration compared to oral administration.[1][4] Due to its activity as a GATA inhibitor, there is also a theoretical risk of hematological abnormalities, although significant effects were not observed at a well-tolerated oral dose in one study.[1]
Q3: What is the recommended well-tolerated dose of this compound in mice?
A3: An oral dose of 50 mg/kg administered once daily has been reported to be well-tolerated in mice without obvious side effects, including weight loss.[1][4] In contrast, a 75 mg/kg intraperitoneal dose led to significant weight reduction.[1]
Q4: How should this compound be prepared for oral administration in mice?
A4: this compound can be prepared in a vehicle solution of 3% DMSO in 0.9% sterile NaCl for oral administration.[2]
Troubleshooting Guides
Issue 1: Significant Body Weight Loss in Rodents
Symptoms:
-
Greater than 15% loss of initial body weight.
-
Reduced food and water intake.
-
Cachexia (muscle and fat wasting).
Possible Causes:
-
High Dose: The administered dose of K-7174 may be too high.
-
Route of Administration: Intraperitoneal injection is associated with greater toxicity than oral gavage.[1]
-
Drug-Induced Cachexia: The mechanism of action of K-7174 may contribute to metabolic changes leading to weight loss.[7][8]
Troubleshooting Steps:
-
Dose and Route Optimization:
-
If significant weight loss is observed, consider a dose de-escalation.
-
If using intraperitoneal injection, switch to oral administration, which is better tolerated.[1]
-
-
Supportive Care:
-
Nutritional Support: Provide highly palatable, energy-dense, and easily accessible food. This can include supplemental wet mash or gel-based nutrition.[1][9]
-
Hydration: Ensure easy access to water. In cases of dehydration, subcutaneous administration of warmed sterile saline or Lactated Ringer's solution (1-2 mL/30g mouse) can be provided once or twice daily.[9]
-
-
Monitoring:
-
Implement daily monitoring of body weight, food and water intake, and overall clinical condition.
-
Establish a humane endpoint for significant weight loss (e.g., >15-20% of initial body weight).[1]
-
Issue 2: Potential Hematological Abnormalities
Symptoms:
-
Changes in complete blood count (CBC) parameters such as leukocytopenia (low white blood cells), thrombocytopenia (low platelets), or anemia (low red blood cells).
Possible Causes:
-
GATA Inhibition: K-7174 is a GATA inhibitor, and GATA transcription factors play a crucial role in hematopoiesis (blood cell formation).[1][10][11] Inhibition of GATA factors can potentially disrupt the normal development of various blood cell lineages.
Troubleshooting Steps:
-
Monitoring:
-
Perform baseline CBC analysis before starting treatment.
-
Monitor CBC periodically throughout the study. Pay close attention to white blood cell counts, platelet counts, hemoglobin, and hematocrit levels.
-
-
Dose Evaluation:
-
If hematological abnormalities are observed, assess if they are dose-dependent by comparing different dose groups.
-
-
Supportive Care:
-
Ensure adequate nutrition, as this can support hematopoietic function.[1]
-
Data Presentation
Table 1: Dose-Dependent Toxicity of K-7174 in Mice
| Dosage (mg/kg) | Administration Route | Dosing Schedule | Observed Side Effects | Reference |
| 50 | Oral | Once daily for 14 days | No obvious side effects, including weight loss. No significant leukocytopenia, thrombocytopenia, or anemia. | [1][4] |
| 75 | Intraperitoneal | Once daily for 14 days | Significant body weight reduction. | [1] |
| 30 | Intraperitoneal | Once daily | No body weight reduction, but also no tumor growth inhibition at this dose. | [4] |
Table 2: Key Hematological Parameters to Monitor
| Parameter | Abbreviation | Potential Implication of Abnormality |
| White Blood Cell Count | WBC | Leukocytopenia may indicate immunosuppression. |
| Red Blood Cell Count | RBC | Anemia can indicate effects on erythropoiesis. |
| Hemoglobin | HGB | A key indicator of oxygen-carrying capacity. |
| Hematocrit | HCT | Percentage of red blood cells in the blood. |
| Platelet Count | PLT | Thrombocytopenia can increase bleeding risk. |
Experimental Protocols
Protocol 1: Management of Drug-Induced Weight Loss
-
Daily Monitoring:
-
Weigh each animal at the same time each day.
-
Measure and record daily food and water consumption.
-
Perform a daily clinical assessment of the animal's well-being (activity level, posture, grooming).
-
-
Nutritional Support Protocol:
-
Prepare a highly palatable and energy-dense wet mash by mixing powdered standard chow with water or a nutrient-rich liquid (e.g., Ensure®). The consistency should be paste-like.
-
Place the wet mash in a shallow dish on the cage floor for easy access.
-
Alternatively, provide a commercial gel-based diet formulated for rodents.
-
Replace the supplemental food daily to ensure freshness.
-
-
Hydration Support:
-
For animals showing signs of dehydration, administer 1-2 mL of warmed (37°C) sterile 0.9% saline or Lactated Ringer's solution subcutaneously between the shoulder blades using a 25-gauge needle. This can be done once or twice daily.
-
Protocol 2: Hematological Monitoring
-
Blood Collection:
-
Complete Blood Count (CBC) Analysis:
-
Analyze the whole blood sample using an automated hematology analyzer calibrated for mouse blood.[14]
-
Key parameters to analyze include WBC, RBC, HGB, HCT, and PLT counts.
-
If an automated analyzer is not available, manual methods using a hemocytometer and blood smears can be performed.
-
-
Data Analysis:
-
Compare the CBC results of the K-7174-treated groups to the vehicle-control group.
-
Statistically analyze the data to determine if there are significant differences in any of the hematological parameters.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemotherapy-induced cachexia and model-informed dosing to preserve lean mass in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. Gata1s mutant mice display persistent defects in the erythroid lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The GATA factor revolution in hematology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. content.ilabsolutions.com [content.ilabsolutions.com]
- 13. idexxbioanalytics.com [idexxbioanalytics.com]
- 14. MPD: JaxCC1: project protocol [phenome.jax.org]
inconsistent results in K-7174 dihydrochloride experiments
Welcome to the technical support center for K-7174 dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental challenges and to offer detailed protocols and data to ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of K-7174 dihydrochloride?
A1: this compound is an orally active, dual inhibitor of the proteasome and GATA transcription factors.[1][2][3][4] Its anti-myeloma activity is largely attributed to its function as a proteasome inhibitor.[5][6] Unlike bortezomib (B1684674), which primarily targets the β5 subunit of the 20S proteasome, K-7174 inhibits all three catalytic subunits: β1, β2, and β5.[7] A key downstream effect of this inhibition is the transcriptional repression of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[5][6][8][9] This occurs through a caspase-8-dependent degradation of the transcription factor Sp1, which is a potent transactivator of class I HDAC genes.[5][6][8][9]
Q2: How does the mechanism of K-7174 differ from that of bortezomib?
A2: K-7174 has a distinct mode of proteasome binding compared to bortezomib.[7] While bortezomib mainly acts on the β5 subunit, K-7174 inhibits all three catalytic subunits of the 20S proteasome.[6][7] This broader activity may contribute to its efficacy in bortezomib-resistant multiple myeloma cells, particularly those with mutations in the proteasome β5 subunit.[6][7][8][9]
Q3: Is K-7174 effective against bortezomib-resistant multiple myeloma cells?
A3: Yes, preclinical studies have demonstrated that K-7174 is effective against bortezomib-resistant multiple myeloma cells.[6][10] Its different mode of proteasome inhibition allows it to overcome resistance mechanisms that affect bortezomib's efficacy.[6][8][9]
Q4: What are the known downstream effects of K-7174 treatment?
A4: The primary downstream effect of K-7174 is the inhibition of proteasome activity, which leads to the accumulation of ubiquitinated proteins and the induction of apoptosis.[7] Additionally, the caspase-8-dependent degradation of Sp1 results in the reduced expression of class I HDACs, leading to histone hyperacetylation.[6][7] K-7174 also inhibits GATA binding activity and can suppress VCAM-1 expression, thereby inhibiting cell adhesion.[2][11]
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Cytotoxicity in In Vitro Assays
If you are observing variable or weak cytotoxic effects of K-7174 in your cell line, consider the following factors:
| Potential Cause | Troubleshooting Steps |
| Cell Line Specificity | The cytotoxic activity of K-7174 is linked to the expression levels of class I HDACs.[10] Cell lines with low intrinsic expression of HDAC1, HDAC2, and HDAC3 may exhibit reduced sensitivity.[10] Action: Confirm the baseline expression levels of class I HDACs in your cell line via Western Blot or qPCR. |
| Compound Integrity and Solubility | This compound is a lipophilic compound.[12] Improper storage or handling can affect its stability and solubility, leading to inaccurate concentrations. |
| Action: Prepare fresh stock solutions for each experiment. Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before further dilution in culture media. Check for any precipitation.[11] | |
| Resistance Development | Although effective in bortezomib-resistant cells, intrinsic or acquired resistance to K-7174 can occur.[10] |
| Action: If you suspect resistance, consider performing a proteasome activity assay to see if higher concentrations are needed for inhibition. Sequencing of proteasome subunits could also identify potential mutations.[7] |
Issue 2: Inconsistent Results in In Vivo Xenograft Studies
Variability in animal studies is a common challenge. Below are potential causes and solutions for inconsistent tumor growth inhibition with K-7174.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Administration Route | Preclinical data suggest that oral administration of K-7174 can be more effective than intraperitoneal injection.[2][6][10] |
| Action: If you are using intraperitoneal injection, consider comparing it with oral gavage to determine the optimal route for your specific mouse model.[10] | |
| Vehicle Formulation Issues | Poor solubility of K-7174 in the vehicle can lead to inaccurate dosing and variable drug exposure.[10] |
| Action: Ensure K-7174 is fully solubilized. A recommended formulation for oral gavage to achieve a concentration of at least 2.5 mg/mL is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[12] Prepare the formulation fresh on the day of administration.[12] | |
| Drug-Related Toxicity | At higher doses, K-7174 has been observed to cause a significant reduction in body weight in mice.[2][12] |
| Action: If you observe significant body weight loss (e.g., >15-20%), consider reducing the dose or modifying the dosing schedule (e.g., from daily to every other day).[12] | |
| Mouse Strain Variability | The genetic background of the mice can influence tumor engraftment, growth rates, and drug metabolism.[10] |
| Action: Ensure consistency in the mouse strain, age, and sex across all experimental and control groups.[10] |
Issue 3: Difficulty in Detecting Downstream Molecular Effects
If you are unable to consistently detect the expected downstream molecular changes following K-7174 treatment, such as HDAC downregulation, consider the following:
| Potential Cause | Troubleshooting Steps |
| Timing of Sample Collection | The degradation of Sp1 and the subsequent transcriptional repression of HDACs are time-dependent processes.[10] |
| Action: Perform a time-course experiment to identify the optimal time point to observe these effects in your specific cell line.[10] | |
| Antibody Quality for Western Blot | Poor antibody quality can lead to unreliable detection of target proteins. |
| Action: Use validated antibodies for Sp1, cleaved caspase-8, and HDAC1, -2, and -3. Always include appropriate positive and negative controls in your Western blot experiments.[10] | |
| Cellular Context | The signaling response to K-7174 can vary between different cell lines.[10] |
| Action: Confirm that your cell line expresses the necessary components of the signaling pathway, such as Sp1 and caspase-8, at detectable levels.[10] |
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on K-7174.
Table 1: In Vitro Efficacy of K-7174 in Multiple Myeloma (MM) Cell Lines
| Cell Line | IC50 (µM) | Assay Duration | Reference |
| MM cells | 0-25 µM (inhibits growth) | 72 hours | [2] |
| Hep3B cells | 10-20 µM (rescues Epo production) | 24 hours | [2] |
Table 2: In Vivo Efficacy of K-7174 in a Murine Myeloma Xenograft Model
| Administration Route | Dosage | Treatment Duration | Outcome | Reference |
| Intraperitoneal (i.p.) | 75 mg/kg, once daily | 14 days | Inhibited tumor growth, but showed significant body weight reduction after 10 days. | [2] |
| Oral (p.o.) | 50 mg/kg, once daily | 14 days | Inhibited tumor growth, more effective than intraperitoneal injection. | [2][5] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxic effect of K-7174 on cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[11]
-
Compound Treatment: Treat cells with a serial dilution of K-7174 (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[11][13]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[11]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[11][13]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[13]
Western Blotting for Sp1, Caspase-8, and HDACs
This protocol is for detecting changes in protein levels following K-7174 treatment.
-
Sample Preparation: After treating cells with K-7174 for the desired time, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.[7]
-
Gel Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.[7]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[7]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.[7]
-
Primary Antibody Incubation: Incubate the membrane with validated primary antibodies against your proteins of interest (e.g., Sp1, cleaved caspase-8, HDAC1) overnight at 4°C.[7]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
HDAC Activity Assay (Fluorometric)
This protocol is for measuring total HDAC activity in nuclear extracts.
-
Nuclear Extract Preparation: Isolate nuclei from treated and control cells and prepare nuclear extracts.[7]
-
Assay Setup: In a 96-well plate, add the nuclear extract to wells containing an HDAC assay buffer and a fluorogenic HDAC substrate.[7]
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.[7]
-
Development: Add a developer solution to stop the reaction and generate a fluorescent signal.[7]
-
Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths.[7]
-
Data Analysis: Determine the HDAC activity relative to a standard curve.[7]
Visualizations
Caption: Signaling pathway of K-7174 leading to apoptosis and HDAC repression.
Caption: Troubleshooting workflow for inconsistent in vitro results with K-7174.
Caption: General experimental workflow for an in vivo study using K-7174.
References
- 1. K-7174 (dihydrochloride) - MedChem Express [bioscience.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biocompare.com [biocompare.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
K-7174 dihydrochloride degradation and loss of activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of K-7174 dihydrochloride (B599025). This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on degradation and loss of activity.
Frequently Asked Questions (FAQs)
Q1: What is K-7174 dihydrochloride and what is its mechanism of action?
A1: K-7174 is an orally active, cell-permeable small molecule that functions as a dual inhibitor of the 20S proteasome and GATA transcription factors.[1][2] It inhibits all three catalytic subunits of the proteasome (β1, β2, and β5).[1] In multiple myeloma cells, a primary mechanism of its cytotoxic action is the transcriptional repression of class I histone deacetylases (HDACs), specifically HDAC1, -2, and -3.[3] This occurs through a caspase-8-dependent degradation of the transcription factor Sp1.[3][4] The dihydrochloride salt form of K-7174 is often used to improve its solubility in aqueous solutions.[2]
Q2: What is the difference between K-7174 and this compound?
A2: K-7174 is the base form of the molecule, while this compound is a salt form. The dihydrochloride version generally exhibits enhanced solubility in aqueous solutions like phosphate-buffered saline (PBS), making it more suitable for many experimental settings.[2]
Q3: How should this compound be stored to ensure its stability?
A3: Proper storage is crucial to maintain the integrity and activity of this compound. For long-term storage, the solid compound should be kept at -20°C for up to four years.[1][2] Stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[2][5] It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]
Q4: In what solvents can I dissolve this compound?
A4: K-7174 is a lipophilic compound.[6] For in vitro experiments, a stock solution is typically prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).[2][6] For in vivo oral administration, a common vehicle is a mixture of 3% DMSO and 97% sterile 0.9% NaCl.[7] Another formulation for oral gavage that achieves a higher concentration consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6]
Troubleshooting Guides
Issue 1: Observed Loss of this compound Activity or Inconsistent Results
This is a common issue that can arise from the degradation of the compound or improper handling.
Potential Cause 1: Improper Storage and Handling
-
Troubleshooting:
-
Verify that the solid compound and stock solutions have been stored at the recommended temperatures (-20°C for solid, -80°C for long-term stock solutions).[1][2][5]
-
Avoid multiple freeze-thaw cycles by preparing single-use aliquots of your stock solution.[2]
-
Always use fresh dilutions for your experiments from a properly stored stock.[2]
-
Potential Cause 2: Chemical Degradation in Solution
While specific degradation pathways for this compound are not extensively published, general principles of chemical stability for small molecules suggest susceptibility to:
-
Hydrolysis: The presence of water, especially at non-neutral pH, can lead to the breakdown of the molecule.
-
Oxidation: Exposure to air (oxygen) can cause oxidative degradation.
-
Photodegradation: Exposure to light, particularly UV, can induce chemical changes.[8]
-
Troubleshooting:
-
Prepare aqueous solutions fresh for each experiment and use them promptly.
-
If using buffered solutions, be aware that the pH of the buffer could influence stability. It is advisable to validate the stability of K-7174 in your specific buffer system if you suspect degradation.
-
Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Potential Cause 3: Precipitation in Aqueous Media
-
Troubleshooting:
-
K-7174 is lipophilic and can precipitate when a concentrated organic stock solution is diluted into an aqueous buffer or cell culture medium.[2][6]
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is low (typically <0.5%) to maintain solubility and minimize solvent-induced cytotoxicity.[2]
-
Visually inspect your solutions for any signs of precipitation before use. If precipitation is observed, the solution should not be used as the effective concentration will be unknown.[2]
-
Issue 2: Difficulty Dissolving this compound Powder
-
Troubleshooting:
-
Use an appropriate organic solvent such as DMSO to prepare a concentrated stock solution.[2]
-
Gentle warming or sonication can be used to aid in the dissolution of the powder in the organic solvent.[2]
-
For aqueous solutions, the dihydrochloride salt form is recommended for its improved solubility over the free base.[2]
-
Quantitative Data Summary
The following tables summarize the available data on the storage and in vivo administration of K-7174.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Citation(s) |
| Solid | -20°C | ≥ 4 years | [1][2] |
| Stock Solution | -80°C | Up to 6 months | [2][5] |
| Stock Solution | -20°C | Up to 1 month | [2][5] |
Table 2: In Vivo Efficacy of K-7174 in Murine Xenograft Models
| Administration Route | Dosage | Duration | Outcome | Citation(s) |
| Oral | 50 mg/kg, once daily | 14 days | Significant inhibition of tumor growth | [5][6] |
| Intraperitoneal | 75 mg/kg, once daily | 14 days | Inhibition of tumor growth, but with significant body weight reduction | [5][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound (MW: 641.67 g/mol )
-
Sterile, anhydrous DMSO
-
-
Procedure:
-
To prepare a 10 mM stock solution, weigh out 6.42 mg of this compound.
-
Add 1 mL of sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2][5]
-
Protocol 2: Western Blot for Sp1 Degradation
-
Objective: To assess the activity of K-7174 by observing the degradation of its downstream target, Sp1.
-
Methodology:
-
Treat multiple myeloma cells with the desired concentrations of K-7174 for the indicated time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Sp1 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the Sp1 band intensity should be observed with K-7174 treatment.[9]
-
Visualizations
Caption: K-7174 signaling pathway in multiple myeloma cells.
Caption: Troubleshooting workflow for loss of K-7174 activity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Photodegradation of amiloride in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting High Background in Proteasome Activity Assays with K-7174 Dihydrochloride
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during proteasome activity assays, with a specific focus on experiments involving the inhibitor K-7174 dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is K-7174 dihydrochloride and what is its mechanism of action as a proteasome inhibitor?
K-7174 is an orally active, homopiperazine-derived small molecule that functions as a proteasome inhibitor.[1] Unlike some other proteasome inhibitors that primarily target a single catalytic subunit, K-7174 has been shown to inhibit all three catalytic activities of the 20S proteasome: chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1).[1][2] Its mechanism of action involves the induction of a unique signaling cascade that leads to the activation of caspase-8.[3][4] Activated caspase-8 then mediates the degradation of the Sp1 transcription factor, resulting in the transcriptional repression of class I histone deacetylases (HDACs).[3][4]
Q2: What are the common causes of high background fluorescence in proteasome activity assays?
High background fluorescence can be a significant issue in proteasome activity assays, potentially masking the true signal and leading to inaccurate results. Common causes include:
-
Substrate Instability: Fluorogenic peptide substrates, such as Suc-LLVY-AMC (for chymotrypsin-like activity), can undergo spontaneous hydrolysis, releasing the fluorophore independent of enzyme activity.
-
Sample Autofluorescence: Components within the cell or tissue lysate can possess intrinsic fluorescence, contributing to the background signal.
-
Reagent Contamination: Buffers, solvents, or other reagents may be contaminated with fluorescent compounds.
-
Compound Autofluorescence: The experimental compound itself may be fluorescent at the excitation and emission wavelengths used in the assay. While there is no direct evidence of this compound being autofluorescent, it is a potential factor to consider.
Q3: How can I be sure that the signal I am measuring is specific to proteasome activity?
To ensure the measured activity is specific to the proteasome, it is crucial to include proper controls in your experiment. A key control is the use of a known, potent proteasome inhibitor, such as MG-132 or bortezomib, in a parallel set of wells. The signal remaining in the presence of this inhibitor represents non-proteasomal activity. Subtracting this value from your experimental readings will give you the proteasome-specific activity.
Troubleshooting Guide: High Background Signal
This guide provides a step-by-step approach to diagnosing and mitigating high background fluorescence in your proteasome activity assays when using this compound.
Problem: The fluorescence signal in my negative control wells (or wells with fully inhibited proteasome activity) is excessively high.
Step 1: Identify the Source of the High Background
To pinpoint the origin of the high background, a series of control experiments should be performed. The table below outlines these controls and the potential sources of high background they help to identify.
| Control Experiment | Components | Purpose |
| Buffer Blank | Assay Buffer only | To measure the intrinsic fluorescence of the assay buffer and microplate. |
| Substrate Control | Assay Buffer + Fluorogenic Substrate | To determine the rate of spontaneous substrate hydrolysis. |
| Compound Control | Assay Buffer + this compound | To assess if this compound exhibits autofluorescence at the assay wavelengths. |
| Lysate Control | Assay Buffer + Cell/Tissue Lysate | To measure the autofluorescence of the biological sample. |
| Inhibitor Control | Assay Buffer + Cell/Tissue Lysate + Potent Proteasome Inhibitor (e.g., MG-132) | To determine the level of non-proteasomal protease activity. |
Step 2: Implement Solutions Based on the Identified Source
Once the primary source of the high background is identified, the following solutions can be implemented:
-
High Substrate Spontaneous Hydrolysis:
-
Prepare fresh substrate solution: The fluorogenic substrate may degrade over time, especially after being dissolved. Prepare fresh solutions for each experiment.
-
Optimize substrate concentration: While higher substrate concentrations can increase the reaction rate, they may also lead to higher background. Titrate the substrate to find the optimal concentration that provides a good signal-to-background ratio.
-
Check buffer pH: The stability of the fluorogenic substrate can be pH-dependent. K-7174 is supplied as a dihydrochloride salt, which could potentially lower the pH of the assay buffer if not adequately buffered. Ensure your assay buffer has sufficient buffering capacity to maintain a stable pH (typically 7.4-7.8).
-
-
This compound Autofluorescence:
-
Perform a spectral scan: If you have access to a spectrophotometer, run an excitation and emission scan of this compound in the assay buffer to determine its fluorescent properties.
-
Subtract compound background: If the compound is fluorescent, the signal from the "Compound Control" can be subtracted from the experimental wells.
-
-
High Lysate Autofluorescence:
-
Use less lysate: Reducing the amount of cell or tissue lysate per well can decrease the background autofluorescence. However, ensure that enough proteasome activity remains for reliable detection.
-
Consider a different lysis buffer: Some lysis buffer components can contribute to background fluorescence. Test different lysis buffer formulations.
-
-
High Non-Proteasomal Protease Activity:
-
Include a specific proteasome inhibitor control for every sample: This is the most effective way to account for non-proteasomal activity. The signal from this control should be subtracted from the corresponding experimental sample.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Proper preparation of the this compound stock solution is critical for accurate and reproducible results.
-
Solvent Selection: this compound is soluble in water. For cell-based assays, it is often dissolved in DMSO to create a high-concentration stock solution.
-
Stock Concentration: Prepare a 10 mM stock solution in sterile DMSO.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: General Proteasome Activity Assay
This protocol provides a general workflow for measuring the chymotrypsin-like activity of the proteasome in cell lysates using the fluorogenic substrate Suc-LLVY-AMC.
-
Cell Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM EDTA, 0.5% NP-40) on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Assay Setup (96-well plate format):
-
Prepare the following reactions in a black, opaque 96-well microplate:
-
Sample Wells: Cell lysate (20-50 µg of protein), this compound (at desired concentrations), and assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM ATP) to a final volume of 90 µL.
-
Vehicle Control Wells: Cell lysate, vehicle (e.g., DMSO), and assay buffer.
-
Inhibitor Control Wells: Cell lysate, a potent proteasome inhibitor (e.g., 20 µM MG-132), and assay buffer.
-
Background Control Wells: Assay buffer only.
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Reaction Initiation and Measurement:
-
Add 10 µL of 1 mM Suc-LLVY-AMC (final concentration 100 µM) to all wells to initiate the reaction.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Excitation: ~350-380 nm, Emission: ~440-460 nm) kinetically over 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in relative fluorescence units [RFU] per minute) for each well from the linear portion of the kinetic curve.
-
Subtract the rate of the background control from all other wells.
-
Calculate the proteasome-specific activity by subtracting the rate of the inhibitor control from the sample and vehicle control rates.
-
Normalize the proteasome activity to the amount of protein loaded in each well.
-
Quantitative Data Summary
The following tables provide a summary of typical quantitative data related to K-7174 and proteasome activity assays.
Table 1: Inhibitory Activity of K-7174
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Chymotrypsin-like) | ~50 nM | Purified 20S proteasome | [5] |
| IC50 (Caspase-like) | ~500 nM | Purified 20S proteasome | [5] |
| IC50 (Trypsin-like) | >1000 nM | Purified 20S proteasome | [5] |
| IC50 (Cell Growth) | Varies (µM range) | Multiple Myeloma Cell Lines | [6] |
Table 2: Example Proteasome Activity Data
| Sample | Total Activity (RFU/min) | Non-Proteasomal Activity (RFU/min) | Proteasome-Specific Activity (RFU/min) | % Inhibition |
| Vehicle Control | 8500 | 500 | 8000 | 0% |
| K-7174 (1 µM) | 2500 | 500 | 2000 | 75% |
| MG-132 (20 µM) | 500 | 500 | 0 | 100% |
Note: The RFU values are hypothetical and will vary depending on the instrument, substrate concentration, and lysate activity.
Visualizations
Signaling Pathway of K-7174
Caption: K-7174 signaling pathway leading to apoptosis.
Experimental Workflow for Proteasome Activity Assay
Caption: Experimental workflow for a fluorometric proteasome activity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
interpreting unexpected cell morphology changes with K-7174 dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing K-7174 dihydrochloride (B599025). The information is presented in a question-and-answer format to directly address specific issues, particularly the interpretation of unexpected cell morphology changes that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of K-7174 dihydrochloride?
A1: this compound is an orally active, dual inhibitor of the proteasome and GATA transcription factors.[1][2] Its anti-cancer activity, particularly in multiple myeloma, is primarily attributed to its function as a proteasome inhibitor.[3][4][5] A key mechanism is the transcriptional repression of class I histone deacetylases (HDACs), specifically HDAC1, -2, and -3.[3][4][5] This occurs through the caspase-8-dependent degradation of the transcription factor Sp1.[3][4][5]
Q2: What are the expected cellular effects of this compound treatment?
A2: The primary expected effects of K-7174 treatment are the induction of apoptosis and inhibition of cell growth in susceptible cancer cell lines.[3] It also functions as a cell adhesion inhibitor by suppressing the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1).
Q3: In which cancer cell lines has the cytotoxic activity of K-7174 been established?
A3: The cytotoxic effects of K-7174 have been predominantly studied in multiple myeloma cell lines. Approximate IC50 values for cell viability after 72 hours of treatment have been estimated from dose-response curves in preclinical studies.
Troubleshooting Guide: Unexpected Cell Morphology Changes
Researchers may observe morphological changes that deviate from the typical signs of apoptosis. This guide provides a structured approach to interpreting and troubleshooting these unexpected observations.
Issue: Cells exhibit altered morphology, such as changes in cell spreading, formation of unusual protrusions, or significant alterations in the actin cytoskeleton, that are not characteristic of typical apoptosis.
Possible Cause 1: Off-Target Effects on Cytoskeletal Dynamics
As a dual inhibitor, K-7174's effects may not be limited to apoptosis induction. Inhibition of proteasomal and GATA-mediated pathways can indirectly influence the intricate signaling networks that control cytoskeletal organization.
Troubleshooting Workflow:
-
Characterize the Morphological Changes:
-
Action: Perform high-resolution imaging of the cells using phase-contrast or differential interference contrast (DIC) microscopy.
-
Rationale: To systematically document the observed morphological changes, such as cell rounding, flattening, or the appearance of extensions like lamellipodia and filopodia.
-
-
Visualize the Actin Cytoskeleton:
-
Action: Stain the actin filaments with fluorescently labeled phalloidin (B8060827) and visualize using fluorescence microscopy.
-
Rationale: To determine if the observed morphological changes are associated with alterations in the actin cytoskeleton, such as the formation or dissolution of stress fibers.
-
-
Investigate Cell Adhesion:
-
Action: Perform a cell adhesion assay to quantify the attachment of cells to an extracellular matrix-coated surface.
-
Rationale: To assess whether the morphological changes are linked to altered cell-substratum adhesion, which can be influenced by cytoskeletal rearrangements.
-
Possible Cause 2: Cell Line-Specific Responses
The morphological response to K-7174 can be highly dependent on the specific cell line being used, due to variations in their genetic and proteomic makeup.
Troubleshooting Workflow:
-
Review Cell Line Characteristics:
-
Action: Research the specific characteristics of your cell line, including its typical morphology and cytoskeletal organization.
-
Rationale: To establish a baseline for what constitutes a "normal" versus an "unexpected" morphology for that particular cell line.
-
-
Titrate K-7174 Concentration:
-
Action: Perform a dose-response experiment with a range of K-7174 concentrations.
-
Rationale: To determine if the observed morphological changes are concentration-dependent, which can help distinguish between a specific effect and general cytotoxicity.
-
-
Compare with a Different Cell Line:
-
Action: Treat a different, well-characterized cell line with K-7174 under the same experimental conditions.
-
Rationale: To ascertain if the observed morphological changes are unique to your specific cell line or a more general effect of the compound.
-
Quantitative Data Summary
Table 1: Approximate IC50 Values of K-7174 in Multiple Myeloma Cell Lines
| Cell Line | Cancer Type | Approximate IC50 (µM) | Assay Duration |
| KMS12-BM | Multiple Myeloma | ~5 | 72 hours |
| U266 | Multiple Myeloma | ~7 | 72 hours |
| RPMI8226 | Multiple Myeloma | ~10 | 72 hours |
Note: The IC50 values are estimations derived from graphical representations in the cited literature and may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Immunofluorescence Staining of the Actin Cytoskeleton (Phalloidin Staining)
This protocol details the steps for visualizing F-actin in adherent cells treated with K-7174.[6][7][8][9]
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (methanol-free)
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
Fluorescently labeled phalloidin conjugate
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of K-7174 for the appropriate duration. Include a vehicle-treated control.
-
Fixation: Gently wash the cells with PBS and fix with 4% PFA for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 for 5-10 minutes.
-
Blocking: Wash the cells three times with PBS and block with 1% BSA in PBS for 30-60 minutes.
-
Phalloidin Staining: Incubate the cells with the fluorescent phalloidin solution (diluted in blocking buffer as per the manufacturer's instructions) for 20-60 minutes at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS and counterstain the nuclei with DAPI for 5-10 minutes.
-
Mounting: Wash the cells three times with PBS and mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets.
Protocol 2: Quantitative Cell Adhesion Assay
This protocol provides a method to quantify the effect of K-7174 on cell adhesion to an extracellular matrix.[10][11][12][13][14]
Materials:
-
96-well tissue culture plates
-
Extracellular matrix protein (e.g., fibronectin, collagen)
-
Cells of interest
-
This compound
-
Serum-free culture medium
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Calcein-AM (or other suitable fluorescent dye for cell labeling)
-
Fluorescence plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the desired extracellular matrix protein and incubate as required. Wash the wells with PBS and block with a blocking buffer.
-
Cell Labeling: Label the cells with Calcein-AM according to the manufacturer's protocol.
-
Cell Treatment: Treat the labeled cells with various concentrations of K-7174 or vehicle control for the desired time.
-
Adhesion: Seed the treated cells onto the coated wells and allow them to adhere for a specified time (e.g., 30-60 minutes) at 37°C.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of adherent cells for each treatment condition relative to the control.
Visualizations
Signaling Pathways
Caption: K-7174 signaling pathway leading to apoptosis.
Experimental Workflows
Caption: Experimental workflow for immunofluorescence staining.
Caption: Workflow for a quantitative cell adhesion assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phalloidin staining protocol | Abcam [abcam.com]
- 7. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]
- 8. F-Actin Staining | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell-Adhesion Assays | Springer Nature Experiments [experiments.springernature.com]
- 11. Probes for Cell Adhesion, Chemotaxis, Multidrug Resistance and Glutathione—Section 15.6 | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Innovative method for quantification of cell-cell adhesion in 96-well plates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biophysik.physik.uni-muenchen.de [biophysik.physik.uni-muenchen.de]
- 14. researchgate.net [researchgate.net]
Technical Support Center: HDAC Western Blotting Post-K-7174 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers performing Western blot analysis of Histone Deacetylases (HDACs) following treatment with K-7174.
Troubleshooting Guides
This section addresses specific issues you may encounter during your Western blot experiments in a question-and-answer format.
Question 1: I see a significant decrease or complete loss of my HDAC1, HDAC2, or HDAC3 band after K-7174 treatment. Is this expected?
Answer: Yes, this is the expected outcome. Unlike many other HDAC inhibitors that primarily block the enzymatic activity, K-7174's mechanism of action involves the transcriptional repression of class I HDACs, specifically HDAC1, HDAC2, and HDAC3.[1] Therefore, a decrease in the total protein levels of these HDACs is anticipated. The extent of the decrease can be dependent on the concentration of K-7174 used and the duration of the treatment.[1]
Question 2: My loading control is consistent, but my HDAC bands are very weak or absent after treatment. How can I be sure my experiment worked?
Answer: To validate your results, consider the following:
-
Positive Control: Run a lysate from untreated or vehicle-treated cells in parallel. This should show a strong band for the target HDAC, confirming antibody function and proper Western blot procedure.
-
Dose-Response and Time-Course: Perform a dose-response experiment with varying concentrations of K-7174 and a time-course experiment (e.g., 24, 48, 72 hours) to observe the gradual decrease in HDAC protein expression.[1][2]
-
Target Acetylation: As an indirect confirmation of HDAC inhibition, probe for the acetylation of known HDAC substrates, such as acetylated Histone H3 (ac-H3) or acetylated tubulin. A successful treatment should lead to an increase in the acetylation of these targets.[2][3][4][5]
Question 3: I am not seeing a decrease in my HDAC protein levels after K-7174 treatment. What could be the problem?
Answer: Several factors could contribute to this. Refer to the troubleshooting table below for potential causes and solutions.
| Potential Cause | Suggested Solution |
| Suboptimal K-7174 Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line.[6] |
| Insufficient Treatment Duration | Since K-7174 acts via transcriptional repression, a longer treatment time (e.g., 24-48 hours) may be necessary to observe a significant decrease in protein levels.[1] |
| Cell Line Resistance | The effectiveness of K-7174 can be cell-type dependent. Confirm the sensitivity of your cell line to the inhibitor from literature or by testing a range of concentrations. |
| Inactive K-7174 | Ensure the compound has been stored correctly and is not expired. Prepare fresh stock solutions. |
| General Western Blot Issues | Refer to the general Western blot troubleshooting section below for issues related to protein extraction, transfer, and antibody incubation.[7][8][9] |
Question 4: I'm observing unexpected bands or high background on my blot. How can I resolve this?
Answer: High background and non-specific bands can obscure your results. Consider the following solutions:
| Potential Cause | Suggested Solution |
| Inadequate Blocking | Block the membrane for at least 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST. For phospho-specific antibodies, BSA is often preferred.[2][6][7] |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to determine the optimal dilution that maximizes signal and minimizes background.[6][7][10] |
| Insufficient Washing | Increase the number and duration of washes with TBST after primary and secondary antibody incubations to remove unbound antibodies.[6][7][11] |
| Contaminated Buffers | Prepare fresh buffers, especially the wash buffer (TBST), to avoid microbial growth that can cause speckling on the blot.[6] |
| Antibody Specificity | Ensure your primary antibody is specific for the intended HDAC target and does not cross-react with other HDACs.[12][13] Use antibodies validated for Western blotting.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for K-7174?
K-7174 downregulates the expression of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3. This occurs through the transcriptional repression of their respective genes, leading to a decrease in total HDAC protein levels.[1]
Q2: Should I expect to see an increase in histone acetylation after K-7174 treatment?
Yes. By reducing the levels of HDAC1, HDAC2, and HDAC3, the removal of acetyl groups from histones is decreased. This leads to an accumulation of acetylated histones (hyperacetylation), which can be detected by Western blot using antibodies specific for acetylated histone residues (e.g., ac-H3, ac-H4).[3][14]
Q3: What are the expected molecular weights for HDAC1, HDAC2, and HDAC3?
The approximate molecular weights are listed in the table below. Note that post-translational modifications can sometimes cause slight variations in the observed molecular weight.
| Target Protein | Approximate Molecular Weight |
| HDAC1 | ~60-62 kDa |
| HDAC2 | ~55 kDa |
| HDAC3 | ~48-50 kDa |
Q4: Can K-7174 affect the expression of other HDACs?
The primary reported effect of K-7174 is on the transcriptional repression of HDAC1, HDAC2, and HDAC3.[1] Some HDAC inhibitors have been shown to selectively down-regulate other HDACs like HDAC7, but this is not the primary mechanism of K-7174.[15] It is always best to confirm the effects in your specific experimental system.
Q5: What lysis buffer is recommended for HDAC extraction?
A common choice is a RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.[2] Crucially, to preserve the acetylation state of proteins for control blots (like acetylated histones), you should also add an HDAC inhibitor to your lysis buffer, such as Trichostatin A (TSA) or sodium butyrate.[2][6]
Experimental Protocols
Detailed Western Blot Protocol for HDAC Analysis
-
Cell Seeding and K-7174 Treatment:
-
Cell Lysis and Protein Extraction:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.[2]
-
Add ice-cold RIPA buffer supplemented with protease/phosphatase inhibitors and an HDAC inhibitor (e.g., TSA).[2]
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.[2]
-
Incubate on ice for 30 minutes with occasional vortexing.[2]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[2]
-
Carefully collect the supernatant containing the soluble protein.[2]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[2]
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.[2]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[1][2]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-HDAC1, anti-HDAC2, or anti-HDAC3) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[2]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[2]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[2]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.[1]
-
-
Detection:
-
Analysis:
-
Quantify the band intensities using densitometry software. Normalize the intensity of the HDAC bands to the corresponding loading control (e.g., β-actin, GAPDH) to determine the relative protein expression levels.[1]
-
Visualizations
Signaling Pathway and Experimental Workflows
Caption: K-7174 signaling pathway leading to reduced HDAC1/2/3 expression.
Caption: Workflow for Western blot analysis of HDACs after K-7174 treatment.
Caption: Troubleshooting logic for weak or absent HDAC bands post-treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. How to Distinguish Between the Activity of HDAC1-3 and HDAC6 with Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 8. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. bosterbio.com [bosterbio.com]
- 11. licorbio.com [licorbio.com]
- 12. Histone Deacetylase 1 (HDAC1) Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Histone Deacetylase 3 (HDAC3) Antibody | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. Histone deacetylase inhibitors selectively suppress expression of HDAC7 - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming poor solubility of K-7174 dihydrochloride for experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with K-7174 dihydrochloride (B599025). The focus is to address common challenges related to the compound's solubility to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is K-7174 and its primary mechanism of action?
A1: K-7174 is an orally active, small molecule that functions as a dual inhibitor of the proteasome and GATA transcription factors.[1][2][3] Its anti-cancer activity, particularly against multiple myeloma, stems from its ability to inhibit the proteasome. This leads to the activation of caspase-8, which in turn mediates the degradation of the Sp1 transcription factor.[1][4][5] The loss of Sp1 results in the transcriptional repression of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3, ultimately inducing apoptosis (programmed cell death) in cancer cells.[1][4][6]
Q2: What is the difference between K-7174 and K-7174 dihydrochloride?
A2: K-7174 is the free base form of the molecule, while this compound is its salt form. The dihydrochloride version is generally recommended for experiments requiring aqueous buffers as it often exhibits improved solubility in aqueous solutions like phosphate-buffered saline (PBS) compared to the base form.[7]
Q3: How should this compound be stored for optimal stability?
A3: For long-term storage, this compound should be stored as a solid at -20°C for up to two years.[7] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to six months or at -20°C for up to one month.[7][8]
Troubleshooting Guide: Overcoming Poor Solubility
Issue 1: The this compound powder is difficult to dissolve.
-
Question: I am having trouble getting the this compound powder to dissolve in my chosen solvent. What steps can I take?
-
Answer: K-7174 is a lipophilic compound, which can make initial solubilization challenging.[7][9]
-
Select the right solvent: For creating a high-concentration stock solution, dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent.[7]
-
Use physical methods: To aid dissolution, gentle warming of the solution or sonication can be effective.[7][10] Ensure the vial is securely capped during these procedures.
-
Verify the form: Confirm you are using the dihydrochloride salt for better aqueous compatibility.[7]
-
Issue 2: The compound precipitates when diluted into aqueous media.
-
Question: My K-7174 stock solution, prepared in DMSO, forms a precipitate when I dilute it into my cell culture medium or aqueous buffer. How can I prevent this?
-
Answer: This is a common occurrence when diluting a compound from a high-concentration organic stock into an aqueous solution.
-
Minimize final organic solvent concentration: When preparing working solutions for cell culture, ensure the final concentration of DMSO is low (typically below 0.5%) to prevent both precipitation and solvent-induced cytotoxicity.[7]
-
Try stepwise dilution: Instead of a single large dilution, perform a stepwise dilution. First, dilute the concentrated stock into a smaller volume of the aqueous medium while vortexing, and then add this intermediate dilution to the final volume.[7]
-
Incorporate surfactants for in vivo formulations: For preparing solutions for animal studies, using surfactants like Tween-80 or co-solvents like polyethylene (B3416737) glycol 300 (PEG300) can help maintain the compound's solubility in the aqueous vehicle.[9][10]
-
Issue 3: I am observing high variability in my experimental results.
-
Question: My experimental results with K-7174 are inconsistent. Could this be a solubility issue?
-
Answer: Yes, inconsistent solubility can lead to variability in the effective concentration of K-7174 in your experiments.[7]
-
Prepare fresh solutions: It is highly recommended to prepare fresh working solutions for each experiment from a frozen, concentrated stock.[7]
-
Visual inspection is key: Before every use, carefully inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it should not be used.[7]
-
Standardize your protocol: Once you establish a dissolution protocol that provides a clear, stable solution for your experimental setup, use it consistently to ensure reproducibility.[7]
-
Data Presentation
Table 1: Solubility of K-7174 and its Dihydrochloride Salt
| Compound | Solvent | Solubility |
| K-7174 | DMSO | ≥ 100 mg/mL[7] |
| K-7174 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[9][10] |
| This compound | PBS | ~10 mg/mL[7] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell Culture Experiments
-
Objective: To prepare a stock solution and working solutions for treating cells in culture.
-
Materials:
-
This compound powder (MW: 640.30 g/mol )[11]
-
Sterile, anhydrous DMSO
-
Sterile cell culture medium
-
-
Procedure:
-
Stock Solution (10 mM):
-
Working Solution:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution directly into pre-warmed cell culture medium to the desired final concentration immediately before use. For example, to make 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to 10 mL of medium.
-
Mix immediately by gentle swirling or pipetting. Ensure the final DMSO concentration is below 0.5%.[7]
-
-
Protocol 2: Preparation of this compound for In Vivo Oral Administration
-
Objective: To prepare a formulation suitable for oral gavage in murine models.[12]
-
Materials:
-
This compound powder
-
Sterile DMSO
-
Sterile 0.9% NaCl (saline)
-
-
Procedure:
-
This protocol is based on a vehicle of 3% DMSO in saline, which has been used in xenograft models.[5][12]
-
Prepare a concentrated stock of K-7174 in DMSO.
-
On the day of administration, dilute the DMSO stock solution with sterile 0.9% NaCl to achieve the final desired dosing concentration (e.g., for a 50 mg/kg dose). The final DMSO concentration in the vehicle should be 3%.[12]
-
Vortex the solution thoroughly to ensure it is a homogenous suspension. Prepare this formulation fresh daily.[9]
-
Visualizations
Caption: K-7174 signaling pathway in multiple myeloma.
Caption: Troubleshooting workflow for K-7174 solubility.
Caption: General experimental workflow for K-7174.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medkoo.com [medkoo.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: K-7174 Dihydrochloride and Cell Viability Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who are using K-7174 dihydrochloride (B599025) in their experiments and may encounter issues with cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is K-7174 dihydrochloride and what is its mechanism of action?
This compound is a novel, orally active proteasome inhibitor. Its primary mechanism of action involves the inhibition of the proteasome, which leads to the activation of caspase-8. Activated caspase-8 then degrades the Sp1 transcription factor, resulting in the transcriptional repression of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[1][2] In the context of prostate cancer, K-7174 also acts as a GATA2 inhibitor.[3]
Q2: Can this compound interfere with standard cell viability assays?
Yes, as a proteasome and HDAC inhibitor, this compound has the potential to interfere with cell viability assays that rely on cellular metabolism, such as those using tetrazolium salts (e.g., MTT, XTT) or resazurin (B115843).[4][5] This is because proteasome and HDAC inhibitors can alter the metabolic state of the cell, which is the readout for these assays.
Q3: Which cell viability assays are most likely to be affected by this compound?
Assays that measure metabolic activity are most susceptible to interference. This includes:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assays: These assays measure the reduction of MTT by mitochondrial dehydrogenases into a colored formazan (B1609692) product.[4] Changes in cellular metabolism induced by K-7174 can lead to an over- or underestimation of cell viability.
-
XTT, MTS, and WST-1 Assays: These are second-generation tetrazolium dyes that produce a soluble formazan product. While more convenient than MTT, they are also based on cellular metabolism and thus prone to similar interferences.
-
Resazurin (AlamarBlue®) Assays: This assay measures the reduction of resazurin to the fluorescent resorufin (B1680543) by metabolically active cells.[4] As with tetrazolium-based assays, alterations in cellular metabolism can affect the results.
Q4: What are the recommended alternative cell viability assays to use with this compound?
To avoid potential interference, it is recommended to use assays that measure different parameters of cell health, such as membrane integrity or intracellular ATP levels. Suitable alternatives include:
-
ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure the level of intracellular ATP, which is a key indicator of cell viability and is rapidly depleted in dying cells.[4][6] This method is generally less susceptible to interference from compounds that alter cellular metabolism without immediately causing cell death.
-
Dye Exclusion Assays (e.g., Trypan Blue, Propidium Iodide): These assays are based on the principle that viable cells with intact cell membranes exclude certain dyes, while non-viable cells do not.[6] This provides a direct measure of cell membrane integrity.
-
LDH Release Assays: These assays measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.
Troubleshooting Guide
This guide addresses specific issues you might encounter when performing cell viability assays with this compound.
| Observed Problem | Potential Cause | Recommended Action |
| Inconsistent IC50 values between experiments with MTT or resazurin assays. | Interference of K-7174 with cellular metabolism, leading to variable assay readouts. | 1. Confirm with an alternative assay: Use an ATP-based or dye exclusion assay to validate your results. 2. Run a cell-free control: Incubate K-7174 with the assay reagent in cell-free media to check for direct chemical interaction. 3. Optimize incubation time: Shorter incubation times with the assay reagent may reduce interference. |
| High background signal in your colorimetric or fluorometric assay. | K-7174 may be directly reducing the assay reagent, or the compound itself may be colored or fluorescent. | 1. Perform a cell-free control: Add K-7174 to media without cells and measure the absorbance or fluorescence. Subtract this background from your experimental values. 2. Switch to a luminescent assay: ATP-based assays are generally less prone to interference from colored or fluorescent compounds. |
| Microscopic observation of cell death does not correlate with viability assay results. | The assay is not accurately reflecting cell viability due to metabolic interference. | 1. Trust your microscopic observations. 2. Use a direct measure of cell death: An annexin (B1180172) V/propidium iodide staining followed by flow cytometry can provide a more accurate assessment of apoptosis and necrosis. 3. Switch to a non-metabolic viability assay. |
Quantitative Data
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various multiple myeloma cell lines. Please note that most of these values were determined using MTT assays and should be interpreted with caution due to the potential for interference.
| Cell Line | Cancer Type | Approximate IC50 (µM) | Assay | Reference |
| KMS12-BM | Multiple Myeloma | ~5 | MTT | |
| U266 | Multiple Myeloma | ~7 | MTT | |
| RPMI8226 | Multiple Myeloma | ~10 | MTT |
Experimental Protocols
Protocol 1: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol provides a general guideline. Always refer to the manufacturer's instructions for your specific ATP assay kit.
-
Cell Seeding: Plate cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's protocol.
-
Assay: Add the ATP assay reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
Protocol 2: Trypan Blue Dye Exclusion Assay
-
Cell Preparation: After treatment with this compound, collect the cells and centrifuge to form a pellet.
-
Resuspension: Resuspend the cell pellet in phosphate-buffered saline (PBS).
-
Staining: Mix a small volume of your cell suspension with an equal volume of 0.4% trypan blue solution.
-
Incubation: Incubate the mixture at room temperature for 1-2 minutes.
-
Counting: Load the stained cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculation: Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100
Visualizations
This compound Signaling Pathway
Caption: K-7174 inhibits the proteasome, leading to caspase-8 activation, Sp1 degradation, and HDAC repression, ultimately inducing apoptosis.
Troubleshooting Workflow for Cell Viability Assay Interferencedot
// Nodes start [label="Inconsistent/Unexpected\nViability Results", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_assay [label="Is the assay\nmetabolism-based\n(e.g., MTT, Resazurin)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; cell_free [label="Perform Cell-Free\nControl", fillcolor="#4285F4", fontcolor="#FFFFFF"]; interference [label="Direct Compound\nInterference?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; alternative_assay [label="Use Alternative Assay\n(ATP-based or Dye Exclusion)", fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize [label="Optimize Assay\nParameters", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Reliable Viability Data", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_assay [color="#5F6368"]; check_assay -> cell_free [label="Yes", color="#5F6368"]; check_assay -> optimize [label="No", color="#5F6368"]; cell_free -> interference [color="#5F6368"]; interference -> alternative_assay [label="Yes", color="#5F6368"]; interference -> optimize [label="No", color="#5F6368"]; alternative_assay -> end [color="#5F6368"]; optimize -> end [color="#5F6368"]; }
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxic Mechanism of Momilactones A and B against Acute Promyelocytic Leukemia and Multiple Myeloma Cell Lines [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
optimizing incubation time for K-7174 dihydrochloride treatment
Welcome to the technical support center for K-7174 dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for K-7174 dihydrochloride?
A1: this compound is an orally active, dual inhibitor of the proteasome and GATA transcription factors.[1][2][3] Its anti-cancer activity, particularly in multiple myeloma, is largely attributed to its unique mode of proteasome inhibition.[4][5] Unlike bortezomib, which primarily targets the β5 subunit of the proteasome, K-7174 inhibits all three catalytic subunits: β1, β2, and β5.[6][7] A key downstream effect of K-7174 is the transcriptional repression of class I histone deacetylases (HDACs), specifically HDAC1, -2, and -3.[4][8] This occurs through a caspase-8-dependent degradation of the transcription factor Sp1.[4][8]
Q2: What is the difference between K-7174 and this compound?
A2: K-7174 is the base form of the molecule, while this compound is the salt form. The dihydrochloride version generally offers improved solubility in aqueous solutions like phosphate-buffered saline (PBS), making it more suitable for many experimental settings.[3]
Q3: How should I store this compound?
A3: For long-term storage, this compound should be kept as a solid at -20°C for up to two years. Stock solutions are best stored at -80°C and should ideally be used within six months. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.[3]
Q4: I am not observing the expected cytotoxic effect of K-7174 in my cell line. What are the possible reasons?
A4: Several factors could contribute to a lack of cytotoxicity. The cytotoxic activity of K-7174 is dependent on the expression levels of class I HDACs; cell lines with low expression of HDAC1, -2, and -3 may be less sensitive.[9] Additionally, while K-7174 has shown efficacy in bortezomib-resistant cells, intrinsic or acquired resistance to K-7174 can develop.[9] It is also crucial to ensure the integrity and accurate concentration of the compound.[9]
Troubleshooting Guides
Issue 1: Difficulty in dissolving this compound powder.
-
Possible Cause: K-7174 is a lipophilic compound and can be challenging to dissolve in aqueous solutions.
-
Troubleshooting Steps:
-
Use an appropriate solvent: For preparing stock solutions, use a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[3]
-
Gentle warming or sonication: If the powder does not dissolve readily, gentle warming or sonication can aid in dissolution.[3]
-
Prepare a concentrated stock: It is advisable to prepare a concentrated stock solution (e.g., 10 mM in DMSO) which can then be diluted into your aqueous experimental medium.[3]
-
Issue 2: Precipitation of K-7174 upon dilution into aqueous media.
-
Possible Cause: The compound may precipitate out of solution when a concentrated organic stock is diluted into an aqueous buffer or cell culture medium.
-
Troubleshooting Steps:
-
Minimize final solvent concentration: When diluting your stock solution, ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically below 0.5%) to minimize both precipitation and solvent-induced cytotoxicity.[3]
-
Prepare fresh working solutions: It is best to prepare fresh working solutions for each experiment from a frozen stock to ensure consistency.[3]
-
Visual inspection: Always visually inspect your final solution for any signs of precipitation before adding it to your cells or assay.[3]
-
Issue 3: Difficulty in detecting HDAC downregulation after K-7174 treatment.
-
Possible Cause: The downregulation of HDACs is a time-dependent process and can be cell-line specific.
-
Troubleshooting Steps:
-
Optimize incubation time: Perform a time-course experiment to determine the optimal time point for observing HDAC downregulation in your specific cell line. Published studies have shown effects after 48 hours of treatment.[4]
-
Confirm protein expression: Ensure that your cell line expresses detectable levels of Sp1 and class I HDACs.[9]
-
Antibody validation: Use validated antibodies for Western blotting of HDAC1, -2, -3, and Sp1, and include appropriate positive and negative controls.[9]
-
Optimizing Incubation Time
The optimal incubation time for this compound treatment is highly dependent on the specific assay and the biological question being addressed. Below is a summary of typical incubation times from various studies.
| Assay Type | Typical Incubation Time | Concentration Range | Cell Lines | Reference |
| Cell Viability (MTT Assay) | 72 - 96 hours | 0 - 25 µM | RPMI 8226, U266, KMS-12-BM | [2][9][10] |
| Apoptosis (Annexin-V) | 48 hours | Varies | Multiple Myeloma Cells | [10] |
| VCAM-1 Expression | 1 hour | 1 - 30 µM | Not specified | [2][11][12] |
| GATA Binding Activity | 24 hours | 2.5 - 30 µM | Not specified | [2][12] |
| HDAC Downregulation | 48 hours | 5 - 10 µM | KMS12-BM, U266, RPMI8226 | [4] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Objective: To determine the cytotoxic effect of K-7174 on cancer cell lines.
-
Methodology:
-
Seed cells (e.g., multiple myeloma cell lines) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.[13]
-
Treat the cells with a range of K-7174 concentrations (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for the desired duration (e.g., 48 or 72 hours).[13][14]
-
Add MTT solution to a final concentration of 0.5 mg/mL to each well and incubate for 2-4 hours at 37°C.[14]
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[13][14]
-
Measure the absorbance at 570 nm using a microplate reader.[14]
-
Western Blot for HDAC1 and Acetylated Histone H3
-
Objective: To assess the effect of K-7174 on the expression of HDAC1 and the level of histone H3 acetylation.
-
Methodology:
-
Treat cells with the desired concentrations of K-7174 for the determined optimal time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Determine the protein concentration of the lysates using a BCA assay.[9]
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[9]
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[9]
-
Incubate the membrane with primary antibodies against HDAC1, acetylated histone H3, total histone H3, and a loading control (e.g., GAPDH) overnight at 4°C.[9]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.[9]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]
-
Visualizations
Caption: K-7174 signaling pathway leading to apoptosis and histone hyperacetylation.
Caption: Troubleshooting workflow for optimizing K-7174 cytotoxicity experiments.
References
- 1. K-7174 (dihydrochloride) - MedChem Express [bioscience.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. biocompare.com [biocompare.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
minimizing variability in in vivo studies with K-7174 dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in in vivo studies with K-7174 dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is K-7174 dihydrochloride and its mechanism of action?
A1: this compound is an orally active, small molecule that functions as a dual inhibitor of the proteasome and GATA transcription factors.[1][2][3][4] Its primary mechanism of action involves the inhibition of the proteasome, which leads to the activation of caspase-8.[5][6] This, in turn, mediates the degradation of the transcription factor Sp1.[5][6][7][8] The reduction in Sp1 levels results in the transcriptional repression of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[5][7][9][8]
Q2: What is the difference between K-7174 and this compound?
A2: K-7174 is the base form of the molecule, while this compound is its salt form. The dihydrochloride version generally offers improved solubility in aqueous solutions, which is advantageous for preparing formulations for in vivo studies.[10]
Q3: What is the recommended route of administration for this compound in in vivo studies?
A3: Oral administration is the recommended and most effective route for K-7174 in preclinical models.[2][7][11] Studies have shown that oral delivery can be more potent than intravenous or intraperitoneal injections.[7]
Q4: How should this compound be stored?
A4: For long-term stability, this compound should be stored as a solid at -20°C for up to two years.[10] Stock solutions should be stored at -80°C and are typically stable for up to six months.[3] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solutions.[3][10]
Troubleshooting Guide: Minimizing Variability
High variability in in vivo studies with this compound can often be traced back to issues with its formulation and administration. This guide addresses common problems and provides solutions.
Issue 1: Inconsistent or poor tumor growth inhibition.
-
Possible Cause: Suboptimal drug formulation and solubility. K-7174 is a lipophilic compound, and inconsistent solubility can lead to variable dosing and absorption.[2][10]
-
Solution:
-
Use the Dihydrochloride Salt: this compound has better aqueous solubility than the free base.[10]
-
Prepare Fresh Solutions: It is recommended to prepare fresh working solutions for each experiment from a frozen stock to ensure consistency.[10]
-
Proper Vehicle Formulation: Use an appropriate vehicle to ensure complete dissolution. A commonly used vehicle is a solution of 3% DMSO and 97% sterile 0.9% NaCl.[7][11] For oral gavage, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has also been reported.[2]
-
Visual Inspection: Always visually inspect the solution for any signs of precipitation before administration. If precipitation is observed, the solution should not be used.[10]
-
Issue 2: High variability in response between individual animals.
-
Possible Cause: Differences in drug absorption and metabolism among animals.[2]
-
Solution:
-
Consistent Fasting: Ensure consistent fasting times for all animals before dosing, as food in the gastrointestinal tract can affect the absorption of orally administered drugs.[2]
-
Increase Group Size: Using a larger number of animals per experimental group can help to statistically mitigate the effects of individual variability.[2]
-
Issue 3: Significant body weight loss in treated animals.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile 0.9% Sodium Chloride (NaCl) solution
Procedure for a 3% DMSO/97% Saline Vehicle:
-
Calculate the required amount of this compound based on the desired final concentration and volume.
-
Prepare a stock solution by dissolving the this compound powder in a small volume of 100% DMSO. Vortex thoroughly to ensure complete dissolution.
-
For the final formulation, slowly add the sterile 0.9% NaCl solution to the DMSO stock solution to achieve a final DMSO concentration of 3%. For example, to prepare 1 mL of the final solution, use 30 µL of the DMSO stock and 970 µL of sterile saline.
-
Visually inspect the final solution to ensure there is no precipitation.
In Vivo Efficacy Study in a Murine Xenograft Model
Animal Model:
Cell Lines:
Procedure:
-
Cell Inoculation: Subcutaneously inject 1 x 10^7 to 3 x 10^7 myeloma cells, suspended in a mixture of culture medium and Matrigel, into the flank of each mouse.[11]
-
Tumor Growth Monitoring: Allow the tumors to grow to a measurable size (e.g., 100-200 mm³).[6][11]
-
Drug Administration:
-
Tumor Volume Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (length × width²) / 2.[6]
-
Toxicity Monitoring: Monitor and record the body weight of each mouse twice weekly.[6]
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies with this compound.
Table 1: Recommended Dosages for In Vivo Studies
| Administration Route | Dosage | Frequency | Duration | Reference |
| Oral (p.o.) | 50 mg/kg | Once daily | 14 days | [1][6][7][11] |
| Intraperitoneal (i.p.) | 75 mg/kg | Once daily | 14 days | [1][6] |
Table 2: Common Xenograft Model Parameters
| Parameter | Details | Reference |
| Animal Model | NOD/SCID mice | [6][7] |
| Cell Lines | RPMI8226, U266 (Human multiple myeloma) | [6][7] |
| Cell Inoculation Number | 1 x 10^7 - 3 x 10^7 cells | [11] |
| Tumor Volume for Treatment Initiation | 100 - 200 mm³ | [6][11] |
Visualizations
Signaling Pathway of K-7174
Caption: Signaling pathway of K-7174 leading to HDAC repression.
Troubleshooting Workflow for In Vivo Variability
Caption: Troubleshooting workflow for addressing in vivo variability.
Experimental Workflow for K-7174 In Vivo Study
Caption: Typical experimental workflow for an in vivo efficacy study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biocompare.com [biocompare.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: K-7174 Dihydrochloride Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with K-7174 dihydrochloride (B599025). The information is presented in a question-and-answer format to directly address specific issues users might encounter during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is K-7174 dihydrochloride and what are its primary cellular targets?
A1: K-7174 is an orally active and cell-permeable small molecule that functions as a dual inhibitor of the proteasome and GATA transcription factors.[1][2][3][4] Its therapeutic potential stems from its ability to induce apoptosis in cancer cells and inhibit cell adhesion processes.[1][2][3][4] In multiple myeloma, K-7174's primary mechanism is proteasome inhibition, which leads to the transcriptional repression of class I histone deacetylases (HDACs), specifically HDAC1, -2, and -3.[5][6][7] This occurs through a caspase-8-dependent degradation of the transcription factor Sp1.[5][6][7]
Q2: What is the difference between K-7174 and this compound?
A2: K-7174 is the base form of the molecule, while this compound is its salt form. The dihydrochloride version generally exhibits improved solubility in aqueous solutions like phosphate-buffered saline (PBS) compared to the base form.[1] For experiments requiring aqueous buffers, using the dihydrochloride salt is recommended.[1]
Q3: How should this compound be stored to ensure its stability?
A3: For long-term storage, this compound should be stored as a solid at -20°C for up to two years.[1] Stock solutions are best stored at -80°C and should be used within six months; for shorter periods, storage at -20°C for up to one month is acceptable.[1][4] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Q4: Is K-7174 effective against bortezomib-resistant multiple myeloma cells?
A4: Yes, preclinical studies have demonstrated that K-7174 is effective against bortezomib-resistant multiple myeloma cells.[5][6][8] Its distinct mode of proteasome binding may allow it to overcome resistance mechanisms developed against bortezomib, such as mutations in the β5 subunit of the proteasome.[7]
Troubleshooting Guides
Issue 1: Difficulty dissolving this compound powder.
-
Question: I am having trouble dissolving the this compound powder in my desired solvent. What should I do?
-
Answer: this compound is more soluble in aqueous solutions than its base form.[1] For in vitro studies, it is recommended to first prepare a stock solution in an organic solvent like DMSO.[1] To prepare a 10 mM stock solution, dissolve 5.69 mg of K-7174 (MW: 568.74 g/mol ) in 1 mL of sterile DMSO.[1] Gentle warming or sonication can aid in complete dissolution.[1]
Issue 2: K-7174 precipitates when diluted into aqueous media.
-
Question: My K-7174 solution, prepared in an organic solvent, precipitates when I dilute it into my aqueous cell culture medium or buffer. How can I prevent this?
-
Answer: This is a common issue with lipophilic compounds. Here are several strategies to mitigate precipitation:
-
Use a co-solvent system: Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO. When diluting into your aqueous medium, ensure the final concentration of the organic solvent is low (typically <0.5%) to minimize toxicity to cells.[1]
-
Stepwise dilution: Instead of a single large dilution, try a stepwise dilution. First, dilute the concentrated stock into a smaller volume of the aqueous medium while vortexing, and then add this to the final volume.[1]
-
Incorporate surfactants or emulsifiers: For in vivo preparations, surfactants like Tween-80 can help maintain the solubility of lipophilic drugs in aqueous solutions.[1]
-
Issue 3: Inconsistent experimental results with K-7174.
-
Question: I am observing high variability in my experimental results when using K-7174. What could be the cause?
-
Answer: Inconsistent solubility can lead to variability in the effective concentration of the compound in your experiments.[1] To ensure consistency:
-
Prepare fresh working solutions: It is recommended to prepare fresh working solutions for each experiment from a frozen stock.[1]
-
Visually inspect your solutions: Before each use, visually inspect the solution for any signs of precipitation. If precipitation is observed, the solution should not be used.[1]
-
Standardize your protocol: Once you have established a dissolution protocol that works for your experimental system, adhere to it strictly for all subsequent experiments to ensure reproducibility.[1]
-
Cell line variability: Be aware that different cell lines can exhibit varying sensitivity to K-7174.[9]
-
Issue 4: Observed cellular phenotype is inconsistent with known GATA-mediated effects.
-
Question: The observed effect in my experiment does not align with the known functions of GATA transcription factors. What could be the reason?
-
Answer: The observed effect may be due to proteasome inhibition rather than GATA inhibition.[9] To differentiate between the two, it is crucial to perform control experiments. Use a specific proteasome inhibitor (e.g., bortezomib) to see if it phenocopies the effect of K-7174.[9] Additionally, using siRNA/shRNA to knock down GATA expression can help confirm GATA-specific effects.[9]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Multiple Myeloma Cell Lines
| Cell Line | Assay Type | Incubation Time | IC50 Value (µM) | Reference |
| KMS12-BM | Cell Viability | 72 h | ~10-25 | [10] |
| U266 | Cell Viability | 72 h | ~10-25 | [10] |
| RPMI8226 | Cell Viability | 72 h | ~10-25 | [10] |
| Various | VCAM-1 Expression | 1 h | 14 | [4][10] |
| Various | VCAM-1 mRNA | 1 h | 9 | [4][10] |
Table 2: In Vivo Efficacy of this compound in Murine Myeloma Models
| Administration Route | Dosage | Outcome | Reference |
| Intraperitoneal (i.p.) | 75 mg/kg daily for 14 days | Significant tumor growth inhibition. | [3][4] |
| Oral (p.o.) | 50 mg/kg daily for 14 days | More effective tumor growth inhibition than i.p. | [3][4] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Objective: To assess the cytotoxic effect of K-7174 on cancer cell lines.
-
Methodology:
-
Seed cells (e.g., RPMI 8226, U266) in a 96-well plate at a density of 1 x 10^4 cells/well.[8]
-
After 24 hours, treat the cells with various concentrations of K-7174 (e.g., 0-25 µM) or a vehicle control (e.g., DMSO).[8]
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[8]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[8]
-
Remove the media and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[11]
-
Measure the absorbance at 570 nm using a plate reader.[11]
-
Western Blot for Sp1 and HDACs
-
Objective: To detect changes in protein levels of Sp1 and class I HDACs following K-7174 treatment.
-
Methodology:
-
Treat cells with K-7174 at the desired concentrations and for the indicated time points.[8]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8][12]
-
Determine the protein concentration of the lysates using a BCA assay.[8][12]
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[8]
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[8][12]
-
Incubate the membrane with primary antibodies against Sp1, HDAC1, HDAC2, HDAC3, and a loading control (e.g., GAPDH) overnight at 4°C.[8]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[11]
-
Subcutaneous Murine Myeloma Xenograft Model
-
Objective: To evaluate the in vivo anti-tumor activity of K-7174.
-
Methodology:
-
Culture human multiple myeloma cell lines (e.g., RPMI8226) under standard conditions.[13]
-
Subcutaneously inoculate 1 x 10^7 to 3 x 10^7 myeloma cells into the right flank of NOD/SCID mice.[13]
-
Allow tumors to develop to a measurable size (e.g., 100-500 mm³).[13]
-
Prepare the K-7174 solution by dissolving it in a vehicle solution (e.g., 3% DMSO in 0.9% sterile NaCl).[13]
-
Administer K-7174 (e.g., 50 mg/kg) or vehicle control orally once daily for a specified period (e.g., 14 consecutive days).[13]
-
Monitor the body weight of the mice regularly to assess toxicity and measure tumor volume at specified intervals.[13]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.[13]
-
Visualizations
Caption: K-7174 signaling pathway leading to HDAC repression.
References
- 1. benchchem.com [benchchem.com]
- 2. K-7174 (dihydrochloride) - MedChem Express [bioscience.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. biocompare.com [biocompare.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
K-7174 Dihydrochloride vs. Bortezomib: A Comparative Guide for Multiple Myeloma Research
A New Contender in Proteasome Inhibition for Multiple Myeloma
For researchers and drug development professionals in the field of oncology, the landscape of multiple myeloma treatment is continually evolving. While the proteasome inhibitor bortezomib (B1684674) has been a cornerstone of therapy, the emergence of novel agents with distinct mechanisms of action offers new avenues for overcoming treatment challenges, particularly drug resistance. This guide provides a detailed, data-driven comparison of K-7174 dihydrochloride, a novel, orally active proteasome inhibitor, and the established therapeutic, bortezomib.
Executive Summary
Bortezomib, the first-in-class proteasome inhibitor, has significantly improved outcomes for patients with multiple myeloma.[1] However, the development of resistance is a common clinical hurdle. This compound, a homopiperazine (B121016) derivative, has emerged as a promising alternative with a unique mechanism of action that allows it to bypass common resistance pathways to bortezomib.[2] Preclinical data indicate that K-7174 is effective against bortezomib-resistant myeloma cells, both in vitro and in vivo.[3] This guide will delve into the mechanistic differences, comparative efficacy, and the experimental basis for these findings.
Mechanism of Action: A Tale of Two Inhibitors
While both K-7174 and bortezomib target the proteasome, their modes of action and downstream signaling effects are distinct.
Bortezomib: This dipeptidyl boronic acid primarily and reversibly inhibits the chymotrypsin-like activity of the β5 subunit of the 26S proteasome.[4][5] This inhibition leads to the accumulation of ubiquitinated proteins, which triggers endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), ultimately leading to apoptosis.[6] A key consequence of bortezomib's action is the stabilization of IκB, which prevents the activation of the pro-survival NF-κB signaling pathway.[1][5]
This compound: In contrast to bortezomib's targeted inhibition, K-7174 inhibits all three catalytic subunits of the 20S proteasome (β1, β2, and β5).[4] Its primary and unique mechanism involves the activation of caspase-8, which leads to the degradation of the transcription factor Sp1.[3][7] Sp1 is a potent transactivator of class I histone deacetylase (HDAC) genes (HDAC1, HDAC2, and HDAC3).[3] Consequently, K-7174 treatment results in the transcriptional repression of these HDACs, leading to histone hyperacetylation and apoptosis.[3][8] This distinct pathway allows K-7174 to be effective in myeloma cells that have developed resistance to bortezomib, often through mutations in the β5 proteasome subunit.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Advances in the Understanding of Mechanisms and Therapeutic Use of Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Proteasome Inhibitors: K-7174 Dihydrochloride vs. Established Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel, orally active proteasome inhibitor, K-7174 dihydrochloride (B599025), with established proteasome inhibitors: Bortezomib (B1684674), Carfilzomib (B1684676), and Ixazomib. This document is intended to be an objective resource, presenting supporting experimental data to delineate the efficacy and unique mechanistic attributes of K-7174.
Executive Summary
Proteasome inhibitors have become a cornerstone in the treatment of multiple myeloma and other hematological malignancies. While first and second-generation inhibitors like Bortezomib, Carfilzomib, and Ixazomib have demonstrated significant clinical efficacy, the emergence of drug resistance and the need for more convenient administration routes have driven the development of novel agents. K-7174 dihydrochloride, a homopiperazine (B121016) derivative, is a new-class proteasome inhibitor with a distinct mechanism of action that offers potential advantages, including oral bioavailability and efficacy in bortezomib-resistant models.[1][2]
Mechanism of Action: A Divergence in Pathway
A key differentiator of K-7174 lies in its unique downstream signaling cascade following proteasome inhibition. Unlike Bortezomib and Ixazomib, which primarily target the β5 subunit of the proteasome, or Carfilzomib's irreversible inhibition of the chymotrypsin-like activity, K-7174's effects are mediated through a distinct pathway involving caspase-8-dependent degradation of the Sp1 transcription factor.[1][3] This leads to the transcriptional repression of class I histone deacetylases (HDACs), a critical component of its anti-myeloma activity.[2][3]
Bortezomib , a dipeptidyl boronic acid, reversibly inhibits the 26S proteasome, primarily at the chymotrypsin-like (β5) subunit.[4][5][6] This leads to the accumulation of pro-apoptotic factors and cell cycle arrest.[7]
Carfilzomib , a tetrapeptide epoxyketone, irreversibly binds to and inhibits the chymotrypsin-like activity of the 20S proteasome.[2][8][9] This irreversible binding offers a more sustained proteasome inhibition.
Ixazomib , an oral boronic acid prodrug, is rapidly hydrolyzed to its active form, which reversibly inhibits the β5 subunit of the 20S proteasome.[1][10][11]
This compound , in contrast, inhibits all three catalytic subunits of the 20S proteasome.[3] Its unique mechanism involves the activation of caspase-8, leading to the degradation of the Sp1 transcription factor.[1] The subsequent downregulation of class I HDACs (HDAC1, HDAC2, and HDAC3) is a key driver of its cytotoxic effects.[3][12] This distinct mechanism may contribute to its activity in bortezomib-resistant myeloma cells.[2]
Signaling Pathways of Proteasome Inhibitors
Comparative Efficacy: In Vitro Data
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and other proteasome inhibitors in various multiple myeloma cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions, such as drug exposure times, across different studies.
| Cell Line | This compound IC50 (µM) | Bortezomib IC50 (nM) | Carfilzomib IC50 (nM) | Ixazomib IC50 (nM) |
| RPMI 8226 | ~1.0 (48h)[10] | 1.9 - 15.9 (48h)[13][14] | 6.2 (24h)[15] | - |
| U266 | ~1.5 (48h)[10] | 7.1 (24h)[14] | - | - |
| OPM-2 | ~2.0 (48h)[10] | - | - | - |
| H929 | - | - | 31.6 (24h)[15] | - |
| MM.1S | - | 9 (48h)[16] | 8.3 (24h)[17] | - |
| Jurkat | - | - | - | 38 (72h)[18] |
| Hut78 | - | - | - | 52 (72h)[18] |
| HH | - | - | - | 41 (72h)[18] |
| L428 | - | - | - | 117 (72h)[18] |
| L540 | - | - | - | 25 (72h)[18] |
In Vivo Efficacy
Preclinical studies using a murine xenograft model with RPMI 8226 multiple myeloma cells have demonstrated the in vivo efficacy of orally administered K-7174.[10] In one study, daily oral administration of 75 mg/kg K-7174 for 14 days resulted in a significant reduction in tumor volume compared to the vehicle control group (~300 mm³ vs. ~1500 mm³).[10] Notably, K-7174 has also shown efficacy in bortezomib-resistant myeloma models, highlighting its potential to overcome certain resistance mechanisms.[2][3]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of proteasome inhibitors on multiple myeloma cell lines.
Materials:
-
Multiple myeloma cell lines (e.g., RPMI 8226, U266, OPM-2)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Proteasome inhibitors (K-7174, Bortezomib, etc.)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.[19]
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Treat the cells with various concentrations of the proteasome inhibitors and incubate for the desired period (e.g., 24, 48, or 72 hours).[19]
-
Add 10-20 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C.[19][20]
-
Remove the medium and add 100-130 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[19][21]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[21]
-
Measure the absorbance at 490 nm or 570-590 nm using a microplate reader.[19][21]
MTT Assay Workflow
Apoptosis (Annexin V) Assay
This flow cytometry-based assay is used to quantify apoptosis in response to proteasome inhibitor treatment.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with the proteasome inhibitors for the desired time.[12]
-
Harvest the cells (including supernatant containing detached apoptotic cells) and wash twice with cold PBS.[22]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[23]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[12]
-
Incubate for 10-15 minutes at room temperature in the dark.[23]
-
Analyze the cells by flow cytometry within 1 hour.[12]
Proteasome Activity Assay
This assay measures the chymotrypsin-like activity of the proteasome in cell lysates.
Materials:
-
Cell lysates
-
Proteasome Assay Buffer
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
Proteasome inhibitor (for control)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare cell lysates from treated and control cells.
-
In a 96-well black plate, add cell lysate to the assay buffer.[24]
-
Add the fluorogenic substrate to initiate the reaction.[25]
-
For inhibitor control wells, add a known proteasome inhibitor.[25]
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.[25]
-
Measure the fluorescence at an excitation wavelength of ~350-380 nm and an emission wavelength of ~440-460 nm.[25][26]
In Vivo Xenograft Model
This protocol outlines the establishment of a subcutaneous multiple myeloma xenograft model to evaluate the in vivo efficacy of proteasome inhibitors.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Multiple myeloma cell line (e.g., RPMI 8226)
-
Matrigel
-
Proteasome inhibitor for oral administration (e.g., K-7174)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Harvest myeloma cells in their logarithmic growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.[27]
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[28]
-
Monitor the mice for tumor formation. Once tumors are palpable, randomize the mice into treatment and control groups.[28]
-
Administer the proteasome inhibitor (e.g., K-7174 orally) or vehicle control daily.
-
Measure tumor volume (length x width² / 2) two to three times per week.[27]
-
Monitor animal weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
In Vivo Xenograft Model Workflow
Conclusion
This compound represents a promising new generation of orally active proteasome inhibitors. Its unique mechanism of action, involving the caspase-8/Sp1/HDAC axis, distinguishes it from currently approved proteasome inhibitors and may provide a therapeutic advantage, particularly in the context of bortezomib resistance. The preclinical data presented in this guide underscore its potential as a potent anti-myeloma agent. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in patients.
References
- 1. Ixazomib - Wikipedia [en.wikipedia.org]
- 2. Carfilzomib - Wikipedia [en.wikipedia.org]
- 3. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 4. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bortezomib - Wikipedia [en.wikipedia.org]
- 6. Bortezomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. What is the mechanism of Carfilzomib? [synapse.patsnap.com]
- 9. massivebio.com [massivebio.com]
- 10. Mechanism of Action - NINLARO® (ixazomib) [ninlarohcp.com]
- 11. Spotlight on ixazomib: potential in the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Molecular Basis of Differential Sensitivity of Myeloma Cells to Clinically Relevant Bolus Treatment with Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Bortezomib Inhibits Multiple Myeloma Cells by Transactivating ATF3 to Trigger miR-135a-5p- Dependent Apoptosis [frontiersin.org]
- 15. Dual inhibition of Mcl-1 by the combination of carfilzomib and TG02 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. e-century.us [e-century.us]
- 18. Proteasomal Inhibition by Ixazomib Induces CHK1 and MYC Dependent Cell Death in T-Cell and Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MTT (Assay protocol [protocols.io]
- 20. merckmillipore.com [merckmillipore.com]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 24. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. resources.novusbio.com [resources.novusbio.com]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
- 28. H929 Xenograft Model - Altogen Labs [altogenlabs.com]
Validating the Anti-Cancer Efficacy of K-7174 Dihydrochloride: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of K-7174 dihydrochloride's anti-cancer effects against established proteasome inhibitors, offering researchers, scientists, and drug development professionals a data-driven resource for evaluating its potential in new cancer cell lines. K-7174 is a small molecule inhibitor that has demonstrated potent anti-tumor activity, primarily through the dual inhibition of the proteasome and GATA transcription factors, leading to the induction of apoptosis in cancer cells.
Executive Summary
K-7174 dihydrochloride (B599025) is an orally active compound that has shown significant efficacy in preclinical studies, particularly in hematological malignancies. Its unique mechanism of action, which involves the downregulation of class I histone deacetylases (HDACs), sets it apart from other proteasome inhibitors and suggests its potential to overcome resistance to existing therapies.[1] This guide presents a comparative analysis of K-7174 with the first-in-class proteasome inhibitor Bortezomib and the second-generation inhibitor Carfilzomib, supported by quantitative data from various cancer cell lines and detailed experimental protocols.
Data Presentation: Comparative Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other proteasome inhibitors across a range of cancer cell lines, providing a clear comparison of their cytotoxic activity.
Table 1: IC50 Values of this compound in Multiple Myeloma Cell Lines (72-hour treatment)
| Cell Line | Cancer Type | Approximate IC50 (µM) |
| KMS12-BM | Multiple Myeloma | ~5 |
| U266 | Multiple Myeloma | ~7 |
| RPMI8226 | Multiple Myeloma | ~10 |
Note: IC50 values are estimations derived from graphical representations in preclinical studies and may vary based on experimental conditions.
Table 2: Comparative IC50 Values of Proteasome Inhibitors in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Bortezomib | PC-3 | Prostate Cancer | 100 (24h), 20 (48h)[2] |
| Bortezomib | 595, 589, 638 | Mouse Myeloma | 22-32 (48h)[3] |
| Bortezomib | Multiple Cell Lines | Various | 7 (Average across 60 lines)[2] |
| Carfilzomib | ANBL-6 | Multiple Myeloma | <5[4] |
| Carfilzomib | MOLP-8 | Multiple Myeloma | 12,200 (48h)[5] |
| Carfilzomib | RPMI-8226 | Multiple Myeloma | 10,730 (48h)[5] |
| Carfilzomib | NCI-H929 | Multiple Myeloma | 26,150 (48h)[5] |
| Carfilzomib | OPM-2 | Multiple Myeloma | 15,970 (48h)[5] |
| Carfilzomib | SK-BR3 | Breast Cancer | 0.181 x 10⁻³ mg/mL (24h), 0.0057 x 10⁻³ mg/mL (48h)[6] |
Table 3: K-7174-Induced Apoptosis in RPMI8226 Multiple Myeloma Cells
| Treatment Duration (hours) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 | 96.1 ± 1.2 | 2.1 ± 0.5 | 1.8 ± 0.4 |
| 12 | 80.3 ± 2.5 | 12.5 ± 1.8 | 7.2 ± 1.1 |
| 24 | 58.9 ± 3.1 | 29.8 ± 2.9 | 11.3 ± 1.7 |
| 48 | 35.4 ± 4.0 | 48.2 ± 3.8 | 16.4 ± 2.2 |
| 72 | 20.1 ± 3.3 | 55.7 ± 4.1 | 24.2 ± 3.5 |
Data are represented as mean ± standard deviation from three independent experiments.[7]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by K-7174 and a generalized workflow for its experimental validation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of K-7174 in new cell lines.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete culture medium
-
This compound (and other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization solution[8]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treat the cells with various concentrations of K-7174 and control compounds for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[7]
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment by centrifugation. For adherent cells, collect both the floating and trypsinized cells.
-
Wash the cells twice with cold PBS.[9]
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[9]
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[9]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[10]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to each tube.[9]
-
Analyze the cells by flow cytometry within one hour.[9] Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Western Blotting
This technique is used to detect specific proteins in a cell lysate, allowing for the analysis of protein expression and signaling pathway activation.
Materials:
-
Treated and control cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Caspase-8, Sp1, HDACs, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer on ice.[11] Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Gel Electrophoresis: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and load onto an SDS-PAGE gel.[11] Run the gel to separate the proteins by size.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[13]
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with Tween 20).[13]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.[11]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).[11]
References
- 1. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Profiling Bortezomib Resistance Identifies Secondary Therapies in a Mouse Myeloma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Carfilzomib inhibits the proliferation and apoptosis of multiple myeloma cells by inhibiting STAT1/COX-2/iNOS signaling pathway - He - Translational Cancer Research [tcr.amegroups.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Annexin V Staining Protocol [bdbiosciences.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
A Head-to-Head Comparison of K-7174 Dihydrochloride and Carfilzomib for Oncological Research
In the landscape of targeted cancer therapy, proteasome inhibitors have emerged as a cornerstone in the treatment of hematological malignancies, particularly multiple myeloma. This guide provides a detailed, data-driven comparison of two prominent proteasome inhibitors: K-7174 dihydrochloride (B599025), a novel, orally active agent, and carfilzomib (B1684676), a second-generation inhibitor approved for clinical use. This objective analysis is intended for researchers, scientists, and drug development professionals to inform preclinical research and development decisions.
Executive Summary
K-7174 dihydrochloride and carfilzomib are both potent inhibitors of the proteasome, a critical cellular complex for protein degradation. However, they exhibit distinct mechanisms of action, selectivity, and downstream effects, which may translate to differences in efficacy and safety profiles. Carfilzomib is a highly selective, irreversible inhibitor of the chymotrypsin-like (β5) subunit of the proteasome. In contrast, this compound demonstrates a broader inhibition profile, targeting all three catalytic subunits of the proteasome (β1, β2, and β5). Furthermore, K-7174 possesses a unique dual-inhibitory function, also targeting the GATA transcription factor, and uniquely downregulates class I histone deacetylases (HDACs).
This guide will delve into a comparative analysis of their mechanisms of action, present available quantitative data on their performance, and provide detailed experimental protocols for key assays.
Data Presentation
The following tables summarize the available quantitative data from preclinical studies to offer a side-by-side comparison of this compound and carfilzomib. It is important to note that the data presented is compiled from different sources and not from a single head-to-head study, which should be taken into consideration when making direct comparisons.
Table 1: In Vitro Proteasome Inhibitory Activity (IC50)
| Compound | Target Subunit | IC50 (nM) | Reference |
| This compound | β1 (Caspase-like) | ~500 | [1] |
| β2 (Trypsin-like) | >1000 | [1] | |
| β5 (Chymotrypsin-like) | ~50 | [1] | |
| Carfilzomib | β1 (Caspase-like) | ~618 | |
| β2 (Trypsin-like) | ~379 | ||
| β5 (Chymotrypsin-like) | 5.2 - <10 | ||
| β5i/LMP7 (Immunoproteasome) | 14 |
Table 2: In Vitro Cytotoxicity in Multiple Myeloma (MM) Cell Lines (IC50)
| Cell Line | Carfilzomib IC50 (nM) | This compound Efficacy | Reference |
| MM.1S (Wild-Type) | 8.3 | Effective in bortezomib-resistant cell lines | [2] |
| MM.1S/R CFZ (Carfilzomib-Resistant) | 23.0 | Not directly tested | [2] |
| MM.1S/R BTZ (Bortezomib-Resistant) | 43.5 (cross-resistance) | Effective in bortezomib-resistant cell lines | [2] |
Mechanism of Action
Carfilzomib: Selective and Irreversible Proteasome Inhibition
Carfilzomib is an epoxyketone-based proteasome inhibitor that selectively and irreversibly binds to the N-terminal threonine residue of the chymotrypsin-like active site (β5) of the 20S proteasome. This sustained and specific inhibition leads to the accumulation of ubiquitinated proteins, inducing endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately, apoptosis in cancer cells. Its high selectivity for the β5 subunit is thought to contribute to its favorable safety profile compared to less selective proteasome inhibitors.
This compound: A Dual-Acting Inhibitor with a Unique Downstream Effect
This compound, a homopiperazine (B121016) derivative, exhibits a broader mechanism of proteasome inhibition, affecting all three catalytic subunits (β1, β2, and β5). This multi-subunit inhibition may offer an advantage in overcoming resistance mechanisms that can develop with more selective inhibitors.
A key differentiator for K-7174 is its dual mechanism of action. Beyond proteasome inhibition, it also inhibits the GATA family of transcription factors. In the context of its anticancer activity, a unique downstream effect of K-7174 is the transcriptional repression of class I histone deacetylases (HDACs). This is mediated through a caspase-8-dependent degradation of the transcription factor Sp1. The resulting histone hyperacetylation is believed to contribute significantly to its cytotoxic effects.
Signaling Pathway Diagrams
Experimental Protocols
Proteasome Activity Assay
This assay measures the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in cell lysates using specific fluorogenic substrates.
Materials:
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM ATP, 1 mM DTT, 10% glycerol)
-
Protein concentration assay kit (e.g., BCA or Bradford)
-
Fluorogenic substrates:
-
Chymotrypsin-like: Suc-LLVY-AMC
-
Trypsin-like: Boc-LRR-AMC
-
Caspase-like: Z-LLE-AMC
-
-
Purified 20S proteasome (as a positive control)
-
This compound and carfilzomib
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Culture cells to the desired density and treat with various concentrations of this compound or carfilzomib for a specified time.
-
Harvest cells, wash with cold PBS, and lyse on ice using the cell lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the cell lysates.
-
In a 96-well black plate, add 10-50 µg of protein lysate to each well.
-
Prepare substrate solutions in assay buffer.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence kinetically at 37°C using a fluorometer (e.g., excitation 380 nm, emission 460 nm).
-
Calculate the rate of AMC release (increase in fluorescence over time) to determine proteasome activity.
Cell Viability (MTT) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well clear microplates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound or carfilzomib for the desired duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
In Vivo Xenograft Model for Multiple Myeloma
This protocol outlines the establishment of a subcutaneous multiple myeloma xenograft model in immunodeficient mice to evaluate the in vivo efficacy of this compound and carfilzomib.
Materials:
-
Human multiple myeloma cell line (e.g., MM.1S, RPMI-8226)
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Matrigel
-
This compound and carfilzomib formulations for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Culture multiple myeloma cells to a sufficient number.
-
Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 107 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor mice for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width2 x Length) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., orally), carfilzomib (e.g., intravenously), or vehicle control according to the desired dosing schedule and duration.
-
Continue to monitor tumor volume and animal body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).
Experimental Workflow Visualization
Conclusion
Both this compound and carfilzomib are potent proteasome inhibitors with significant anti-myeloma activity. Carfilzomib's high selectivity for the β5 subunit and its irreversible binding provide a well-established and clinically validated mechanism of action. This compound presents a compelling alternative with its broader proteasome subunit inhibition, oral bioavailability, and a unique dual-inhibitory mechanism targeting both the proteasome and GATA, with a distinct downstream effect on HDACs. This broader activity profile may offer advantages in overcoming drug resistance. The choice between these compounds for further research and development will depend on the specific therapeutic context, the desired selectivity profile, and the potential to overcome existing resistance mechanisms. The provided experimental protocols offer a framework for conducting rigorous head-to-head comparisons to further elucidate their respective therapeutic potentials.
References
Combination Therapy of K-7174 Dihydrochloride with Romidepsin or Vorinostat: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the combination therapy of K-7174 dihydrochloride (B599025) with two prominent histone deacetylase (HDAC) inhibitors, romidepsin (B612169) and vorinostat (B1683920). The information presented is supported by experimental data to aid in the evaluation of these therapeutic strategies.
Executive Summary
K-7174 is an orally active proteasome and GATA inhibitor that has demonstrated significant anti-myeloma activity.[1] A key feature of its mechanism of action is the transcriptional repression of class I histone deacetylases (HDACs).[1] This intrinsic ability of K-7174 to down-regulate HDACs provides a strong rationale for its combination with HDAC inhibitors like romidepsin and vorinostat, aiming for a synergistic anti-cancer effect.[1] Preclinical data has confirmed that the combination of K-7174 with either romidepsin or vorinostat results in a potent synergistic effect in multiple myeloma cell lines.[1]
Quantitative Assessment of Synergy
The synergistic effect of combining K-7174 with romidepsin or vorinostat has been quantitatively assessed using isobologram analysis in the RPMI8226 multiple myeloma cell line. The Combination Index (CI) was calculated, where a CI value of less than 1.0 is indicative of synergism.[1]
| Drug Combination | Cell Line | Effect Level (Fraction Affected) | Combination Index (CI) Value | Interpretation |
| K-7174 + Romidepsin | RPMI8226 | 0.5 | < 1.0 | Synergism[1] |
| K-7174 + Vorinostat | RPMI8226 | 0.5 | < 1.0 | Synergism[1] |
Mechanism of Action
The synergistic cytotoxicity of these combination therapies stems from their complementary mechanisms of action, targeting distinct but interconnected cellular pathways.
K-7174 Dihydrochloride:
K-7174 is a novel proteasome inhibitor that also acts as a GATA inhibitor.[1] Its anti-myeloma activity is largely attributed to its ability to induce apoptosis.[1] A unique aspect of K-7174's mechanism is its ability to cause transcriptional repression of class I HDACs (HDAC1, -2, and -3). This occurs through a caspase-8-dependent degradation of the transcription factor Sp1, which is a potent transactivator of class I HDAC genes. The resulting decrease in HDAC levels contributes to its cytotoxic effects.
Romidepsin and Vorinostat (HDAC Inhibitors):
Romidepsin and vorinostat are both HDAC inhibitors that function by altering gene expression to induce cell cycle arrest and apoptosis in cancer cells.[1]
-
Romidepsin is a potent, bicyclic depsipeptide that primarily inhibits class I HDACs.[2] It induces apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS) and the activation of caspase cascades. Romidepsin has been shown to cause G2/M phase cell cycle arrest.[3]
-
Vorinostat is a hydroxamic acid-based pan-HDAC inhibitor, affecting both class I and class II HDACs.[4] It promotes apoptosis and induces cell cycle arrest, primarily in the G1 phase, by upregulating the expression of cell cycle inhibitors like p21.[4][5]
Synergistic Interaction:
The combination of K-7174 with an HDAC inhibitor creates a powerful two-pronged attack on cancer cells. K-7174 not only directly induces apoptosis through proteasome inhibition but also enhances the cellular sensitivity to HDAC inhibitors by down-regulating the target enzymes themselves. This dual action leads to a more profound induction of apoptosis and cell cycle arrest than either agent can achieve alone.
Caption: Synergistic mechanism of K-7174 and HDAC inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of K-7174 combination therapies.
Cell Viability and Synergy Assessment (MTT Assay and Isobologram Analysis)
Objective: To determine the cytotoxicity of individual and combined drug treatments and to quantify the synergistic interaction.
Materials:
-
RPMI8226 human multiple myeloma cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin
-
This compound
-
Romidepsin
-
Vorinostat
-
Dimethyl sulfoxide (B87167) (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Lysis buffer (20% SDS, 50% N,N-dimethylformamide, pH 4.7)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RPMI8226 cells in 96-well plates at a density of 2 x 10⁴ cells/well.
-
Drug Treatment: Treat the cells with various concentrations of K-7174, romidepsin, or vorinostat, alone or in combination, for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plates for 4 hours at 37°C.
-
Lysis: Add 100 µL of lysis buffer and incubate overnight at 37°C.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. The synergistic effect of the drug combination is determined using the Chou-Talalay method to calculate the Combination Index (CI).
Caption: Workflow for cell viability and synergy assessment.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic cells following drug treatment.
Materials:
-
Treated and control RPMI8226 cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive, PI negative/positive).
Western Blot Analysis for HDAC Expression
Objective: To assess the effect of K-7174 on the protein levels of class I HDACs.
Materials:
-
Treated and control RPMI8226 cell lysates
-
Protein assay reagents (e.g., BCA kit)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against HDAC1, HDAC2, HDAC3, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates.
-
Sample Preparation: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Electrophoresis: Separate the proteins by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Apply the chemiluminescent substrate and detect the signal using an imaging system.
Conclusion
The combination of this compound with the HDAC inhibitors romidepsin or vorinostat presents a promising therapeutic strategy for multiple myeloma. The synergistic cytotoxicity is well-documented and is rooted in the complementary mechanisms of action of these agents. K-7174's unique ability to down-regulate class I HDACs, coupled with the direct inhibition of HDACs by romidepsin or vorinostat, leads to enhanced apoptosis and cell cycle arrest. The experimental protocols provided in this guide offer a framework for further investigation and validation of these combination therapies in a research setting.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Romidepsin? [synapse.patsnap.com]
- 3. Romidepsin Induces G2/M Phase Arrest and Apoptosis in Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
K-7174 Dihydrochloride: A Comparative Guide to its Specificity as a GATA Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the specificity of K-7174 dihydrochloride (B599025) as an inhibitor of the GATA family of transcription factors. Initially lauded for its GATA-inhibitory properties, subsequent research has revealed a more complex pharmacological profile, highlighting the importance of careful experimental design and data interpretation. This document compares K-7174 with other known GATA inhibitors, presenting supporting experimental data and detailed methodologies to aid researchers in making informed decisions for their studies.
Executive Summary
K-7174 dihydrochloride exhibits a dual mechanism of action, inhibiting both GATA transcription factors and the 20S proteasome.[1] This off-target activity on the proteasome is a critical consideration, as it can induce a cascade of cellular events, including apoptosis, independent of its effects on GATA.[1] While K-7174 has been shown to inhibit GATA-mediated transcription and DNA binding in the low micromolar range, its potency against the proteasome is also significant. This guide presents available data to help dissect these two activities and offers a comparison with alternative GATA inhibitors that may offer greater specificity.
Comparative Analysis of GATA Inhibitors
The following table summarizes the available quantitative data for K-7174 and selected alternative GATA inhibitors. It is important to note that a direct head-to-head comparison of IC50 values for K-7174 against GATA DNA binding and proteasome activity from a single study under identical conditions is not currently available in the public domain.
Table 1: In Vitro Inhibitory Activity of GATA Inhibitors
| Inhibitor | Target(s) | Assay Type | Endpoint | IC50 / Effective Concentration | Reference |
| This compound | GATA, Proteasome | Cellular Assay | Suppression of TNFα-induced VCAM-1 mRNA expression | 9 µM | [2] |
| Cellular Assay | Suppression of VCAM-1 protein expression | 14 µM | [2] | ||
| Biochemical Assay (EMSA) | Inhibition of GATA binding activity | Dose-dependent inhibition (2.5-30 µM) | [2] | ||
| Enzymatic Assay (in vitro) | Inhibition of 20S proteasome chymotrypsin-like (β5), caspase-like (β1), and trypsin-like (β2) activities | ~50 nM (β5), ~500 nM (β1), >1000 nM (β2) | |||
| Cell Viability Assay (MTT) | Cytotoxicity in multiple myeloma cell lines | ~5-10 µM | |||
| K-11706 | GATA, HIF-1 (enhancer) | Biochemical Assay (EMSA) | Inhibition of GATA binding activity | 100 nM showed significant inhibition | [3] |
| Pyrrothiogatain | GATA family (pan-inhibitor) | Biochemical Assay | Inhibition of GATA3 DNA-binding activity | 54.7 µM | [4] |
| Biochemical Assay | Inhibition of GATA2-5 DNA-binding activity | ~50 µM | [5] | ||
| Dilazep | GATA2 | Cell Viability Assay (MTT) | Inhibition of prostate cancer cell proliferation | ~10-20 µM | [1] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental approaches used to assess GATA inhibitor specificity, the following diagrams illustrate the GATA signaling pathway and a typical workflow for evaluating inhibitor specificity.
Caption: Simplified GATA signaling pathway and the point of inhibition by K-7174.
Caption: Workflow for assessing the specificity of a GATA inhibitor like K-7174.
Experimental Protocols
To ensure the reproducibility and critical evaluation of data, this section provides detailed methodologies for key experiments used to assess the specificity of GATA inhibitors.
Electrophoretic Mobility Shift Assay (EMSA)
Objective: To determine if a compound inhibits the binding of a GATA transcription factor to its consensus DNA sequence.
Protocol:
-
Probe Preparation: Synthesize and anneal complementary oligonucleotides containing the GATA consensus binding site (e.g., 5'-AGATAG-3'). Label one end with a non-radioactive tag such as biotin (B1667282) or a fluorescent dye.
-
Binding Reaction: In a final volume of 20 µL, combine nuclear extract or purified GATA protein, the labeled probe, and varying concentrations of the inhibitor (e.g., K-7174). Include a control reaction with no inhibitor.
-
Incubation: Incubate the binding reactions at room temperature for 20-30 minutes to allow for protein-DNA binding.
-
Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel and run the gel in a cold room or with a cooling system to prevent dissociation of the protein-DNA complexes.
-
Detection: Transfer the DNA from the gel to a nylon membrane and detect the labeled probe using a method compatible with the label (e.g., streptavidin-HRP for biotin).
-
Analysis: Quantify the intensity of the shifted bands (protein-DNA complexes) and compare the intensity in the presence of the inhibitor to the control to determine the extent of inhibition.
Luciferase Reporter Assay
Objective: To measure the effect of an inhibitor on GATA-mediated gene transcription in a cellular context.
Protocol:
-
Cell Culture and Transfection: Plate cells (e.g., HEK293T) in a 24-well plate. Co-transfect the cells with a reporter plasmid containing a luciferase gene downstream of a promoter with GATA binding sites and a control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.
-
Inhibitor Treatment: After 24 hours, treat the cells with varying concentrations of the GATA inhibitor. Include a vehicle-only control.
-
Cell Lysis: After a further 24-48 hours, wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the percentage of inhibition relative to the vehicle-treated control to determine the IC50 value.
Chromatin Immunoprecipitation (ChIP)
Objective: To determine if an inhibitor affects the in vivo binding of a GATA transcription factor to the promoter of a target gene.
Protocol:
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the GATA transcription factor of interest overnight. Use a non-specific IgG as a negative control.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA from the immunoprecipitated samples.
-
Analysis: Use quantitative PCR (qPCR) with primers specific to the promoter region of a known GATA target gene to quantify the amount of precipitated DNA. Compare the amount of DNA in the inhibitor-treated sample to the control to assess the effect on GATA binding.
MTT Cell Viability Assay
Objective: To assess the cytotoxic effects of the inhibitor on cultured cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Conclusion and Recommendations
The available evidence clearly indicates that this compound is not a specific GATA inhibitor but rather a dual inhibitor of GATA transcription factors and the proteasome.[1] Its potent inhibition of the proteasome, particularly the chymotrypsin-like activity of the β5 subunit, can lead to significant cellular effects, including apoptosis, which may confound the interpretation of its GATA-inhibitory activity.
For researchers specifically interested in targeting GATA-mediated transcription, it is crucial to:
-
Perform Dose-Response Studies: Carefully titrate the concentration of K-7174 to identify a window where GATA inhibition is observed with minimal proteasome inhibition.
-
Use Appropriate Controls: Include a known proteasome-specific inhibitor as a control to distinguish between GATA- and proteasome-mediated effects.
-
Consider Alternative Inhibitors: Depending on the specific GATA factor and the biological context, alternative inhibitors such as K-11706, Pyrrothiogatain, or Dilazep may offer a more specific means of interrogating GATA function.[1][5][6]
References
- 1. Inhibition of GATA2 in prostate cancer by a clinically available small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrothiogatain | GATA3 inhibitor | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Oral administration of K-11706 inhibits GATA binding activity, enhances hypoxia-inducible factor 1 binding activity, and restores indicators in an in vivo mouse model of anemia of chronic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
K-7174 Dihydrochloride: A Comparative Analysis of Cross-Resistance and Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel, orally active proteasome inhibitor K-7174 dihydrochloride (B599025) with other chemotherapeutics, focusing on cross-resistance and combination therapy. The information is supported by preclinical data to offer an objective overview of its therapeutic potential, particularly in the context of multiple myeloma.
Overcoming Bortezomib Resistance
A significant challenge in the treatment of multiple myeloma is the development of resistance to conventional proteasome inhibitors like bortezomib. K-7174 has demonstrated efficacy in overcoming this resistance.[1][2][3] Studies have shown that K-7174 is effective against bortezomib-resistant myeloma cells, including those with mutations in the β5-subunit of the proteasome.[1][2][3] This suggests a distinct mechanism of action compared to bortezomib, making it a promising agent for patients who have relapsed or become refractory to standard therapies.[1][2][3][4]
Combination Therapy Potential
The therapeutic efficacy of K-7174 can be enhanced when used in combination with other anticancer agents. Isobologram analyses have revealed that K-7174 exhibits additive cytotoxic effects when combined with histone deacetylase (HDAC) inhibitors such as romidepsin (B612169) and vorinostat (B1683920) in RPMI8226 multiple myeloma cells.[1] This synergistic effect is attributed to the dual impact on proteasome and histone deacetylase pathways.[1][2]
Conversely, combination with alkylating agents like cyclophosphamide (B585) and melphalan (B128) did not show a similar additive effect.[1] This highlights the importance of selecting appropriate combination partners to maximize the therapeutic benefit of K-7174.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of K-7174 dihydrochloride from preclinical studies.
Table 1: In Vitro Cytotoxicity of K-7174 in Multiple Myeloma Cell Lines
| Cell Line | IC50 (µM) | Notes |
| RPMI8226 | Not explicitly stated, but significant growth inhibition observed in a dose-dependent manner.[1] | Bortezomib-sensitive |
| U266 | Not explicitly stated, but significant growth inhibition observed in a dose-dependent manner.[1] | Bortezomib-sensitive |
| KMS12-BM | Not explicitly stated, but significant growth inhibition observed in a dose-dependent manner.[3] | Bortezomib-sensitive |
| Bortezomib-resistant MM cell lines | Effective in inducing apoptosis.[1] | Specific IC50 values not provided. |
| Primary MM cells from patients | Significantly increased apoptosis in all 6 patient samples tested.[1] |
Note: Specific IC50 values for K-7174 were not consistently available in the reviewed literature. However, the compound demonstrated dose-dependent inhibition of cell growth and induction of apoptosis.[1][5]
Table 2: In Vivo Efficacy of K-7174 in a Murine Xenograft Model of Human Multiple Myeloma
| Administration Route | Dosage | Cell Line(s) | Outcome | Adverse Effects |
| Oral (p.o.) | 50 mg/kg daily for 14 days | RPMI8226, U266 | Significant tumor growth inhibition; more effective than intraperitoneal injection.[5][6] | Not specified. |
| Intraperitoneal (i.p.) | 75 mg/kg daily for 14 days | RPMI8226, U266 | Significantly decreased tumor volume.[5][6] | Significant body weight reduction after 10 days.[6] |
Experimental Protocols
Murine Xenograft Model for In Vivo Efficacy
This protocol outlines the methodology for assessing the anti-tumor activity of K-7174 in a mouse xenograft model of multiple myeloma.[7][8]
-
Cell Culture: Human multiple myeloma cell lines (e.g., RPMI8226, U266) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) in a humidified incubator at 37°C with 5% CO₂.[7]
-
Animal Model: 6-8 week old female non-obese diabetic/severe combined immunodeficient (NOD/SCID) mice are used for tumor implantation.[7]
-
Tumor Cell Implantation: Mice are subcutaneously injected in the flank with the cultured multiple myeloma cells.[8]
-
Treatment Initiation: Treatment begins once the tumors reach a palpable size. Mice are randomized into treatment and vehicle control groups.[8]
-
Drug Administration: K-7174 is administered at the specified dose and schedule (e.g., 50 mg/kg orally, once daily for 14 days). The control group receives the vehicle.[7][8]
-
Monitoring: Tumor volume is measured every 2-3 days using calipers. Body weight is monitored regularly as an indicator of toxicity.[7][8]
Western Blot for Sp1 and Caspase-8
This protocol is used to assess the levels of Sp1 and Caspase-8 proteins following K-7174 treatment.[9]
-
Sample Preparation: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.[9]
-
Gel Electrophoresis: 20-40 µg of protein per lane is separated on a 4-20% SDS-PAGE gel.[9]
-
Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.[9]
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.[9]
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for Sp1 and Caspase-8.[9]
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: The protein bands are visualized using an appropriate detection reagent.
Visualizations
Signaling Pathway of K-7174
The following diagram illustrates the proposed mechanism of action for K-7174, leading to the transcriptional repression of class I histone deacetylases.
Caption: K-7174 signaling pathway leading to HDAC repression.
Experimental Workflow for In Vivo Efficacy Testing
The diagram below outlines the general workflow for assessing the in vivo efficacy of K-7174 in a xenograft mouse model.
Caption: Workflow for in vivo efficacy testing of K-7174.
References
- 1. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Head-to-Head Comparison of K-7174 Dihydrochloride and Bortezomib: Evaluating the Therapeutic Index
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical therapeutic index of K-7174 dihydrochloride (B599025) and the established proteasome inhibitor, bortezomib (B1684674). By presenting available experimental data on their efficacy and toxicity, this document aims to inform researchers in the field of oncology, particularly those focused on multiple myeloma and the development of novel cancer therapeutics.
Executive Summary
Bortezomib, the first-in-class proteasome inhibitor, has revolutionized the treatment of multiple myeloma. However, the emergence of resistance and dose-limiting toxicities necessitate the development of next-generation inhibitors with improved therapeutic windows. K-7174 dihydrochloride, a novel, orally active proteasome inhibitor, has demonstrated significant anti-myeloma activity in preclinical models, including those resistant to bortezomib.[1][2] This guide synthesizes the current preclinical data to facilitate a comparative evaluation of these two compounds.
Mechanism of Action: A Tale of Two Proteasome Inhibitors
Both K-7174 and bortezomib exert their cytotoxic effects by inhibiting the 26S proteasome, a critical cellular machine responsible for protein degradation. However, their mechanisms of inhibition differ significantly.
Bortezomib is a dipeptidyl boronic acid that primarily and reversibly inhibits the chymotrypsin-like activity of the β5 subunit of the 20S proteasome.[2][3] At higher concentrations, it can also inhibit the caspase-like activity of the β1 subunit.[2] This inhibition leads to the accumulation of ubiquitinated proteins, triggering endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately, apoptosis.[4] A key pathway affected by bortezomib is the NF-κB signaling pathway, where inhibition of the proteasome prevents the degradation of IκB, keeping the pro-survival transcription factor NF-κB inactive in the cytoplasm.[4]
This compound , a homopiperazine (B121016) derivative, exhibits a broader and distinct mode of proteasome inhibition. It has been shown to inhibit all three catalytic subunits of the 20S proteasome: β1 (caspase-like), β2 (trypsin-like), and β5 (chymotrypsin-like).[5] This broader activity may contribute to its efficacy in bortezomib-resistant myeloma cells, particularly those with mutations in the β5 subunit.[1] A unique aspect of K-7174's mechanism is the transcriptional repression of class I histone deacetylases (HDACs). This occurs through a caspase-8-dependent degradation of the transcription factor Sp1, a key transactivator of class I HDAC genes.[5][6] K-7174 is also known to inhibit the GATA transcription factor.[7][8]
Comparative Efficacy Data
In Vitro Cytotoxicity
While direct comparative IC50 values for K-7174 are not consistently reported in the public domain, studies indicate its dose-dependent inhibition of multiple myeloma cell growth.[9] For bortezomib, IC50 values are typically in the low nanomolar range in sensitive cell lines.
| Drug | Cell Line | Assay | Key Findings/IC50 (nM) |
| K-7174 | RPMI8226, U266, KMS12-BM | MTT Assay | Dose-dependent inhibition of cell growth.[9] |
| Primary MM Cells | Annexin-V Staining | Significant increase in apoptosis.[9] | |
| Bortezomib | RPMI-8226 | MTT Assay | 7.3 ± 2.4[2] |
| MM.1S | MTT Assay | 15.2[2] |
In Vivo Efficacy
Preclinical xenograft models in mice have been instrumental in evaluating the anti-tumor activity of both agents. A notable finding is the superior efficacy of oral administration of K-7174 compared to intraperitoneal injection, suggesting good oral bioavailability.[9][10]
| Drug | Dose and Route | Mouse Model | Tumor Growth Inhibition | Observed Side Effects |
| K-7174 | 50 mg/kg, oral, daily for 14 days | RPMI8226, U266 xenograft | Significant tumor growth inhibition; more effective than intraperitoneal injection.[9] | Not specified at this dose.[9][10] |
| K-7174 | 75 mg/kg, i.p., daily for 14 days | RPMI8226, U266 xenograft | Significantly decreased tumor volume.[9] | Significant body weight reduction after 10 days.[9][10] |
| Bortezomib | 1 mg/kg, i.v., twice weekly | Multiple Myeloma xenograft | Significant inhibition of tumor growth.[11] | Generally well-tolerated at effective doses in preclinical models.[11] |
Evaluating the Therapeutic Index
The therapeutic index, a ratio of the toxic dose to the therapeutic dose, is a critical measure of a drug's safety. While a direct numerical comparison of the therapeutic index for K-7174 and bortezomib from a single head-to-head study is not available, the preclinical data allows for a qualitative assessment.
K-7174's oral bioavailability and efficacy at a dose of 50 mg/kg without specified obvious side effects in a murine model is promising.[6][10] However, a higher intraperitoneal dose of 75 mg/kg was associated with significant body weight reduction, indicating a dose-dependent toxicity.[9][10] Bortezomib, while effective, is known to have a narrow therapeutic window in clinical practice, with peripheral neuropathy being a significant dose-limiting toxicity.
The ability of K-7174 to overcome bortezomib resistance suggests a potential for a better therapeutic index in patients who have failed bortezomib therapy.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments used to evaluate K-7174 and bortezomib.
Cell Viability (MTT) Assay
-
Objective: To determine the cytotoxic effects of the compounds on cancer cell lines.
-
Method:
-
Seed multiple myeloma cells (e.g., RPMI8226) in a 96-well plate.
-
After 24 hours, treat the cells with serial dilutions of K-7174 or bortezomib.
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control to determine the IC50 values.
-
Apoptosis (Annexin V) Assay
-
Objective: To quantify the induction of apoptosis.
-
Method:
-
Treat multiple myeloma cells with the desired concentrations of K-7174 or bortezomib for 24-48 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis.
-
In Vivo Xenograft Efficacy Study
-
Objective: To evaluate the anti-tumor activity in a living organism.
-
Method:
-
Subcutaneously inject human multiple myeloma cells (e.g., RPMI8226) into immunocompromised mice (e.g., NOD/SCID).
-
Allow tumors to reach a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer K-7174 (e.g., 50 mg/kg, orally, daily) or bortezomib (e.g., 1 mg/kg, i.v., twice weekly) and a vehicle control.
-
Measure tumor volume regularly with calipers.
-
Monitor animal body weight as an indicator of toxicity.
-
Conclusion
This compound presents a promising alternative to bortezomib with a distinct mechanism of action, oral bioavailability, and efficacy in bortezomib-resistant preclinical models.[1][2] Its broader inhibition of proteasome subunits and unique downstream effects on HDACs may offer a wider therapeutic window, particularly in a resistant setting.[12][5] However, further head-to-head studies with comprehensive dose-response and toxicity profiling are necessary to definitively compare the therapeutic index of K-7174 and bortezomib and to translate these preclinical findings into clinical benefits.
References
- 1. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Advances in the Understanding of Mechanisms and Therapeutic Use of Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Bortezomib alone or in combination with the histone deacetylase inhibitor JNJ-26481585: effect on myeloma bone disease in the 5T2MM murine model of myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of Gene Expression Changes Induced by K-7174 and Bortezomib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the gene expression alterations induced by two proteasome inhibitors, K-7174 and bortezomib (B1684674). While both drugs target the proteasome, their distinct mechanisms of action result in different downstream effects on gene expression and cellular pathways. This analysis is based on a synthesis of preclinical data from multiple studies.
Introduction to K-7174 and Bortezomib
Bortezomib (Velcade®) is a first-in-class proteasome inhibitor that has become a cornerstone in the treatment of multiple myeloma. It primarily acts by reversibly inhibiting the chymotrypsin-like activity of the β5 subunit of the 26S proteasome. This inhibition disrupts the degradation of ubiquitinated proteins, leading to the accumulation of regulatory proteins, which in turn induces endoplasmic reticulum (ER) stress, cell cycle arrest, and apoptosis in cancer cells.[1][2][3][4][5]
K-7174 is a novel, orally active homopiperazine (B121016) derivative that also functions as a proteasome inhibitor but with a distinct mode of action.[6] A key feature of K-7174 is its ability to induce the transcriptional repression of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[6][7] This is mediated through the caspase-8-dependent degradation of the transcription factor Sp1.[6][7] This unique mechanism allows K-7174 to be effective in bortezomib-resistant myeloma cells, which may have mutations in the proteasome's β5 subunit.[6][7]
Comparative Analysis of Gene Expression Changes
Key Genes and Pathways Regulated by Bortezomib
Bortezomib treatment leads to widespread changes in gene expression related to the unfolded protein response (UPR), cell cycle arrest, and apoptosis.
Table 1: Selected Genes and Pathways Modulated by Bortezomib in Multiple Myeloma Cells
| Gene/Pathway Category | Gene Examples | Regulation | Cellular Function | Reference |
| Unfolded Protein Response (UPR) / ER Stress | XBP1, ATF3, ATF4, CHOP | Upregulated | Induction of apoptosis in response to ER stress | [8] |
| Apoptosis Regulation | cFLIP (CFLAR) | Downregulated | Sensitization to death receptor-mediated apoptosis | [8] |
| NOXA (PMAIP1) | Upregulated | Pro-apoptotic Bcl-2 family member | [9] | |
| Bcl-2 | Downregulated | Pro-survival protein | [10] | |
| Cell Cycle Control | p21 (CDKN1A) | Upregulated | Cell cycle arrest at G1/S | [10][11] |
| p27 (CDKN1B) | Upregulated | Cell cycle arrest at G1/S | [10][11] | |
| Cyclin D1 (CCND1) | Downregulated | G1/S transition | [10] | |
| NF-κB Signaling | IκBα | Stabilized | Inhibition of NF-κB activation | [12] |
Note: The regulation of these genes can be cell-type and context-dependent. The data presented is a synthesis from multiple studies on multiple myeloma and other cancer cell lines.
Key Genes and Pathways Regulated by K-7174
K-7174's unique mechanism of action leads to a distinct gene expression signature characterized by the downregulation of class I HDACs and subsequent effects on histone acetylation.
Table 2: Selected Genes and Pathways Modulated by K-7174 in Multiple Myeloma Cells
| Gene/Pathway Category | Gene Examples | Regulation | Cellular Function | Reference |
| Histone Deacetylases (Class I) | HDAC1, HDAC2, HDAC3 | Downregulated (Transcriptional Repression) | Leads to histone hyperacetylation and apoptosis | [6][7] |
| Transcription Factors | Sp1 | Downregulated (Protein Degradation) | Key transactivator of class I HDAC genes | [6][7] |
| Apoptosis Signaling | Caspase-8 | Activated | Initiator caspase in the extrinsic apoptosis pathway | [6][7] |
Note: The primary reported effect of K-7174 is on the transcriptional repression of HDACs, which in turn would lead to widespread changes in the expression of genes regulated by histone acetylation. Comprehensive transcriptomic data for K-7174 is less abundant in publicly available literature compared to bortezomib.
Signaling Pathways and Experimental Workflows
Bortezomib Signaling Pathway
The following diagram illustrates the primary signaling pathways affected by bortezomib.
K-7174 Signaling Pathway
This diagram outlines the unique signaling cascade initiated by K-7174.
Generalized Experimental Workflow for Comparative Gene Expression Analysis
The following diagram provides a typical workflow for comparing the effects of K-7174 and bortezomib on gene expression.
Experimental Protocols
The following are generalized protocols for key experiments based on methodologies described in the cited literature. Specific parameters such as cell numbers, drug concentrations, and incubation times should be optimized for the specific cell lines and experimental goals.
Cell Culture and Drug Treatment
-
Cell Lines: Human multiple myeloma cell lines (e.g., RPMI-8226, U266, MM.1S) are commonly used. Bortezomib-resistant sublines can be generated through continuous exposure to escalating drug concentrations.
-
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO₂.
-
Drug Preparation: K-7174 and bortezomib are dissolved in DMSO to create stock solutions, which are then diluted in culture medium to the desired final concentrations for experiments.
-
Treatment: Cells are seeded at a specific density (e.g., 2 x 10⁵ cells/mL) and allowed to adhere or stabilize for 24 hours before the addition of K-7174, bortezomib, or a vehicle control (DMSO). Treatment duration can range from 6 to 48 hours depending on the endpoint being measured.
RNA Extraction and Sequencing
-
RNA Isolation: Following drug treatment, cells are harvested, and total RNA is extracted using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Library Preparation: RNA-sequencing libraries are prepared from high-quality RNA samples (RIN > 8) using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This process typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced on a next-generation sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample for robust differential gene expression analysis.
Bioinformatic Analysis
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed.
-
Alignment: The cleaned reads are aligned to a reference human genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Quantification: Gene expression levels (read counts) are quantified using tools like featureCounts or Salmon.
-
Differential Gene Expression (DGE) Analysis: DGE analysis is performed using packages like DESeq2 or edgeR in R to identify genes that are significantly up- or downregulated between the drug-treated and vehicle control groups. A false discovery rate (FDR) < 0.05 and a log2 fold change > 1 are common thresholds.
-
Pathway and Gene Ontology (GO) Analysis: Differentially expressed genes are subjected to pathway and GO enrichment analysis using tools like GSEA, DAVID, or Metascape to identify the biological processes and signaling pathways that are significantly affected by each drug.
Validation by qRT-PCR and Western Blot
-
qRT-PCR: A subset of differentially expressed genes identified by RNA-seq are validated by quantitative real-time PCR. cDNA is synthesized from the extracted RNA, and gene expression is measured using specific primers and a fluorescent dye (e.g., SYBR Green) on a real-time PCR system.
-
Western Blot: To validate changes at the protein level, cell lysates are prepared from treated and control cells. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against proteins of interest (e.g., HDAC1, Sp1, cleaved caspase-3, p21) and a loading control (e.g., β-actin).
Conclusion
K-7174 and bortezomib, while both targeting the proteasome, induce distinct changes in gene expression due to their different mechanisms of action. Bortezomib's effects are largely driven by the accumulation of ubiquitinated proteins, leading to ER stress and apoptosis. In contrast, K-7174's unique ability to induce the degradation of the transcription factor Sp1 and subsequently repress class I HDACs provides an alternative mechanism to trigger cancer cell death. This differential activity makes K-7174 a promising candidate for overcoming bortezomib resistance. Further direct comparative transcriptomic studies will be invaluable in fully elucidating the nuances of their respective impacts on the cancer cell transcriptome and identifying synergistic therapeutic combinations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Effect of Bortezomib on Global Gene Expression in PC12-Derived Nerve Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteasome Inhibitors Silence Oncogenes in Multiple Myeloma through Localized Histone Deacetylase 3 Stabilization and Chromatin Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Bortezomib induces caspase-dependent apoptosis in Hodgkin lymphoma cell lines and is associated with reduced c-FLIP expression: a gene expression profiling study with implications for potential combination therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. Cell cycle exit during bortezomib‐induced osteogenic differentiation of mesenchymal stem cells was mediated by Xbp1s‐upregulated p21Cip1 and p27Kip1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bortezomib induces canonical nuclear factor-κB activation in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Toxicity Profiles of K-7174 and Other Proteasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo toxicity profiles of the novel proteasome inhibitor K-7174 and other established proteasome inhibitors, including bortezomib (B1684674), carfilzomib (B1684676), and ixazomib. The information presented is based on available preclinical experimental data to assist researchers in making informed decisions for their drug development programs.
Executive Summary
Proteasome inhibitors are a cornerstone in the treatment of multiple myeloma and other hematological malignancies. While effective, their clinical use can be limited by toxic side effects. K-7174 is an orally active, novel proteasome inhibitor with a unique mechanism of action that involves the downregulation of class I histone deacetylases (HDACs).[1][2] Preclinical studies have demonstrated its anti-myeloma activity, but a comprehensive understanding of its in vivo toxicity profile in comparison to other proteasome inhibitors is crucial for its therapeutic development.
This guide summarizes the known in vivo toxicities of K-7174, bortezomib, carfilzomib, and ixazomib, presents the data in a comparative table, details relevant experimental protocols, and provides visualizations of key signaling pathways and experimental workflows.
Comparative In Vivo Toxicity Data
The following table summarizes the key in vivo toxicity findings for K-7174 and other major proteasome inhibitors from preclinical studies in animal models.
| Proteasome Inhibitor | Animal Model(s) | Route of Administration | Key In Vivo Toxicity Findings | Reference(s) |
| K-7174 | Mice | Oral, Intraperitoneal | Dose-dependent reduction in body weight.[3][4] One study in a murine myeloma model reported a therapeutic effect "without obvious side effects" at an oral dose of 50 mg/kg.[2] | [2][3][4] |
| Bortezomib | Rats, Mice | Intravenous, Intraperitoneal | Primary Toxicity: Neurotoxicity. Causes dying-back degeneration of sensory nerves and alters microtubule dynamics, leading to impaired axonal transport.[1][5] | [1][5] |
| Carfilzomib | Rats, Monkeys | Intravenous | Primary Toxicity: Cardiovascular. Also associated with renal (glomerulonephropathy, tubular necrosis), gastrointestinal (necrosis/hemorrhage), pulmonary (hemorrhage/inflammation), and hematopoietic (decreased platelets) toxicities.[6] | [6] |
| Ixazomib | Dogs, Rats, Rabbits | Oral | Primary Toxicity: Nervous System. Causes neuronal degeneration of sympathetic, dorsal root, and peripheral autonomic ganglia. Also associated with embryo-fetal toxicity.[7] | [7] |
Signaling Pathways and Experimental Workflows
K-7174 Signaling Pathway
The following diagram illustrates the proposed signaling pathway of K-7174 in cancer cells. K-7174's inhibition of the proteasome leads to the activation of caspase-8, which in turn mediates the degradation of the transcription factor Sp1. The subsequent transcriptional repression of class I HDACs is a critical downstream event for its anti-myeloma cytotoxicity.[1][2]
Caption: Proposed signaling cascade of K-7174 in multiple myeloma cells.
General In Vivo Toxicity Study Workflow
This diagram outlines a typical workflow for an in vivo toxicity study of a novel compound.
Caption: A generalized workflow for preclinical in vivo toxicity assessment.
Experimental Protocols
In Vivo Toxicity Assessment in Rodents
Objective: To evaluate the potential toxicity of a test compound (e.g., K-7174) in a rodent model following single or repeated administration.
Materials:
-
Test compound (K-7174)
-
Vehicle control (e.g., 0.5% methylcellulose (B11928114) in water)
-
Rodent species (e.g., Sprague-Dawley rats or CD-1 mice), typically young adults of both sexes
-
Standard laboratory animal diet and water
-
Appropriate caging and environmental controls
-
Equipment for dosing (e.g., gavage needles for oral administration)
-
Equipment for clinical observations (e.g., balance for body weight)
-
Equipment for blood collection (e.g., syringes, collection tubes with appropriate anticoagulant)
-
Equipment for necropsy and tissue collection
-
Formalin and other fixatives for histopathology
Methodology:
-
Animal Acclimation: Animals are acclimated to the laboratory environment for at least 5 days prior to the start of the study.
-
Dose Formulation: The test compound is formulated in the vehicle to the desired concentrations. The stability and homogeneity of the formulation should be confirmed.
-
Dose Administration: The test compound or vehicle is administered to the animals according to the study design (e.g., once daily for 14 or 28 days). The route of administration should be relevant to the intended clinical use. For K-7174, oral gavage is a common route.[4]
-
Clinical Observations: Animals are observed daily for any clinical signs of toxicity, such as changes in behavior, appearance, or activity. Body weights and food consumption are recorded at regular intervals.
-
Blood Collection and Analysis: Blood samples are collected at specified time points (e.g., at termination) for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: At the end of the study, all animals are subjected to a full necropsy. Organs are weighed, and any gross abnormalities are recorded. A comprehensive set of tissues is collected and preserved in formalin for histopathological examination by a qualified pathologist.
-
Data Analysis: The data from clinical observations, body weights, food consumption, hematology, clinical chemistry, organ weights, and histopathology are analyzed to identify any dose-related toxic effects of the test compound.
Assessment of Bortezomib-Induced Peripheral Neuropathy in Rats
Objective: To model and assess the peripheral neuropathy induced by bortezomib in a rat model.
Materials:
-
Bortezomib
-
Saline (vehicle)
-
Adult male Wistar rats
-
Equipment for behavioral testing (e.g., von Frey filaments for mechanical allodynia)
-
Equipment for nerve conduction studies
-
Equipment for tissue collection and processing for histology and immunohistochemistry
Methodology:
-
Drug Administration: Bortezomib is administered to rats, typically via intravenous or intraperitoneal injection, at a dose and schedule known to induce neuropathy (e.g., 0.2 mg/kg, twice weekly for 4 weeks).[5]
-
Behavioral Testing: Sensory function is assessed at baseline and at regular intervals throughout the study. Mechanical allodynia (pain response to a non-painful stimulus) is a common endpoint, measured using von Frey filaments applied to the hind paws.
-
Nerve Conduction Studies: Electrophysiological measurements of nerve conduction velocity and amplitude are performed on sensory and motor nerves (e.g., the caudal and sciatic nerves) to assess nerve function.
-
Histopathology: At the end of the study, nerve tissue (e.g., sciatic nerve, dorsal root ganglia) is collected for histopathological examination. This includes light and electron microscopy to assess for axonal degeneration, demyelination, and other morphological changes.[1]
Evaluation of Carfilzomib-Induced Cardiotoxicity in Mice
Objective: To evaluate the cardiotoxic effects of carfilzomib in a mouse model.
Materials:
-
Carfilzomib
-
Vehicle control
-
Male C57BL/6 mice (aged mice can be used to model age-related susceptibility)
-
Echocardiography equipment
-
Electrocardiogram (ECG) equipment
-
Equipment for blood collection for cardiac biomarker analysis (e.g., troponins)
-
Equipment for tissue collection and processing for histology
Methodology:
-
Drug Administration: Carfilzomib is administered to mice, typically via intraperitoneal injection, at a dose known to induce cardiac effects.
-
Cardiovascular Monitoring:
-
Echocardiography: Serial echocardiograms are performed to assess cardiac function, including left ventricular ejection fraction (LVEF), fractional shortening, and chamber dimensions.
-
Electrocardiography (ECG): ECGs are recorded to detect any arrhythmias or changes in cardiac electrical activity.
-
-
Biomarker Analysis: Blood samples are collected to measure the levels of cardiac troponins (cTnI or cTnT), which are sensitive and specific markers of myocardial injury.
-
Histopathology: At the end of the study, hearts are collected, weighed, and processed for histopathological examination to identify any structural changes, such as cardiomyocyte hypertrophy, fibrosis, or inflammation.
References
- 1. benchchem.com [benchchem.com]
- 2. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Lead-in calorie restriction enhances the weight-lowering efficacy of incretin hormone-based pharmacotherapies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendancy of Oral K-7174 Dihydrochloride: A Comparative Analysis Against Injectable Proteasome Inhibitors
For researchers, scientists, and drug development professionals, the pursuit of potent, patient-friendly oncology therapeutics is a paramount objective. In the landscape of proteasome inhibitors, a critical class of drugs for hematological malignancies, the emergence of orally bioavailable agents marks a significant advancement. This guide provides a comprehensive comparison of the oral agent K-7174 dihydrochloride (B599025) against traditional injectable proteasome inhibitors, with a focus on bortezomib, supported by experimental data and detailed methodologies.
K-7174 is a novel, orally active homopiperazine (B121016) derivative that functions as a proteasome inhibitor. Its mechanism of action is distinct from other proteasome inhibitors like bortezomib. Preclinical studies have demonstrated that oral administration of K-7174 is not only effective but can be more potent than intravenous injection. This positions K-7174 as a promising candidate for cancer therapy, particularly for multiple myeloma, including in models resistant to established treatments.
At a Glance: Oral vs. Injectable Proteasome Inhibitors
A key advantage of oral K-7174 lies in its administrative route, which offers enhanced convenience and the potential for improved patient compliance compared to the intravenous or subcutaneous injections required for drugs like bortezomib.[1] Beyond convenience, preclinical evidence suggests a therapeutic advantage, with oral K-7174 demonstrating superior efficacy in some contexts.[1]
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity and in vivo efficacy of K-7174 in comparison to the injectable proteasome inhibitor, bortezomib.
Table 1: In Vitro Cytotoxicity (IC50) in Multiple Myeloma Cell Lines
| Cell Line | K-7174 (Oral Agent) Approx. IC50 (µM) (72h exposure) | Bortezomib (Injectable Agent) IC50 (nM) (24h-48h exposure) |
| RPMI8226 | ~10 | 1.9 - 15.9[2][3] |
| U266 | ~7 | 7.1[3] |
| KMS12-BM | ~5 | Not readily available |
Note: IC50 values are estimations derived from cited literature and may vary based on experimental conditions. Direct head-to-head studies with identical exposure times are limited.
Table 2: In Vivo Efficacy in Murine Myeloma Xenograft Models
| Parameter | K-7174 (Oral) | Bortezomib (Injectable) |
| Administration Route | Oral (p.o.)[4] | Intravenous (i.v.) or Intraperitoneal (i.p.)[5][6] |
| Dosage Regimen | 50 mg/kg, once daily for 14 days[4] | 0.25 - 1 mg/kg, twice weekly[7][8] |
| Reported Efficacy | Significant tumor volume reduction.[9] More effective than intraperitoneal injection of K-7174.[10] Effective against bortezomib-resistant models.[1] | Improves overall survival in xenograft models.[5] |
| Observed Side Effects | No obvious side effects reported at the efficacious dose.[11] | Significant body weight reduction at higher doses.[11] Peripheral neuropathy is a known clinical side effect.[11] |
Mechanism of Action: A Differentiated Pathway
K-7174's distinct mechanism of action may contribute to its efficacy in bortezomib-resistant settings.[12] Unlike bortezomib, which primarily targets the β5 subunit of the 20S proteasome, K-7174's activity involves the transcriptional repression of class I histone deacetylases (HDACs).[10][12] This is achieved through a caspase-8-dependent degradation of the Sp1 transcription factor.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vitro and in vivo assessments.
In Vitro IC50 Determination for K-7174
Objective: To determine the half-maximal inhibitory concentration (IC50) of K-7174 in multiple myeloma cell lines.
Methodology:
-
Cell Culture: Human multiple myeloma cell lines (e.g., RPMI8226, U266) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: K-7174 dihydrochloride is dissolved in DMSO to create a stock solution and then serially diluted to the desired concentrations in the culture medium.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 3 x 10^4 cells/well.[3]
-
Treatment: Cells are treated with various concentrations of K-7174 or vehicle control (DMSO).
-
Incubation: The plates are incubated for 72 hours.
-
Viability Assay: Cell viability is assessed using an MTT assay.[3] Absorbance is measured at 490 nm.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the log concentration of K-7174 and fitting the data to a dose-response curve.
In Vivo Efficacy Study: Oral K-7174 in a Murine Xenograft Model
Objective: To evaluate the anti-tumor activity of orally administered K-7174.
Methodology:
-
Animal Model: Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mice are used.[11]
-
Cell Line: Human multiple myeloma cell lines, such as RPMI8226 or U266, are used for tumor implantation.[11]
-
Tumor Implantation: 1 x 10^7 to 3 x 10^7 myeloma cells are suspended in a mixture of medium and Matrigel and subcutaneously inoculated into the flank of each mouse.[4][9]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[4]
-
Drug Administration:
-
Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice weekly) with calipers (Volume = length × width²/2).[4] Animal body weight is also monitored as an indicator of toxicity.[4]
-
Endpoint: At the end of the study, mice are euthanized, and tumors may be excised for further analysis.
References
- 1. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Basis of Differential Sensitivity of Myeloma Cells to Clinically Relevant Bolus Treatment with Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Bortezomib Inhibits Multiple Myeloma Cells by Transactivating ATF3 to Trigger miR-135a-5p- Dependent Apoptosis [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. pnas.org [pnas.org]
- 6. Bone-targeted Bortezomib Inhibits Bortezomib-Resistant Multiple Myeloma in Mice by Providing Higher Levels of Bortezomib in Bone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bortezomib as a new therapeutic approach for blastic plasmacytoid dendritic cell neoplasm | Haematologica [haematologica.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
confirming the efficacy of K-7174 dihydrochloride in bortezomib-refractory patient samples
A Comparative Analysis of Efficacy and Mechanism of Action
For researchers, scientists, and drug development professionals navigating the challenges of bortezomib-resistant multiple myeloma, K-7174 dihydrochloride (B599025) emerges as a compelling therapeutic candidate. This orally active, novel proteasome inhibitor demonstrates significant anti-myeloma activity, even in cases where bortezomib (B1684674) has failed.[1][2] This guide provides a comprehensive comparison of K-7174 with bortezomib and other alternatives, supported by experimental data, detailed protocols, and pathway visualizations to facilitate informed research and development decisions.
At a Glance: K-7174 Dihydrochloride vs. Bortezomib
| Feature | This compound | Bortezomib |
| Mechanism of Action | Inhibits all three catalytic subunits of the proteasome; induces caspase-8-dependent degradation of Sp1, leading to transcriptional repression of HDAC1, HDAC2, and HDAC3.[1][2] | Primarily targets the β5 subunit of the 20S proteasome.[1] |
| Administration | Oral.[1][2] | Intravenous or subcutaneous injection.[3] |
| Efficacy in Bortezomib Resistance | Effective in bortezomib-resistant cell lines and primary patient samples.[1][2] | Ineffective in resistant settings. |
Quantitative Efficacy Data
The preclinical efficacy of K-7174 in overcoming bortezomib resistance is demonstrated by its potent cytotoxic effects in bortezomib-resistant multiple myeloma cell lines.
Table 1: Comparative IC50 Values in Bortezomib-Sensitive and -Resistant Multiple Myeloma Cell Lines
| Cell Line | Drug | IC50 (nM) | Fold Resistance |
| RPMI8226 (Parental) | Bortezomib | 8.5 ± 1.2 | - |
| RPMI8226-BR (Bortezomib-Resistant) | Bortezomib | 45.3 ± 5.7 | 5.3 |
| RPMI8226 (Parental) | K-7174 | Not specified | - |
| RPMI8226-BR (Bortezomib-Resistant) | K-7174 | Not specified | - |
Data sourced from preclinical studies.[2]
Efficacy of Alternatives in Bortezomib-Refractory Multiple Myeloma
Several other agents have been evaluated for the treatment of bortezomib-refractory multiple myeloma. The following table summarizes key clinical trial data for carfilzomib (B1684676) and ixazomib (B1672701).
Table 2: Efficacy of Alternative Agents in Bortezomib-Refractory Multiple Myeloma
| Agent | Trial | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Carfilzomib | ENDEAVOR[3][4] | 77% | 18.7 months |
| PX-171-003[5] | 23.7% | 3.7 months | |
| Ixazomib | Phase 1/2 Study[6] | 12.8% | Not Reported |
| Phase 2 Study[7] | 43% | 8.4 months |
Unraveling the Mechanism: K-7174's Unique Signaling Pathway
K-7174 distinguishes itself from bortezomib through a unique mechanism of action that circumvents common resistance pathways.[1] While bortezomib primarily inhibits the β5 subunit of the proteasome, K-7174 inhibits all three catalytic subunits.[2] This leads to the activation of caspase-8, which in turn mediates the degradation of the transcription factor Sp1. The subsequent downregulation of class I histone deacetylases (HDACs) results in histone hyperacetylation and, ultimately, apoptosis of myeloma cells.[1]
K-7174 signaling pathway in myeloma cells.
In contrast, carfilzomib, another proteasome inhibitor, irreversibly binds to the chymotrypsin-like activity of the 20S proteasome, leading to the accumulation of misfolded proteins, induction of the unfolded protein response (UPR), and subsequent apoptosis.[8]
Experimental Protocols
To facilitate the replication and validation of these findings, detailed experimental protocols are provided below.
Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of K-7174 on multiple myeloma cell lines.
Materials:
-
Multiple myeloma cell lines (e.g., RPMI8226 and bortezomib-resistant RPMI8226-BR)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin
-
This compound
-
Bortezomib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Seed 1 x 10^4 cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Treat the cells with various concentrations of K-7174 or bortezomib and incubate for an additional 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the supernatant and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control to determine the IC50 values.[2]
Western Blot Analysis for Sp1 and HDACs
This protocol is used to assess the protein levels of Sp1 and class I HDACs following treatment with K-7174.
Materials:
-
Multiple myeloma cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against Sp1, HDAC1, HDAC2, HDAC3, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat multiple myeloma cells with the desired concentrations of K-7174 for the indicated times.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the efficacy of K-7174 in bortezomib-refractory multiple myeloma.
Workflow for K-7174 efficacy evaluation.
Conclusion
This compound presents a promising therapeutic strategy for bortezomib-refractory multiple myeloma. Its unique mechanism of action, oral bioavailability, and demonstrated efficacy in preclinical models warrant further investigation. This guide provides a foundational resource for researchers to design and execute studies aimed at further elucidating the potential of K-7174 in this challenging clinical setting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. onclive.com [onclive.com]
- 4. Carfilzomib vs bortezomib in patients with multiple myeloma and renal failure: a subgroup analysis of ENDEAVOR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carfilzomib for relapsed and refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase 1/2 study of ixazomib in place of bortezomib or carfilzomib in a subsequent line of therapy for patients with multiple myeloma refractory to their last bortezomib or carfilzomib combination regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Randomized phase 2 trial of ixazomib and dexamethasone in relapsed multiple myeloma not refractory to bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Carfilzomib? [synapse.patsnap.com]
Safety Operating Guide
Proper Disposal of K-7174 Dihydrochloride: A Guide for Laboratory Professionals
For researchers and drug development professionals, the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. While a specific Safety Data Sheet (SDS) detailing disposal procedures for K-7174 dihydrochloride (B599025) is not publicly available, its classification as a proteasome and GATA inhibitor necessitates its handling as a potentially hazardous and cytotoxic compound.[1] Therefore, adherence to established protocols for hazardous waste management is imperative.
Before initiating any disposal process, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[1] All personnel handling K-7174 dihydrochloride waste must be trained in hazardous waste management procedures and equipped with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses or goggles.[1][2]
Immediate Safety and Handling Precautions
Work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood, to minimize inhalation risks.[2] The work surface should be covered with disposable, absorbent bench paper.[2] In case of a spill, it should be carefully taken up, and the affected area cleaned, avoiding dust generation.
Step-by-Step Disposal Protocol
The disposal of this compound should follow a structured protocol for hazardous chemical waste, encompassing identification, segregation, containment, and labeling to ensure safe handling and disposal by trained professionals.[1]
1. Waste Identification and Segregation:
-
All materials that have come into contact with this compound must be treated as hazardous waste. This includes:
-
Segregate this compound waste from other waste streams at the point of generation to prevent the accidental mixing of incompatible chemicals.[1][2]
2. Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[1][2] The original container, if in good condition, is often a suitable choice.[1]
-
The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the date when waste accumulation began.[1][2]
3. Storage and Disposal:
-
Store waste containers in a designated and secure satellite accumulation area (SAA) with secondary containment to prevent spills.[1][2]
-
The final disposal must be conducted by a licensed hazardous waste disposal service to ensure environmentally sound and legally compliant disposal.[1]
Quantitative Data Summary
| Parameter | Specification | Rationale |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, lab coat, safety glasses/goggles.[1][2] | To protect personnel from exposure during handling and disposal.[1] |
| Waste Container | Leak-proof, chemically compatible, and clearly labeled.[1][2] | To prevent leakage and ensure proper identification of hazardous contents. |
| Labeling | "Hazardous Waste," "this compound," Accumulation Start Date.[1][2] | To comply with regulations and inform handlers of the contents.[1] |
| Storage Location | Designated Satellite Accumulation Area (SAA) with secondary containment.[1][2] | To ensure safe and secure storage prior to disposal.[1] |
| Disposal Method | Collection by a licensed hazardous waste disposal service.[1] | To ensure environmentally sound and legally compliant disposal.[1] |
Experimental Workflow: Disposal of this compound
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
